1H-TETRAZOLE-1-ACETYL CHLORIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(tetrazol-1-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOFJBFYVRQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1H-Tetrazole-1-acetyl chloride from (1H-tetrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1H-tetrazole-1-acetyl chloride, a crucial building block in medicinal chemistry and drug development. The document delves into the mechanistic intricacies of converting (1H-tetrazol-1-yl)acetic acid to its corresponding acyl chloride, with a particular focus on the utilization of oxalyl chloride as the chlorinating agent. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical principles with practical, field-proven insights. It offers detailed experimental protocols, safety considerations, and methods for purification and characterization, ensuring a self-validating and reproducible methodology. The content is grounded in authoritative references, providing a robust resource for researchers engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of the Tetrazole Moiety and its Activated Acyl Derivatives
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged structure in medicinal chemistry. It often serves as a bioisostere for the carboxylic acid group, offering similar physicochemical properties but with enhanced metabolic stability and pharmacokinetic profiles. This has led to the incorporation of the tetrazole motif into numerous FDA-approved drugs. The activation of tetrazole-containing carboxylic acids to their corresponding acyl chlorides, such as this compound, unlocks a versatile platform for further synthetic transformations. These highly reactive intermediates are pivotal in the construction of a diverse array of molecular architectures, including amides, esters, and ketones, which are fundamental in the exploration of new therapeutic agents.
Mechanistic Underpinnings: The Conversion of a Carboxylic Acid to an Acyl Chloride
The transformation of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. This process involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. Due to the poor leaving group nature of the hydroxide ion, a dehydrating/chlorinating agent is required. Among the most effective and widely used reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
The Role of Oxalyl Chloride: A Mild and Efficient Approach
For the synthesis of this compound, oxalyl chloride is often the reagent of choice due to its mild reaction conditions and the volatile nature of its byproducts, which simplifies purification.[1] The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM), at low temperatures (0-5 °C) to control the exothermic reaction.[1]
The mechanism proceeds through a nucleophilic acyl substitution. The carboxylic acid oxygen attacks one of the carbonyl carbons of oxalyl chloride, leading to the formation of an unstable intermediate. This intermediate then collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion, and forming a reactive Vilsmeier-type intermediate when a catalytic amount of dimethylformamide (DMF) is used. The chloride ion then attacks the carbonyl carbon of the protonated carboxylic acid moiety, yielding the desired acyl chloride and hydrochloric acid. The evolution of gaseous byproducts (CO and CO₂) drives the reaction to completion.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of this compound from (1H-tetrazol-1-yl)acetic acid using oxalyl chloride. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (1H-tetrazol-1-yl)acetic acid | ≥98% | Commercially Available | Must be thoroughly dried before use. |
| Oxalyl chloride | ≥98% | Commercially Available | Highly corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Should be dried over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Used as a catalyst. |
Reaction Setup
Caption: A streamlined workflow for the synthesis of this compound.
Detailed Procedure
-
Preparation : A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Charging the Reactor : The flask is charged with (1H-tetrazol-1-yl)acetic acid (e.g., 10.0 g, 1 equivalent) and anhydrous dichloromethane (100 mL).
-
Catalyst Addition : A catalytic amount of anhydrous N,N-dimethylformamide (e.g., 2-3 drops) is added to the suspension.
-
Cooling : The flask is immersed in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Oxalyl Chloride : Oxalyl chloride (e.g., 1.2-1.5 equivalents) is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes. The addition rate should be controlled to keep the internal temperature below 10 °C. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction Progression : After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour. The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for a further 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).
-
Isolation of the Product : The solvent and excess oxalyl chloride are removed under reduced pressure. As oxalyl chloride is volatile, this step is relatively straightforward. The crude this compound is obtained as a residual oil or solid. Due to its reactivity, the crude product is often used immediately in the next synthetic step without further purification.
Purification and Characterization
If a high purity of this compound is required, further purification can be undertaken, although this must be done with care due to the compound's sensitivity to moisture.
-
Purification : For liquid acyl chlorides, distillation under high vacuum can be employed.[2] For solid products, recrystallization from a dry, non-protic solvent such as hexane or a mixture of hexane and dichloromethane may be feasible.[3]
-
Characterization : The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR : The proton NMR spectrum is expected to show a singlet for the methylene protons adjacent to the carbonyl group and a singlet for the proton on the tetrazole ring.
-
¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methylene carbon, and the carbon of the tetrazole ring.
-
FT-IR : The infrared spectrum is a key diagnostic tool. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1780-1815 cm⁻¹) is indicative of a successful reaction.
-
Safety and Handling: A Critical Consideration
The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.
-
(1H-tetrazol-1-yl)acetic acid : While the starting material is a carboxylic acid, tetrazole-containing compounds can be energetic.[4] Avoid generating dust, as it may form an explosive mixture in air.[5]
-
Oxalyl Chloride : This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic gases. All manipulations must be performed in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material like vermiculite or dry sand.
-
Thionyl Chloride (Alternative Reagent) : Thionyl chloride is also corrosive and reacts violently with water to produce HCl and SO₂ gases. Similar stringent safety precautions are necessary.
-
Byproducts : The reaction generates acidic and toxic gases (HCl, CO, CO₂). The reaction apparatus should be equipped with a gas outlet leading to a scrubbing solution (e.g., a solution of sodium hydroxide) to neutralize these fumes.
Conclusion: A Versatile Intermediate for Drug Discovery
The synthesis of this compound from (1H-tetrazol-1-yl)acetic acid is a robust and efficient transformation that provides a highly valuable intermediate for organic synthesis and medicinal chemistry. By understanding the underlying reaction mechanism, adhering to detailed experimental protocols, and prioritizing safety, researchers can reliably produce this key building block. The high reactivity of the acyl chloride moiety, combined with the unique properties of the tetrazole ring, makes this compound a powerful tool for the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource to empower scientists in their pursuit of innovative solutions to challenges in drug development.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Reactivity: substitution at carboxyl. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides [Video]. YouTube. Retrieved from [Link]
-
Matthew Donahue. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]
-
Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1H-tetrazole-1-acetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Frontiers. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tetrazolylacetic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-H-tetrazole-1-acetic acid. Retrieved from [Link]
-
Hindawi. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1H-Tetrazole-1-acetyl chloride: Properties, Reactivity, and Synthetic Applications
Abstract
This technical guide provides an in-depth analysis of 1H-tetrazole-1-acetyl chloride, a highly versatile and reactive bifunctional reagent. We will explore its core chemical and physical properties, delve into its primary synthesis route, and meticulously examine its reactivity, which is dominated by the electrophilic nature of the acyl chloride. The narrative emphasizes the mechanistic underpinnings of its reactions with various nucleophiles, providing field-proven experimental protocols for its synthesis and subsequent derivatization. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this potent synthon for the construction of complex molecules, particularly within the realms of medicinal chemistry and materials science.
Introduction: A Tale of Two Moieties
The unique utility of this compound stems from the synergistic combination of two distinct and highly valuable chemical entities: the tetrazole ring and the acetyl chloride functional group.
-
The Tetrazole Ring: This five-membered heterocycle, containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prominence is largely due to its function as a bioisostere of the carboxylic acid group.[1][2][3] This bioisosterism allows tetrazole-containing compounds to mimic carboxylic acids in biological systems, often conferring superior metabolic stability and improved pharmacokinetic profiles upon drug candidates.[1][2][3][4] Beyond the pharmaceutical landscape, the exceptionally high nitrogen content of the tetrazole ring results in a large positive enthalpy of formation, making its derivatives valuable as energetic materials in propellants and explosives.[1]
-
The Acetyl Chloride Moiety: As a classic acyl chloride, this functional group is characterized by a highly electrophilic carbonyl carbon.[1][5] This makes it an outstanding acylating agent, capable of reacting readily with a vast array of nucleophiles—including amines, alcohols, and thiols—to form stable amides, esters, and thioesters, respectively.[1][5]
The strategic fusion of these two moieties in this compound creates a powerful synthetic intermediate. It provides a reactive "handle" for covalently linking the metabolically robust and functionally significant tetrazole scaffold onto diverse molecular architectures.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective and safe utilization in any synthetic endeavor.
Core Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(1H-tetrazol-1-yl)acetyl chloride | [6][7] |
| CAS Number | 41223-92-1 | [7][8][9] |
| Molecular Formula | C₃H₃ClN₄O | [6][7][8] |
| Molecular Weight | 146.53 g/mol | [6][7][8] |
| Physical State | Solid | [6] |
| Solubility | Soluble in anhydrous organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). | [5] |
Spectroscopic Characterization
While detailed spectral data for this specific, highly reactive compound is sparse in literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. Researchers should expect characteristic signals corresponding to both the tetrazole and acetyl moieties.
-
¹H NMR: A singlet corresponding to the methylene protons (-CH₂-) adjacent to the tetrazole ring and the carbonyl group would be expected.
-
¹³C NMR: Resonances for the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and the single carbon atom within the tetrazole ring would be observable.
-
FT-IR: A strong absorption band characteristic of the acid chloride carbonyl stretch (typically >1750 cm⁻¹) would be a key diagnostic peak. Other signals would correspond to the C-H and C=N/N=N bonds of the tetrazole ring.[10][11]
Synthesis of this compound
The most direct and widely adopted method for preparing this compound is the conversion of its corresponding carboxylic acid, (1H-tetrazol-1-yl)acetic acid, using a standard halogenating agent.[5][6]
Causality Behind Experimental Choices
-
Choice of Reagent: Oxalyl chloride is often preferred over other reagents like thionyl chloride. Its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup and purification process significantly.
-
Anhydrous Conditions: This is the most critical parameter. This compound is highly susceptible to hydrolysis.[5] Any moisture present will rapidly convert the product back to the starting carboxylic acid, drastically reducing the yield and purity. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.
-
Low Temperature: The reaction is exothermic. Performing the addition of oxalyl chloride at a low temperature (e.g., 0-5 °C) is essential to control the reaction rate, prevent excessive gas evolution, and minimize potential side reactions.[5]
Synthetic Workflow Diagram
Caption: Synthetic route from the parent carboxylic acid.
Detailed Experimental Protocol
Objective: To synthesize this compound from (1H-tetrazol-1-yl)acetic acid.
Materials:
-
(1H-Tetrazol-1-yl)acetic acid (1.0 eq)
-
Oxalyl chloride (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, 1-2 drops)
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Dropping funnel and condenser
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is scrupulously dried.
-
Dissolution: Suspend (1H-tetrazol-1-yl)acetic acid (1.0 eq) in anhydrous DCM in the round-bottom flask.
-
Catalyst Addition: Add one to two drops of anhydrous DMF to the suspension. This acts as a catalyst for the reaction.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension over 30-60 minutes. Control the addition rate to maintain the temperature and manage the resulting gas evolution (use a bubbler).
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material).
-
Isolation: The resulting solution of this compound is typically used directly in the next synthetic step without isolation due to its reactivity. If isolation is required, the solvent and excess oxalyl chloride can be carefully removed in vacuo. The crude product should be stored under an inert atmosphere and used immediately.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is overwhelmingly dictated by the acetyl chloride group, which acts as a potent acylating agent through a nucleophilic acyl substitution mechanism.[5]
The Nucleophilic Acyl Substitution Mechanism
This is a two-step addition-elimination process that is fundamental to the chemistry of acyl chlorides.[12][13][14]
-
Addition Step: A nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Elimination Step: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl π-bond, and in the process, the chloride ion—an excellent leaving group—is expelled. A final deprotonation step, often by another molecule of the nucleophile or a non-nucleophilic base, neutralizes the product.
Caption: General mechanism of nucleophilic acyl substitution.
Key Reactions and Protocols
The high reactivity of this compound allows it to readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles.[5]
Caption: Primary reactivity pathways of the title compound.
A. Amidation with Primary/Secondary Amines
This reaction is highly efficient and is the most common application of this reagent, leading to the formation of N-substituted 2-(1H-tetrazol-1-yl)acetamides.[5]
-
Protocol: Synthesis of N-benzyl-2-(1H-tetrazol-1-yl)acetamide
-
Prepare a solution of this compound in anhydrous DCM as described in Section 3.3. Cool the solution to 0 °C.
-
In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct, which would otherwise form an ammonium salt with the starting amine, rendering it non-nucleophilic.[13]
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.
-
B. Esterification with Alcohols
The reaction with alcohols proceeds similarly to form the corresponding esters.[5]
-
Protocol: Synthesis of ethyl 2-(1H-tetrazol-1-yl)acetate
-
Prepare a solution of this compound in anhydrous DCM as described in Section 3.3.
-
Add anhydrous ethanol (1.5 eq) and a non-nucleophilic base (e.g., pyridine or TEA, 1.1 eq) to the solution at 0 °C. While some reactions proceed without a base, its inclusion is recommended to scavenge the generated HCl and drive the reaction to completion.[14]
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Workup and Purification: Follow a similar aqueous workup procedure as described for the amidation reaction.
-
C. Hydrolysis
This is typically an undesirable side reaction but underscores the reagent's reactivity. The acyl chloride reacts vigorously with water to regenerate (1H-tetrazol-1-yl)acetic acid and HCl.[5][15] This necessitates the strict use of anhydrous techniques for all desired transformations.
Safety, Handling, and Storage
Given its high reactivity, stringent safety protocols must be observed when working with this compound and its precursors.
-
Hazards:
-
Reactivity: Highly reactive and moisture-sensitive. Reacts violently with water and other protic nucleophiles.[16]
-
Corrosivity: As an acyl chloride, it is corrosive and causes severe skin burns and eye damage.[16] The byproduct, HCl, is also corrosive and an irritant.
-
Thermal Stability: The parent tetrazole ring is an energetic moiety and may decompose explosively upon heating.
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[8][17]
-
Handle under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and reagents.[5]
-
Keep away from water, alcohols, amines, bases, and sources of heat or ignition.[16][17]
-
-
Storage:
Conclusion
This compound is a potent and valuable reagent for the synthetic chemist. It effectively bridges the stability and desirable bioisosteric properties of the tetrazole ring with the versatile reactivity of an acyl chloride. Its primary application lies in the acylation of nucleophiles, providing a direct and efficient route to a wide range of tetrazole-containing amides and esters. While its high reactivity demands careful and skilled handling under anhydrous conditions, the synthetic utility of this compound in constructing novel molecular entities for pharmaceutical and materials research is unequivocal.
References
-
Kumar, A., Kumar, S., Khajuria, Y., & Awasthi, S. K. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances, 6(109), 107641-107649. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetyl-1H-tetrazole. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(16), 9763–9837. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(1H-Tetrazol-1-yl)acetyl Chloride. Pharmaffiliates. Retrieved from [Link]
-
Shaabani, S., & Dömling, A. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 14(7), 1238-1244. Retrieved from [Link]
-
Zhou, Y., Liu, W., Wang, Y., & Yin, H. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2621-2628. Retrieved from [Link]
-
Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(16), 9763–9837. Retrieved from [Link]
-
Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(5), 365-379. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR data of the tetrazole compounds. ResearchGate. Retrieved from [Link]
-
Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄·SiO₂. South African Journal of Chemistry, 68, 133-137. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Veranova. (n.d.). A Glimpse into the Development of Peptide Coupling Reagents. Veranova. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. ResearchGate. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Save My Exams. (n.d.). Acyl chlorides and alcohols. Save My Exams. Retrieved from [Link]
-
Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]
-
Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]
-
Reddit. (2022). Why does the acyl chloride react with the more basic NH rather than the acidic OH?. r/OrganicChemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]
Sources
- 1. 1-Acetyl-1H-tetrazole | C3H4N4O | CID 140850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (41223-92-1) for sale [vulcanchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Page loading... [guidechem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. savemyexams.com [savemyexams.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. merckmillipore.com [merckmillipore.com]
- 17. chemicalbook.com [chemicalbook.com]
Spectroscopic Data of 1H-Tetrazole-1-acetyl chloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1H-tetrazole-1-acetyl chloride, a key building block in medicinal chemistry and organic synthesis. The document delves into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing predicted spectral data with established principles of spectroscopic analysis for tetrazole and acyl chloride moieties, this guide serves as an essential resource for the unambiguous identification and characterization of this versatile reagent. Detailed experimental protocols for its synthesis are also provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (C₃H₃ClN₄O, Molar Mass: 146.54 g/mol ) is a highly reactive and versatile bifunctional molecule. It incorporates the tetrazole ring, a well-established bioisostere for the carboxylic acid group, which often imparts improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of the reactive acetyl chloride moiety allows for facile derivatization, making it a valuable synthon for introducing the tetrazole-acetyl group into a wide array of molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Molecular Structure and Key Functional Groups
To fully appreciate the spectroscopic data, it is crucial to understand the molecular architecture of this compound.
Figure 1: 2D Structure of this compound.
The molecule consists of a 1-substituted tetrazole ring and an acetyl chloride group. This combination of a heteroaromatic ring and a reactive acyl halide dictates its characteristic spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structural components. The following data is predicted using advanced computational algorithms and is presented as a guide for experimental verification.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting two distinct signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | Singlet | 1H | H-5 (tetrazole proton) | The proton attached to the tetrazole ring is highly deshielded due to the electron-withdrawing nature of the four nitrogen atoms and its aromatic character. |
| ~5.5 - 6.0 | Singlet | 2H | -CH₂- (methylene protons) | These protons are adjacent to the electron-withdrawing tetrazole ring and the carbonyl group of the acetyl chloride, leading to a significant downfield shift. |
Expertise & Experience: The significant downfield shift of the methylene protons is a key indicator of successful N-alkylation of the tetrazole ring and the presence of the adjacent carbonyl group. The absence of coupling for both signals simplifies spectral interpretation.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon skeleton.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C=O (carbonyl carbon) | The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region.[1] |
| ~145 - 150 | C-5 (tetrazole carbon) | The single carbon atom within the tetrazole ring is in a highly electron-deficient environment, resulting in a downfield chemical shift.[2] |
| ~50 - 55 | -CH₂- (methylene carbon) | The methylene carbon is attached to the electron-withdrawing tetrazole ring and carbonyl group, shifting it downfield. |
Trustworthiness: The combination of these three distinct signals in the ¹³C NMR spectrum, in conjunction with the ¹H NMR data, provides a strong, self-validating system for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the acyl chloride and the vibrations of the tetrazole ring.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3150 - 3100 | Weak-Medium | C-H stretch (tetrazole) | Aromatic C-H stretching vibrations typically occur in this region. |
| ~1810 - 1780 | Strong | C=O stretch (acyl chloride) | The carbonyl stretch of an acyl chloride is characteristically at a high frequency due to the inductive effect of the chlorine atom.[3][4][5] |
| ~1600 - 1450 | Medium | C=N and N=N stretches (tetrazole ring) | Multiple bands corresponding to the stretching vibrations within the tetrazole ring are expected in this region.[2] |
| ~1100 - 900 | Medium | Tetrazole ring vibrations | Ring breathing and deformation modes of the tetrazole moiety are typically observed here. |
| ~700 - 600 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |
Authoritative Grounding: The high-frequency carbonyl absorption is a definitive marker for the acyl chloride functionality and is a crucial diagnostic peak to monitor during synthesis and subsequent reactions.
Figure 2: Key IR absorption regions for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
Expected Molecular Ion: [M]⁺• at m/z 146 and 148 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
Key Fragmentation Pathways:
The fragmentation of this compound is expected to be driven by the lability of the acyl chloride and the stability of the resulting fragments.
-
Loss of Chlorine Radical: The initial fragmentation is likely the cleavage of the C-Cl bond to form a stable acylium ion.
-
[C₃H₃N₄OCl]⁺• → [C₃H₃N₄O]⁺ + •Cl (m/z 111)
-
-
Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide.
-
[C₃H₃N₄O]⁺ → [C₂H₃N₄]⁺ + CO (m/z 83)
-
-
Tetrazole Ring Fragmentation: The tetrazole ring itself can undergo characteristic fragmentation. A common pathway for 1H-substituted tetrazoles is the loss of a molecule of nitrogen (N₂).[2]
-
[C₂H₃N₄]⁺ → [C₂H₃N₂]⁺ + N₂ (m/z 55)
-
-
Alternative Fragmentation: An alternative fragmentation pathway could involve the cleavage of the bond between the methylene group and the tetrazole ring.
Figure 3: Proposed major fragmentation pathway for this compound.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from glycine.
Synthesis of (1H-Tetrazol-1-yl)acetic acid (Precursor)
Figure 4: Workflow for the synthesis of the precursor, (1H-Tetrazol-1-yl)acetic acid.
Protocol:
-
To a stirred solution of glycine in glacial acetic acid, add sodium azide and triethyl orthoformate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a controlled temperature (typically 50-60 °C) for several hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or NMR of an aliquot).
-
Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude (1H-tetrazol-1-yl)acetic acid by recrystallization.
Synthesis of this compound
Figure 5: Workflow for the conversion of the precursor to this compound.
Protocol:
-
Suspend (1H-tetrazol-1-yl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound is often used directly in subsequent reactions due to its high reactivity and moisture sensitivity.
Trustworthiness: The use of oxalyl chloride is a well-established and reliable method for the conversion of carboxylic acids to acyl chlorides, with the byproducts (CO, CO₂, and HCl) being gaseous, which simplifies purification.[6]
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the characterization of this compound. The combination of the characteristic signals from the tetrazole ring and the acyl chloride functionality allows for unambiguous structural confirmation. The provided synthesis protocols are based on established and reliable chemical transformations, ensuring a high degree of scientific integrity. This comprehensive guide will be an invaluable resource for researchers working with this important synthetic intermediate, facilitating its effective use in the development of new chemical entities.
References
-
Wikipedia. (n.d.). Acyl chloride. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025-12-08). National Institutes of Health. [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]
-
Organic Syntheses. (n.d.). Preparation of 2-arylindole-4-carboxylic amides. Organic Syntheses. [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
-
ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]
-
Reddit. (2024-02-26). How to identify an Acyl Chloride in an IR spectra?. Reddit. [Link]
-
Chemistry LibreTexts. (2022-09-24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
UCLA. (n.d.). Infrared Spectroscopy. UCLA. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. PrepChem.com. [Link]
-
Common Conditions. (n.d.). Acid to Acid Chloride. Common Conditions. [Link]
-
National Institutes of Health. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. National Institutes of Health. [Link]
- Google Patents. (n.d.). Acid chloride synthesis.
-
ResearchGate. (n.d.). How to achieve chlorination of carboxylic acid to convert into acid chloride?. ResearchGate. [Link]
-
ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Cheminfo.org. [Link]
-
CFM-ID. (n.d.). Spectra Prediction. CFM-ID. [Link]##
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key building block in medicinal chemistry and organic synthesis. The document delves into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing predicted spectral data with established principles of spectroscopic analysis for tetrazole and acyl chloride moieties, this guide serves as an essential resource for the unambiguous identification and characterization of this versatile reagent. Detailed experimental protocols for its synthesis are also provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (C₃H₃ClN₄O, Molar Mass: 146.54 g/mol ) is a highly reactive and versatile bifunctional molecule. It incorporates the tetrazole ring, a well-established bioisostere for the carboxylic acid group, which often imparts improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of the reactive acetyl chloride moiety allows for facile derivatization, making it a valuable synthon for introducing the tetrazole-acetyl group into a wide array of molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Molecular Structure and Key Functional Groups
To fully appreciate the spectroscopic data, it is crucial to understand the molecular architecture of this compound.
Figure 1: 2D Structure of this compound.
The molecule consists of a 1-substituted tetrazole ring and an acetyl chloride group. This combination of a heteroaromatic ring and a reactive acyl halide dictates its characteristic spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structural components. The following data is predicted using advanced computational algorithms and is presented as a guide for experimental verification.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting two distinct signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | Singlet | 1H | H-5 (tetrazole proton) | The proton attached to the tetrazole ring is highly deshielded due to the electron-withdrawing nature of the four nitrogen atoms and its aromatic character. |
| ~5.5 - 6.0 | Singlet | 2H | -CH₂- (methylene protons) | These protons are adjacent to the electron-withdrawing tetrazole ring and the carbonyl group of the acetyl chloride, leading to a significant downfield shift. |
Expertise & Experience: The significant downfield shift of the methylene protons is a key indicator of successful N-alkylation of the tetrazole ring and the presence of the adjacent carbonyl group. The absence of coupling for both signals simplifies spectral interpretation.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon skeleton.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C=O (carbonyl carbon) | The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region.[1] |
| ~145 - 150 | C-5 (tetrazole carbon) | The single carbon atom within the tetrazole ring is in a highly electron-deficient environment, resulting in a downfield chemical shift.[6] |
| ~50 - 55 | -CH₂- (methylene carbon) | The methylene carbon is attached to the electron-withdrawing tetrazole ring and carbonyl group, shifting it downfield. |
Trustworthiness: The combination of these three distinct signals in the ¹³C NMR spectrum, in conjunction with the ¹H NMR data, provides a strong, self-validating system for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the acyl chloride and the vibrations of the tetrazole ring.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3150 - 3100 | Weak-Medium | C-H stretch (tetrazole) | Aromatic C-H stretching vibrations typically occur in this region. |
| ~1810 - 1780 | Strong | C=O stretch (acyl chloride) | The carbonyl stretch of an acyl chloride is characteristically at a high frequency due to the inductive effect of the chlorine atom.[3][4][7] |
| ~1600 - 1450 | Medium | C=N and N=N stretches (tetrazole ring) | Multiple bands corresponding to the stretching vibrations within the tetrazole ring are expected in this region. |
| ~1100 - 900 | Medium | Tetrazole ring vibrations | Ring breathing and deformation modes of the tetrazole moiety are typically observed here. |
| ~700 - 600 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |
Authoritative Grounding: The high-frequency carbonyl absorption is a definitive marker for the acyl chloride functionality and is a crucial diagnostic peak to monitor during synthesis and subsequent reactions.
Figure 2: Key IR absorption regions for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
Expected Molecular Ion: [M]⁺• at m/z 146 and 148 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
Key Fragmentation Pathways:
The fragmentation of this compound is expected to be driven by the lability of the acyl chloride and the stability of the resulting fragments.
-
Loss of Chlorine Radical: The initial fragmentation is likely the cleavage of the C-Cl bond to form a stable acylium ion.
-
[C₃H₃N₄OCl]⁺• → [C₃H₃N₄O]⁺ + •Cl (m/z 111)
-
-
Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide.
-
[C₃H₃N₄O]⁺ → [C₂H₃N₄]⁺ + CO (m/z 83)
-
-
Tetrazole Ring Fragmentation: The tetrazole ring itself can undergo characteristic fragmentation. A common pathway for 1H-substituted tetrazoles is the loss of a molecule of nitrogen (N₂).[8]
-
[C₂H₃N₄]⁺ → [C₂H₃N₂]⁺ + N₂ (m/z 55)
-
-
Alternative Fragmentation: An alternative fragmentation pathway could involve the cleavage of the bond between the methylene group and the tetrazole ring.
Figure 3: Proposed major fragmentation pathway for this compound.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from glycine.
Synthesis of (1H-Tetrazol-1-yl)acetic acid (Precursor)
Figure 4: Workflow for the synthesis of the precursor, (1H-Tetrazol-1-yl)acetic acid.
Protocol:
-
To a stirred solution of glycine in glacial acetic acid, add sodium azide and triethyl orthoformate.[9][10]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a controlled temperature (typically 50-60 °C) for several hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or NMR of an aliquot).
-
Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude (1H-tetrazol-1-yl)acetic acid by recrystallization.
Synthesis of this compound
Figure 5: Workflow for the conversion of the precursor to this compound.
Protocol:
-
Suspend (1H-tetrazol-1-yl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.[5][11]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound is often used directly in subsequent reactions due to its high reactivity and moisture sensitivity.
Trustworthiness: The use of oxalyl chloride is a well-established and reliable method for the conversion of carboxylic acids to acyl chlorides, with the byproducts (CO, CO₂, and HCl) being gaseous, which simplifies purification.[12]
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the characterization of this compound. The combination of the characteristic signals from the tetrazole ring and the acyl chloride functionality allows for unambiguous structural confirmation. The provided synthesis protocols are based on established and reliable chemical transformations, ensuring a high degree of scientific integrity. This comprehensive guide will be an invaluable resource for researchers working with this important synthetic intermediate, facilitating its effective use in the development of new chemical entities.
References
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]
-
Wikipedia. (n.d.). Acyl chloride. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
-
ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]
-
Reddit. (2024-02-26). How to identify an Acyl Chloride in an IR spectra?. Reddit. [Link]
-
Chemistry LibreTexts. (2022-09-24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
UCLA. (n.d.). Infrared Spectroscopy. UCLA. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. PrepChem.com. [Link]
-
Common Conditions. (n.d.). Acid to Acid Chloride. Common Conditions. [Link]
-
National Institutes of Health. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. National Institutes of Health. [Link]
-
Google Patents. (n.d.). Acid chloride synthesis. Google Patents.
-
ResearchGate. (n.d.). How to achieve chlorination of carboxylic acid to convert into acid chloride?. ResearchGate. [Link]
-
ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Cheminfo.org. [Link]
-
CFM-ID. (n.d.). Spectra Prediction. CFM-ID. [Link]
Sources
- 1. PROSPRE [prospre.ca]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visualizer loader [nmrdb.org]
- 8. Predict 1H proton NMR spectra [nmrdb.org]
- 9. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. IR spectra prediction [cheminfo.org]
Topic: Solubility and Stability of 1H-TETRAZOLE-1-ACETYL CHLORIDE in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Tetrazole-1-acetyl chloride is a bifunctional reagent of significant interest, merging the metabolic stability of the tetrazole ring with the high reactivity of an acyl chloride.[1] The tetrazole moiety is a well-established bioisostere for carboxylic acids, often enhancing the pharmacokinetic profiles of drug candidates.[2][3][4] The acetyl chloride group, in turn, is a potent acylating agent, enabling the construction of amides, esters, and other critical linkages in organic synthesis.[1][5] However, this high reactivity necessitates a rigorous understanding of the compound's behavior in solution. This guide provides a detailed analysis of the solubility and stability of this compound in common organic solvents, offering field-proven protocols and foundational knowledge to ensure its safe, efficient, and reproducible application in research and development.
The Duality of Structure: A Tale of a Stable Ring and a Reactive Arm
The physicochemical properties of this compound are dictated by its two core components: the aromatic tetrazole ring and the electrophilic acetyl chloride moiety.
-
The Tetrazole Ring: This nitrogen-rich heterocycle is aromatic and possesses remarkable thermal and chemical stability.[2][6] In medicinal chemistry, its primary role is to act as a bioisosteric replacement for a carboxylic acid, sharing similar acidity and hydrogen bonding capabilities while often being more resistant to metabolic degradation.[3][4]
-
The Acetyl Chloride Moiety: As a classic acyl chloride, this functional group is characterized by a highly electrophilic carbonyl carbon.[7] This makes it exceptionally susceptible to nucleophilic attack, which is the basis for its utility as an acylating agent but also the primary source of its instability.[1][8]
The synergy between these two groups creates a valuable synthetic intermediate, but one that must be handled with a precise understanding of its environment.[1]
Caption: Molecular structure of this compound.
Solubility and Solvent Compatibility Profile
The selection of an appropriate solvent is the most critical decision in handling this compound. An ideal solvent must provide adequate solubility without participating in or catalyzing decomposition. The following table provides a comprehensive summary based on established reactivity principles of acyl chlorides and synthesis data.[1][7][8]
| Solvent | Class | General Solubility | Compatibility & Expert Recommendation |
| Dichloromethane (DCM) | Chlorinated | High | Highly Recommended. DCM is the solvent of choice for synthesis and reactions.[1] It is inert, effectively solubilizes the compound, and is easily removed. |
| Chloroform (CHCl₃) | Chlorinated | High | Recommended. Similar to DCM, chloroform is a reliable and inert solvent for this reagent. |
| Acetonitrile (ACN) | Nitrile | High | Recommended. A polar aprotic solvent that is generally inert to acyl chlorides and provides good solubility.[9] Ensure it is rigorously anhydrous. |
| Tetrahydrofuran (THF) | Ether | High | Use with Extreme Caution. While a good solvent, THF can contain water and peroxide impurities which can initiate or accelerate decomposition. Use only freshly distilled, anhydrous, and inhibitor-free THF under an inert atmosphere. |
| Toluene / Xylenes | Aromatic | Moderate | Suitable for Specific Applications. Lower polarity can sometimes help control reaction rates. Strict anhydrous conditions are mandatory. |
| Ethyl Acetate (EtOAc) | Ester | Moderate | Not Recommended for Prolonged Use. While it may initially dissolve the compound, slow reaction with the ester functionality is possible, especially at elevated temperatures. |
| N,N-Dimethylformamide (DMF) | Amide | Reactive | AVOID. DMF can react with acyl chlorides (Vilsmeier-Haack type reactivity) and contains trace amounts of dimethylamine from degradation, which will consume the reagent.[10] |
| Alcohols (Methanol, Ethanol) | Protic | Reactive | AVOID. Alcohols are strong nucleophiles that will rapidly react with the acyl chloride to form the corresponding ester, consuming the starting material.[5][11] |
| Water | Protic | Reactive | AVOID. The compound hydrolyzes vigorously and rapidly in the presence of water to form (1H-tetrazol-1-yl)acetic acid and HCl gas.[1][8][12] |
Understanding Stability: Pathways to Decomposition
The utility of this compound is intrinsically linked to its controlled reactivity; uncontrolled reaction leads to decomposition and failure of the synthetic step.
-
Primary Pathway: Hydrolysis: The most prevalent decomposition route is reaction with water.[7][8] Even atmospheric moisture can be sufficient to cause hydrolysis, releasing corrosive HCl gas.[11] This underscores the absolute necessity of using anhydrous solvents and maintaining an inert atmosphere (e.g., Nitrogen or Argon) during handling and reaction.[10]
-
Nucleophilic Attack by Solvents/Reagents: Any nucleophile present in the reaction mixture can react. This includes alcohols, amines, and thiols, which are often the intended reaction partners.[1] However, nucleophilic solvents like alcohols or residual amines in solvents like DMF will also lead to rapid, unintended consumption of the reagent.[8][10]
-
Thermal Decomposition: While the tetrazole ring itself is thermally stable, the overall molecule's stability is limited by the reactive acyl chloride group. It is best practice to store the compound at refrigerated temperatures (2-8 °C) and to avoid unnecessarily high reaction temperatures.
Self-Validating Protocols for In-House Assessment
When exploring new reaction conditions or solvents, it is prudent to perform small-scale assessments of solubility and stability.
Protocol 1: Rapid Solubility Assessment
This protocol provides a quick, qualitative-to-semiquantitative measure of solubility.
Methodology:
-
Preparation: To a dry 4 mL glass vial containing a small magnetic stir bar, add approximately 10-20 mg of this compound (weighed accurately).
-
Solvent Addition: Under an inert atmosphere, add the test solvent dropwise (e.g., in 100 µL increments) from a syringe.
-
Equilibration: After each addition, stir the mixture vigorously for 2-3 minutes at a controlled temperature (e.g., 20 °C).
-
Observation: Visually inspect for complete dissolution against a dark background.
-
Determination: The point at which all solid dissolves provides the approximate solubility (e.g., mg/mL). The persistence of an insoluble fraction indicates poor solubility.
Caption: Experimental workflow for rapid solubility assessment.
Protocol 2: Quantitative ¹H NMR Stability Assay
This protocol uses ¹H NMR to monitor the compound's stability in a deuterated solvent over time.
Methodology:
-
Reference Standard Preparation: Prepare a stock solution of a stable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in the desired anhydrous deuterated solvent (e.g., CDCl₃) at a known concentration.
-
Sample Preparation: In an NMR tube dried under high vacuum, dissolve an accurately weighed mass of this compound in a precise volume (e.g., 600 µL) of the internal standard stock solution. Cap the tube immediately under an inert atmosphere.
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. Ensure relaxation delays (d1) are sufficient (e.g., 30 seconds) for accurate integration.
-
Incubation: Store the NMR tube at the desired test temperature, protected from light.
-
Time-Course Monitoring: Acquire subsequent spectra at defined intervals (e.g., 1 hr, 4 hr, 12 hr, 24 hr).
-
Analysis: For each spectrum, normalize the integral of a characteristic peak of this compound to the integral of a peak from the internal standard. A decrease in this ratio over time indicates decomposition.
Caption: Workflow for quantitative NMR-based stability assessment.
References
- This compound | 41223-92-1 | Benchchem. Benchchem.
- Wiley, R. H., et al. (1952). Base-catalyzed Decomposition of Substituted α-(Benzenesulfonamido)-carboxylic Acids and their Acyl Chlorides. Journal of the American Chemical Society.
- Dounay, A. B., & Vounatsos, P. D. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. ACS Publications.
- Javaid, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. National Institutes of Health.
- Common drugs containing the tetrazole ring. (2021). ResearchGate.
- A Level Chemistry Revision Notes - Acyl Chlorides. (2024). Save My Exams.
- Tetrazole. Wikipedia.
- An introduction to acyl chlorides (acid chlorides). Chemguide.
- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. (2024). Guidechem.
- Malik, S. (2020). Acyl chlorides. YouTube.
- Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide. (2025). Benchchem.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- This compound (CAS No. 41223-92-1) SDS. Guidechem.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Acetyl chloride. Sciencemadness Wiki.
- What should I reconsider in my experiment for acyl chloride to be formed?. (2019). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. youtube.com [youtube.com]
The Dual-Edged Sword: Unraveling the Tetrazole Moiety's Role in the Reactivity of 1H-Tetrazole-1-Acetyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1H-Tetrazole-1-acetyl chloride stands as a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and medicinal chemistry landscapes. Its heightened reactivity, a direct consequence of the unique electronic properties of the tetrazole ring, renders it a superior acylating agent. This technical guide provides a comprehensive exploration of the intricate role the tetrazole moiety plays in modulating the reactivity of the acetyl chloride functional group. We will dissect the electronic and structural underpinnings of this enhanced reactivity, present detailed mechanistic insights, and offer robust experimental protocols for its synthesis and application. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively harness the synthetic potential of this compound in the pursuit of novel molecular entities.
Introduction: The Tetrazole Ring - More Than a Mere Bioisostere
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] It is widely recognized as a bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.5-4.9) and spatial characteristics while often conferring improved metabolic stability and pharmacokinetic profiles to drug candidates.[3][4][5][6][7][8] However, the influence of the tetrazole moiety extends far beyond its role as a passive structural mimic. Its profound electronic effects can be strategically leveraged to modulate the reactivity of appended functional groups, a feature exquisitely demonstrated in this compound.
The acetyl chloride moiety is inherently a highly reactive functional group, prized for its utility as an acylating agent in the formation of esters, amides, and thioesters.[9] When tethered to a 1H-tetrazole ring, its reactivity is significantly amplified.[9] This guide will illuminate the synergistic interplay between these two functional groups, providing a detailed examination of the tetrazole's contribution to the exceptional reactivity of the molecule.
The Electronic Influence of the Tetrazole Moiety: A Deep Dive
The enhanced electrophilicity of the carbonyl carbon in this compound is the cornerstone of its heightened reactivity. This is a direct result of the potent electron-withdrawing nature of the tetrazole ring.[10][9] This electron-withdrawing capacity arises from a combination of inductive and resonance effects, stemming from the high nitrogen content and aromatic character of the heterocycle.
Inductive and Resonance Effects
The four nitrogen atoms within the tetrazole ring exert a strong inductive effect (-I), pulling electron density away from the attached acetyl chloride moiety. This effect is transmitted through the sigma bonds, leading to a significant polarization of the C-N bond and, consequently, the entire acetyl group.
Furthermore, the aromatic 6π-electron system of the tetrazole ring can participate in resonance delocalization.[10] While the tetrazole ring can exhibit both electron-donating (+M) and electron-withdrawing (-I) effects, in the context of an attached carbonyl group, the inductive electron-withdrawing effect is predominant.[10] This net electron withdrawal depletes electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack.
Theoretical studies have shown that electron-withdrawing substituents on the tetrazole ring can significantly increase its aromaticity by withdrawing π-electrons.[11] This stabilization of the ring further enhances its overall electron-withdrawing character.
The Impact on the Carbonyl Group
The cumulative effect of these electronic influences is a highly activated carbonyl group in this compound. The increased partial positive charge on the carbonyl carbon lowers the activation energy for nucleophilic attack, leading to faster reaction rates compared to conventional acyl chlorides like acetyl chloride itself.[12]
Mechanistic Insights into Enhanced Reactivity
The reactions of this compound with nucleophiles proceed via a nucleophilic acyl substitution mechanism.[9][13][14][15][16][17] This is a two-step process involving the formation of a tetrahedral intermediate, followed by the elimination of the leaving group.[13][14][15][16][17]
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis: Leveraging Enhanced Reactivity
The primary application of this compound is as a highly efficient acylating agent for the synthesis of amides, esters, and other carboxylic acid derivatives. Its enhanced reactivity allows for reactions to proceed under milder conditions and often with shorter reaction times compared to less reactive acylating agents.
Protocol: Amide Formation
Materials:
-
This compound solution in DCM
-
Primary or secondary amine
-
Triethylamine (or another suitable base)
-
Anhydrous DCM
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Amine Solution: In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Cooling: Cool the amine solution to 0 °C.
-
Addition of Acyl Chloride: Slowly add the solution of this compound to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Comparative Reactivity Data
While specific kinetic data for this compound is not extensively published, the general reactivity hierarchy of acylating agents provides a strong framework for understanding its potency. The electron-withdrawing tetrazole ring places it at the higher end of the reactivity spectrum for acyl chlorides.
| Acylating Agent | Relative Reactivity | Key Features |
| This compound | Very High | Strongly electron-withdrawing tetrazole ring enhances electrophilicity. |
| Acetyl Chloride | High | Standard acyl chloride reactivity. |
| Acetic Anhydride | Moderate | Less reactive than acyl chlorides. |
| Acetic Acid + Coupling Agent | Variable | Reactivity depends on the coupling agent used. |
Conclusion: A Powerful Tool for Modern Synthesis
The tetrazole moiety in this compound is not a benign spectator. Its potent electron-withdrawing properties fundamentally alter the electronic landscape of the acetyl chloride group, transforming it into a highly reactive and efficient acylating agent. This enhanced reactivity, rooted in the inductive and resonance effects of the nitrogen-rich heterocycle, allows for milder reaction conditions, faster reaction times, and broader substrate scope. For researchers in drug discovery and organic synthesis, a thorough understanding of the principles outlined in this guide is paramount to fully exploiting the synthetic power of this versatile reagent.
References
- Benchchem.
- Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. This compound | 41223-92-1.
- Singh, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics.
- Kumar, V., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Kumar, V., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Wang, Y., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
- (2023). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Scientific Reports.
- Master Organic Chemistry.
- Benchchem. Electronic Properties of the 1H-Tetrazole Nucleus: An In-depth Technical Guide.
- Domling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- Gable, K. Nucleophilic Acyl Substitution.
- LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
- Benchchem. A Comparative Analysis of Formyl Chloride and Acetyl Chloride Reactivity.
- LibreTexts Chemistry. (2023). 4.5: Nucleophilic acyl substitution reactions.
- Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.
- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic Acyl Substitution [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Strategic Intermediate: A Technical Guide to 1H-Tetrazole-1-acetyl chloride in the Synthesis of High-Energy Materials
For Researchers, Scientists, and Professionals in Advanced Materials and Energetics
The quest for novel energetic materials with enhanced performance and improved safety profiles is a continuous endeavor in modern chemistry. Within this pursuit, nitrogen-rich heterocyclic compounds have emerged as a cornerstone, offering a potent combination of high heats of formation and the generation of environmentally benign dinitrogen gas upon decomposition. Among these, the tetrazole nucleus stands out for its exceptional nitrogen content (80% by mass) and inherent energetic properties. This guide provides an in-depth technical exploration of 1H-Tetrazole-1-acetyl chloride , a pivotal intermediate that serves as a gateway to a class of advanced energetic materials. We will delve into its synthesis, characterization, and its application in the creation of high-nitrogen compounds, moving beyond a simple recitation of facts to an analysis of the underlying chemical principles and experimental rationale.
The Energetic Advantage of the Tetrazole Ring
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a fundamental building block in the design of energetic materials.[1] Its high positive enthalpy of formation makes its derivatives valuable as propellants and explosives.[1][2] The thermal and chemical stability of the tetrazole ring further enhances its utility in the synthesis of robust energetic compounds.[1] The introduction of an acetyl chloride moiety to the tetrazole ring at the N1 position creates a highly reactive intermediate, poised for the construction of more complex, energy-dense molecules.
Synthesis of the Precursor: 1H-Tetrazole-1-acetic acid
The journey to advanced energetic materials begins with the synthesis of the crucial precursor, 1H-tetrazole-1-acetic acid. A reliable and scalable method involves a one-pot reaction of glycine, sodium azide, and triethyl orthoformate in an acidic medium.[1][3]
Rationale Behind the Experimental Choices:
-
Glycine: Serves as the two-carbon backbone, providing the eventual acetyl group.
-
Sodium Azide: The source of the four nitrogen atoms for the tetrazole ring. It is a safer alternative to the highly toxic and explosive hydrazoic acid.
-
Triethyl Orthoformate: Acts as a dehydrating agent and a source of the carbon atom for the tetrazole ring.
-
Glacial Acetic Acid: Provides the acidic environment necessary to facilitate the reaction and acts as a solvent.
-
Reaction Temperature (50-55°C): This moderate temperature is a balance between achieving a reasonable reaction rate and preventing the decomposition of thermally sensitive intermediates.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of reactive intermediates and the final product.
Detailed Experimental Protocol: Synthesis of 1H-Tetrazole-1-acetic acid[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine sodium azide (0.3 mol) and glacial acetic acid (125 mL).
-
Initial Heating: Heat the mixture to 55°C with stirring until most of the solids have dissolved (approximately 15 minutes).
-
Addition of Reagents: To the reaction mixture, add glycine (0.25 mol) and triethyl orthoformate (0.27 mol).
-
Reaction: Continue heating at 50-55°C with stirring under a nitrogen atmosphere for 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify with concentrated hydrochloric acid (25 mL).
-
Evaporate the mixture to dryness under reduced pressure.
-
-
Extraction: Extract the residue with ethyl acetate (4 x 100 mL).
-
Isolation: Combine the ethyl acetate extracts and evaporate to dryness to yield 1H-tetrazole-1-acetic acid.
-
Self-Validation: The product can be characterized by its melting point (121-125°C) and ¹H NMR spectroscopy.[1] The expected ¹H NMR spectrum in DMSO-d₆ shows a singlet at approximately 5.35 ppm corresponding to the methylene protons (-CH₂-) and a singlet at around 9.25 ppm for the C5-H proton of the tetrazole ring.[1]
The Key Intermediate: Synthesis of this compound
The conversion of the carboxylic acid to the highly reactive acetyl chloride is a critical step. This is typically achieved using a chlorinating agent such as oxalyl chloride in an anhydrous, non-protic solvent.
Causality in Experimental Design:
-
Oxalyl Chloride: A preferred chlorinating agent as its byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are gaseous and easily removed from the reaction mixture, simplifying purification.
-
Anhydrous Dichloromethane (DCM): An inert solvent that does not react with the acyl chloride. Its low boiling point facilitates easy removal after the reaction. Anhydrous conditions are paramount to prevent the immediate hydrolysis of the product back to the carboxylic acid.
-
Low Temperature (0-5°C): The reaction is exothermic, and maintaining a low temperature during the addition of oxalyl chloride controls the reaction rate and minimizes potential side reactions.
Detailed Experimental Protocol: Synthesis of this compound[4]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 1H-tetrazole-1-acetic acid in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Chlorinating Agent: Add oxalyl chloride dropwise to the stirred suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of gas ceases.
-
Isolation: The resulting solution of this compound in DCM is typically used directly in the next step without isolation due to its high reactivity and sensitivity to moisture.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from starting materials to the energetic compound.
Application: Synthesis of 1-(2-Azidoacetyl)-1H-tetrazole, a High-Nitrogen Energetic Material
The reactivity of this compound is harnessed to introduce further energetic functionalities. A prime example is its reaction with sodium azide to form 1-(2-azidoacetyl)-1H-tetrazole, a compound with an even higher nitrogen content and energetic potential.
Mechanistic Insight: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to yield the acyl azide.
Detailed Experimental Protocol: Synthesis of 1-(2-Azidoacetyl)-1H-tetrazole
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide in a suitable anhydrous solvent such as acetone or acetonitrile.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add the solution of this compound in DCM (prepared in the previous step) to the stirred sodium azide solution.
-
Reaction: Allow the reaction to proceed at 0°C for a few hours, then let it warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove any inorganic salts.
-
Carefully concentrate the filtrate under reduced pressure at low temperature to avoid decomposition of the product.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Safety is paramount when working with azides. Organic azides can be explosive and sensitive to shock, friction, and heat. All manipulations should be carried out behind a blast shield in a well-ventilated fume hood.
Characterization and Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected IR (cm⁻¹) |
| 1H-Tetrazole-1-acetic acid | C₃H₄N₄O₂ | 128.09 | ~5.35 (s, 2H), ~9.25 (s, 1H) in DMSO-d₆[1] | - | ~3300-2500 (O-H), ~1730 (C=O) |
| This compound | C₃H₃ClN₄O | 146.54 | - | - | ~1780 (C=O) |
| 1-(2-Azidoacetyl)-1H-tetrazole | C₃H₃N₇O | 169.11 | - | - | ~2100 (N₃), ~1720 (C=O) |
Energetic Properties: A Qualitative Assessment
While specific detonation performance data for 1-(2-azidoacetyl)-1H-tetrazole is not publicly available, a qualitative assessment of its energetic potential can be made based on its structure:
-
High Nitrogen Content: The molecule possesses a very high nitrogen-to-carbon ratio, which contributes to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition.
-
Presence of the Azide Group: The acyl azide functionality is a known energetic group that further increases the compound's energy content.
-
Oxygen Balance: The presence of an oxygen atom improves the oxygen balance, leading to more complete combustion and a higher energy release.
It is anticipated that 1-(2-azidoacetyl)-1H-tetrazole would be a highly energetic material, likely exhibiting significant sensitivity to impact and friction.
Safety Considerations
The synthesis and handling of the compounds described herein require strict adherence to safety protocols.
-
Acetyl Chloride and Oxalyl Chloride: These are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Azide and Organic Azides: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with extreme care. Avoid friction, shock, and heat. Use of a blast shield is mandatory. Do not use metal spatulas to handle azides.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. An understanding of the potential hazards and emergency procedures is essential before commencing any experimental work.
Conclusion and Future Outlook
This compound is a versatile and highly reactive intermediate that holds significant promise for the synthesis of novel high-nitrogen energetic materials. Its straightforward preparation from readily available starting materials and its ability to undergo nucleophilic acyl substitution reactions make it an attractive building block for the construction of complex, energy-dense molecules. The synthesis of 1-(2-azidoacetyl)-1H-tetrazole serves as a compelling example of its utility.
Future research in this area will likely focus on the synthesis of a wider range of energetic derivatives from this compound, followed by a thorough evaluation of their energetic properties and sensitivity characteristics. The development of safer and more scalable synthetic routes will also be a key area of investigation as the field of energetic materials continues to advance.
References
-
Gaponik, P. N., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
-
PrepChem. (2023). Synthesis of 1H-Tetrazole-1-acetic acid. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
Der Pharma Chemica. (2016). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. [Link]
- Google Patents. Process for producing 1H-tetrazole-1 acetic acid and its esters.
-
ResearchGate. Physiochemical and energetic properties of energetic compounds based on the tetrazole framework in a. [Link]
-
Filo. Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.... [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 1H-Tetrazole-1-acetyl chloride
Abstract
1H-Tetrazole-1-acetyl chloride is a highly reactive and versatile synthetic intermediate, pivotal in the development of novel pharmaceutical compounds and advanced materials. Its utility is derived from the unique combination of a high-nitrogen tetrazole ring and a reactive acetyl chloride moiety. However, these same structural features necessitate a rigorous and informed approach to its handling and safety management. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative references to ensure the highest standards of laboratory safety.
Introduction: A Duality of Reactivity and Hazard
This compound (C₃H₃ClN₄O, MW: 146.53 g/mol ) is a solid compound that serves as a critical building block in organic synthesis.[1][2] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group, often enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4] The high nitrogen content also imparts a significant positive enthalpy of formation, a characteristic leveraged in the field of energetic materials.[3] Coupled with the highly electrophilic acetyl chloride group, this molecule is primed for nucleophilic acyl substitution reactions, readily forming amides, esters, and thioesters.[3]
This inherent reactivity, however, is intrinsically linked to its potential hazards. The combination of the energetic tetrazole ring and the reactive acetyl chloride functional group demands a comprehensive understanding of its stability, potential decomposition pathways, and incompatibilities. This guide aims to provide the necessary framework for its safe utilization.
Synthesis and Inherent Risks
The primary and most common route to synthesizing this compound is the reaction of (1H-tetrazol-1-yl)acetic acid with a halogenating agent, such as oxalyl chloride or thionyl chloride, under strictly anhydrous conditions.[1][3][5] The choice of an inert solvent like dichloromethane is crucial to dissolve the starting materials and to remain unreactive towards the product.[3] The reaction is typically conducted at low temperatures (0-5°C) to manage its exothermic nature.[3]
Core Directive: The absolute exclusion of water is paramount during synthesis.[3] Any moisture will lead to the rapid hydrolysis of the acetyl chloride, forming (1H-tetrazol-1-yl)acetic acid and corrosive hydrochloric acid, compromising yield and purity.[3]
Hazard Identification and Risk Assessment
The Energetic Nature of the Tetrazole Ring
The tetrazole ring is known for its high nitrogen content and positive enthalpy of formation, rendering many of its derivatives energetic.[3] The parent compound, 1H-Tetrazole, is classified as an explosive and is sensitive to heat, shock, and friction.[6][7] It can decompose explosively when heated above its melting point.[6][7] This inherent instability of the tetrazole core is a primary concern.
Reactivity of the Acetyl Chloride Moiety
The acetyl chloride group is highly reactive and corrosive.[8][9] Key hazards associated with this functional group include:
-
Violent Reaction with Water: It reacts violently with water, releasing heat and producing corrosive hydrochloric acid and acetic acid.[8][9][10]
-
Corrosivity: It is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin, causing severe burns.[8][9]
-
Flammability: Acetyl chloride itself is a highly flammable liquid and vapor.[8] While this compound is a solid, this underlying flammability of a key component should be noted.
Analogous Risks: Acyl Azides
The combination of a reactive acylating agent with a high-nitrogen moiety draws strong parallels to acyl azides, a class of compounds notorious for their explosive potential.[11][12] Key safety considerations for acyl azides that are prudent to apply to this compound include:
-
Thermal Instability: Acyl azides can decompose explosively upon heating.[11]
-
Shock Sensitivity: Many are sensitive to shock and friction.[11][12]
-
Scale Limitations: Syntheses should be performed on the smallest possible scale to mitigate the risks of a dangerous exothermic event.[11]
A crucial empirical guideline for assessing the stability of organic azides is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group to provide sufficient dilution for relative safety.[13][14] this compound, with only three carbon atoms, fails this rule of thumb, suggesting a heightened potential for instability.
Quantitative Data and Properties Summary
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₄O | [1][15] |
| Molecular Weight | 146.53 g/mol | [2][15] |
| IUPAC Name | 2-(1H-tetrazol-1-yl)acetyl chloride | [1] |
| Physical State | Solid | [1] |
| CAS Number | 41223-92-1 | [15] |
Experimental Protocols: A Framework for Safe Handling
The following protocols are designed as a self-validating system, where the causality behind each step is explained to foster a deep understanding of the safety measures.
Personal Protective Equipment (PPE)
A non-negotiable baseline for handling this compound includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[16]
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes.[8][16]
Engineering Controls
All manipulations of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any potential release of vapors or dust.[15][16] The work area should be kept dry and free of clutter.[8]
Handling and Storage
-
Anhydrous Conditions: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Temperature Control: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8][15] Refrigerated storage is recommended.
-
Avoid Incompatibilities: Keep away from water, acids, bases, alcohols, and oxidizing agents.[6][10] Do not use metal spatulas; prefer plastic or Teflon-coated tools to minimize the risk of friction or shock initiation.[12]
-
Grounding: For transfers, ensure containers are grounded and bonded to prevent static discharge.[6][8]
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the immediate area.[15]
-
Ensure adequate ventilation.[15]
-
Wear appropriate PPE, including respiratory protection if necessary.[15]
-
Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.
-
Carefully sweep up the absorbed material using non-sparking tools and place it in a suitable, labeled, and closed container for disposal.[16]
-
Do not allow the product to enter drains.[15]
Logical Workflow for Handling this compound
The following diagram outlines the decision-making process and necessary precautions when working with this compound.
Caption: A workflow diagram illustrating the key safety checkpoints for handling this compound.
Incompatibility Summary
| Incompatible Material | Hazard | Rationale |
| Water/Moisture | Violent reaction, release of heat and corrosive HCl gas.[8][9] | Hydrolysis of the highly reactive acetyl chloride group. |
| Strong Acids | Violent reaction, potential for decomposition and release of toxic gases.[6] | Can catalyze decomposition of the tetrazole ring. |
| Strong Bases | Exothermic reaction. | Neutralization of the acidic byproducts of hydrolysis and potential reaction with the acetyl chloride. |
| Alcohols, Amines | Vigorous, exothermic reaction.[3] | Nucleophilic acyl substitution to form esters and amides. |
| Strong Oxidizing Agents | Violent reaction, risk of explosion.[6] | The high nitrogen content of the tetrazole makes it susceptible to oxidation. |
| Metals | Potential formation of shock-sensitive metal azides/tetrazolides.[14] | Reaction with the tetrazole ring. |
Conclusion: A Culture of Vigilance
This compound is a potent synthetic tool that, like many advanced reagents, carries inherent risks. A comprehensive understanding of its chemical nature, grounded in the principles of hazard assessment for both the tetrazole and acetyl chloride moieties, is essential for its safe use. By adopting the stringent protocols outlined in this guide—from meticulous planning and engineering controls to appropriate PPE and emergency preparedness—researchers can confidently and safely leverage the synthetic power of this valuable intermediate. The foundation of safety in the laboratory is not merely following a set of rules, but understanding the scientific principles that underpin them.
References
-
Safe Handling of Azides - University of Pittsburgh. (2013, February 1). Retrieved from [Link]
-
Strategies for Safely Handling Industrial Azide Reactions: The Three Traps - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Hazardous Substance Fact Sheet - New Jersey Department of Health. (n.d.). Retrieved from [Link]
-
Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs - PubMed. (2016, October 4). Retrieved from [Link]
-
41223-92-1| Chemical Name : 2-(1H-Tetrazol-1-yl)acetyl Chloride | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
(PDF) Decomposition products of tetrazoles - ResearchGate. (2024, September 2). Retrieved from [Link]
-
Chemical Properties of 1H-Tetrazole (CAS 288-94-8) - Cheméo. (n.d.). Retrieved from [Link]
-
Tables of Incompatibilities - Kent State University. (n.d.). Retrieved from [Link]
Sources
- 1. This compound (41223-92-1) for sale [vulcanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. nj.gov [nj.gov]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. Page loading... [wap.guidechem.com]
- 16. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Peptide Coupling Using 1H-Tetrazole-1-Acetyl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the application of 1H-tetrazole-1-acetyl chloride as a highly reactive acylating agent for peptide bond formation. We will explore the underlying chemical principles, provide a comprehensive, step-by-step protocol for its use in solution-phase peptide synthesis, and discuss critical parameters for reaction optimization and control of stereochemical integrity. The unique properties of the tetrazole moiety and its potential advantages in the synthesis of novel peptidomimetics will also be addressed.
Introduction: A Novel Reagent for Amide Bond Synthesis
The synthesis of peptides with high purity and yield is a cornerstone of drug discovery and biochemical research. The formation of the amide bond, the defining linkage of peptides, requires the activation of a carboxylic acid moiety to facilitate its reaction with an amine.[1] While numerous coupling reagents have been developed, highly reactive acylating agents like acyl chlorides offer a powerful and often rapid method for peptide bond formation.[2]
This compound is a potent acylating agent, combining the high reactivity of an acyl chloride with the unique electronic and steric properties of a tetrazole ring.[3] Tetrazoles are well-established bioisosteres of carboxylic acids and cis-amide bonds, capable of enhancing the pharmacological properties of peptide mimics, such as metabolic stability and receptor binding affinity.[4][5] The incorporation of a tetrazole-containing activating agent introduces a novel tool for the synthesis of complex peptides and peptidomimetics.
This guide provides a comprehensive framework for the effective use of this compound in peptide coupling reactions, with a focus on practical application and scientific rationale.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is crucial for its successful application and safe handling.
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₄O | [3] |
| Molecular Weight | 146.54 g/mol | [3] |
| IUPAC Name | 2-(1H-tetrazol-1-yl)acetyl chloride | [3] |
| Physical State | Solid | [3] |
| Reactivity | Highly reactive; undergoes hydrolysis and nucleophilic substitution.[6] | |
| Solubility | Soluble in anhydrous organic solvents like dichloromethane (DCM).[6] |
Mechanism of Action: The Acyl Chloride Pathway
The utility of this compound in peptide synthesis is rooted in the classic nucleophilic acyl substitution mechanism. The process can be broken down into two primary stages:
-
In Situ Generation of the Acyl Chloride: this compound is typically synthesized from its corresponding carboxylic acid, (1H-tetrazol-1-yl)acetic acid, using a chlorinating agent such as oxalyl chloride or thionyl chloride under strictly anhydrous conditions.[6][7] This is often performed as a preliminary step or in situ immediately prior to the coupling reaction.
-
Nucleophilic Attack and Amide Bond Formation: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of the N-terminal amine of an amino acid or peptide.[2] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to form the stable amide bond. A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2]
Caption: General workflow for peptide coupling using this compound.
Safety and Handling: A Critical Overview
Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[8]
-
Corrosivity: this compound is corrosive and can cause severe burns to the skin and eyes.[9]
-
Reactivity with Water: It reacts violently with water and moisture to produce corrosive and toxic hydrogen chloride (HCl) gas.[8][9] This reaction is highly exothermic.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated area, away from water, alcohols, and amines. Containers should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[9]
Detailed Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol outlines a representative procedure for the coupling of an N-protected amino acid with a C-protected amino acid ester using this compound.
Materials and Reagents
-
(1H-Tetrazol-1-yl)acetic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
C-protected amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Sterically hindered, non-nucleophilic base (e.g., 2,4,6-collidine)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, for solubility)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Step-by-Step Procedure
Step 1: In Situ Generation of this compound
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (1H-tetrazol-1-yl)acetic acid (1.0 eq).
-
Add anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add oxalyl chloride (1.2–1.5 eq) dropwise. A catalytic amount of anhydrous DMF (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The resulting solution contains the activated this compound and is used directly in the next step.
Step 2: Peptide Coupling Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve the C-protected amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq) in anhydrous DCM.
-
Add the sterically hindered base, 2,4,6-collidine (2.2 eq), to neutralize the hydrochloride salt and the HCl that will be generated during the coupling reaction. Stir for 10-15 minutes at room temperature.
-
Cool this amine solution to 0 °C.
-
Slowly, and dropwise, add the freshly prepared solution of this compound from Step 1 to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude peptide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.[10]
Caption: A step-by-step workflow for the synthesis of a dipeptide.
Critical Considerations and Optimization
Control of Racemization
The high reactivity of acyl chlorides can increase the risk of racemization at the α-carbon of the activated amino acid.[8] This occurs via the formation of an oxazolone intermediate, which is susceptible to deprotonation and subsequent loss of stereochemistry.[11]
Strategies to Minimize Racemization:
-
Base Selection: The choice of base is paramount. Sterically hindered bases with lower basicity, such as 2,4,6-collidine, are preferred over less hindered and more basic amines like triethylamine (TEA) or diisopropylethylamine (DIEA).[2][11]
-
Low Temperature: Performing the coupling reaction at low temperatures (e.g., starting at 0 °C or even -15 °C) can significantly reduce the rate of racemization.[2]
-
Reaction Time: Avoid unnecessarily long reaction times once the coupling is complete, as prolonged exposure to the basic reaction conditions can promote epimerization.
Solvent and Stoichiometry
-
Solvents: Anhydrous, non-protic solvents such as DCM are ideal. For substrates with poor solubility, anhydrous THF or DMF may be used, although DMF can react with some chlorinating agents.[2]
-
Stoichiometry: A slight excess (1.05–1.1 eq) of the acylating agent can be used to ensure complete consumption of the amine component. The amount of base should be sufficient to neutralize both the hydrochloride salt of the amine component and the HCl generated during the reaction (typically 2.1–2.2 eq).
Characterization and Quality Control
The purity and stereochemical integrity of the synthesized peptide must be rigorously assessed.
| Parameter | Recommended Analytical Technique(s) | Purpose |
| Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), LC-MS | To determine the percentage of the desired peptide and identify any impurities.[10] |
| Identity | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To confirm the molecular weight and structure of the final product.[10] |
| Stereochemical Integrity | Chiral HPLC, or derivatization with Marfey's reagent followed by HPLC analysis.[8] | To quantify the extent of racemization. |
Conclusion
This compound represents a potent and versatile reagent for peptide synthesis. Its high reactivity, facilitated by the acyl chloride functional group, allows for rapid amide bond formation. The presence of the tetrazole moiety offers unique opportunities for the synthesis of novel peptidomimetics with potentially enhanced pharmacological profiles. By carefully controlling reaction conditions, particularly temperature and the choice of base, this reagent can be effectively employed to generate peptides with high yield and purity. Rigorous analytical characterization is essential to validate the outcome of the synthesis, ensuring the desired product is obtained with high stereochemical integrity.
References
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed. Available at: [Link]
-
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
-
Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Aceto. Available at: [Link]
-
Why do labs use acyl chlorides for peptide synthesis? Reddit. Available at: [Link]
-
In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
Peptide synthesis. Wikipedia. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. PubMed Central. Available at: [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. lifechemicals.com [lifechemicals.com]
- 4. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1H-Tetrazole-1-Acetyl Chloride as a Versatile Reagent for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Role of the Tetrazole Moiety in Drug Design
The 1H-tetrazole ring is a cornerstone pharmacophore in modern medicinal chemistry.[1] Recognized as a superior bioisostere for the carboxylic acid group, its incorporation into lead compounds can significantly enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity.[2][3][4][5] The similar pKa value to carboxylic acids allows it to participate in key ionic interactions with biological targets while being less prone to metabolic degradation.[6][7] The prevalence of this moiety is underscored by its presence in over 20 FDA-approved drugs, which are used to treat a wide array of conditions from hypertension to bacterial infections.[2][3]
1H-Tetrazole-1-acetyl chloride emerges as a highly valuable and reactive synthon for drug development professionals. It provides a direct and efficient means to introduce the (1H-tetrazol-1-yl)acetyl group onto a parent molecule. As a potent acylating agent, it readily reacts with nucleophiles such as amines, alcohols, and thiols, making it an ideal tool for the late-stage functionalization of complex heterocyclic scaffolds or for building novel drug candidates from the ground up.[8] This guide provides an in-depth look at the reactivity of this compound, its applications in synthesizing bioactive compounds, and detailed protocols for its effective use in a research setting.
Chemical Properties and Mechanism of Action
This compound (CAS: 41223-92-1, MF: C₃H₃ClN₄O, MW: 146.53) is a highly reactive acyl chloride.[9] Its utility is derived from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.
The core reaction mechanism is a classic nucleophilic acyl substitution.[8] The process is initiated by the attack of a nucleophile (e.g., the lone pair of an amine) on the carbonyl carbon. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is an excellent leaving group. A final deprotonation step yields the stable, acylated product.[8] The high reactivity of the acetyl chloride moiety ensures that these reactions are often rapid and efficient, proceeding readily under mild conditions.[8]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Core Application: Acylation of Bioactive Heterocyclic Scaffolds
A primary application of this compound is the modification of existing bioactive cores, particularly those containing free amine or hydroxyl groups. This strategy is prominent in the synthesis of semi-synthetic antibiotics, where modifying the side chains of a parent structure can dramatically alter the antibacterial spectrum and efficacy.
Focus Area: Synthesis of β-Lactam Antibiotic Analogues The β-lactam family, particularly cephalosporins, provides a classic example. The 7-aminocephalosporanic acid (7-ACA) core is a common starting material that can be acylated at the C7 amino group to produce a vast library of potent antibiotics.[10][11] By using this compound, a tetrazolyl-acetyl side chain can be appended, a feature present in several clinically important cephalosporins like Cefamandole.[10][12] This modification influences the drug's ability to bind to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis.
Caption: General workflow for synthesizing bioactive compounds.
Experimental Protocols & Data
Safety Precaution: this compound is a reactive acyl chloride and should be handled with extreme care in a well-ventilated fume hood.[13] It is corrosive and reacts violently with water.[13] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14] Tetrazole compounds can be energetic and may decompose explosively upon heating.[14][15]
Protocol 1: General Procedure for Amidation of a Primary Amine
This protocol describes a general method for coupling this compound with a generic primary amine.
Materials:
-
Amine Substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine substrate (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl generated during the reaction.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.
Protocol 2: Illustrative Synthesis of a Cephalosporin Analogue Side Chain
This protocol outlines the acylation of 7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid (a 7-ACA derivative), a key step in synthesizing antibiotics like Cefamandole.[10][12]
Materials:
-
7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid (1.0 eq)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
Procedure:
-
Silylation: Suspend the 7-ACA derivative (1.0 eq) in anhydrous DCM under an inert atmosphere. Add the silylating agent (e.g., BSA) to protect the carboxylic acid and amine groups, rendering the compound soluble and preventing unwanted side reactions. Stir at room temperature until a clear solution is obtained.
-
Cooling: Cool the solution to -10 °C to -5 °C.
-
Acylation: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold silylated cephalosporin solution.
-
Reaction Monitoring: Stir the reaction at low temperature for 2-6 hours. Monitor for the disappearance of the starting material by TLC or HPLC.
-
Workup: Upon completion, quench the reaction by adding methanol or isopropanol to desilylate the product, followed by the addition of water.
-
Isolation: Adjust the pH of the aqueous mixture to ~2-3 with dilute HCl to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water and then with a non-polar solvent like diethyl ether to remove impurities. Dry under vacuum to obtain the acylated cephalosporin acid.
Comparative Data for Acylation Reactions
The choice of conditions can be adapted based on the nucleophilicity of the substrate.
| Nucleophile Substrate | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | General Yield Range (%) |
| Primary/Secondary Amine | TEA, DIPEA | DCM, THF | 0 to 25 | 1 - 4 | 80 - 95% |
| Aromatic Amine | Pyridine | DCM, Acetonitrile | 25 to 50 | 4 - 12 | 60 - 85% |
| Alcohol / Phenol | Pyridine, DMAP | DCM, Pyridine | 0 to 25 | 2 - 8 | 75 - 90% |
| Thiol | TEA, DIPEA | THF | 0 to 25 | 1 - 3 | 85 - 98% |
Note: Data is synthesized from general principles of acylation chemistry for illustrative purposes. Actual results will vary based on specific substrates and conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive/hydrolyzed acyl chloride. 2. Poorly nucleophilic substrate. 3. Insufficient base. | 1. Use freshly prepared or properly stored reagent. Ensure all glassware and solvents are anhydrous. 2. Increase reaction temperature or time; consider adding a catalyst like DMAP for alcohols. 3. Ensure at least 1.1 equivalents of base are used to neutralize generated HCl. |
| Multiple Products | 1. Di-acylation of the nucleophile. 2. Side reactions due to excessive heat. | 1. Use a controlled, slow addition of the acyl chloride at low temperature. 2. Maintain strict temperature control, especially during the addition phase. |
| Starting Material Remains | 1. Reaction not run to completion. 2. Steric hindrance around the nucleophilic site. | 1. Extend the reaction time and monitor by TLC. 2. Increase the reaction temperature or use a less hindered base. |
| Hydrolysis of Acyl Chloride | Presence of water in solvents, reagents, or atmosphere. | Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (N₂ or Ar). |
Conclusion
This compound is a powerful and efficient reagent for incorporating the (1H-tetrazol-1-yl)acetyl moiety into a diverse range of molecules. Its high reactivity and straightforward reaction profile make it an invaluable tool for medicinal chemists and drug development professionals. By enabling the strategic modification of bioactive heterocyclic cores, such as the β-lactams, this reagent facilitates the rapid generation of novel analogues with potentially enhanced therapeutic properties. The protocols and guidelines presented here offer a solid foundation for researchers to confidently and safely employ this versatile building block in their synthetic endeavors.
References
-
Mich, T. F., et al. (1980). Synthesis and Biological Activity of a New Semisynthetic Cephalosporin, CN-92,982. J Antibiot (Tokyo), 33(11), 1352-6. Available at: [Link]
-
Alexander, E. J., et al. (1979). Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid. J Med Chem, 22(6), 657-61. Available at: [Link]
- Google Patents. (n.d.). CN102372728B - Synthesizing method for cephalosporin compound.
-
Sahoo, H., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. Available at: [Link]
-
Pádár, P., et al. (2022). Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. Available at: [Link]
- Google Patents. (n.d.). CN102532168A - Synthesis method of cefoperazone acid.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]
-
Bentarfa, K., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(12), 2895. Available at: [Link]
-
Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein J. Org. Chem., 19, 1400-1407. Available at: [Link]
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Current Organocatalysis, 5(2). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Jaiswal, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Med. Chem., 15, 10-33. Available at: [Link]
-
Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1400-1407. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. guidechem.com [guidechem.com]
- 10. CN102372728B - Synthesizing method for cephalosporin compound - Google Patents [patents.google.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
Application Note & Protocol: Esterification of Carboxylic Acids via 1H-Tetrazole-1-Acetyl Chloride
Introduction: A Modern Approach to Ester Synthesis in Drug Discovery
The ester functional group is a cornerstone of organic and medicinal chemistry, prevalent in a vast array of pharmaceuticals, natural products, and materials. While classic methods like Fischer esterification are well-established, they often require harsh conditions and a large excess of one reactant, limiting their use with sensitive or valuable substrates.[1][2][3] The development of milder, more efficient coupling protocols is therefore a continuous pursuit.
This guide details the application of 1H-Tetrazole-1-acetyl chloride as a highly effective reagent for the esterification of carboxylic acids. The tetrazole ring is a significant pharmacophore in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group to enhance metabolic stability and pharmacokinetic properties.[4][5][6] By employing this compound, a tetrazole moiety is incorporated into the activating group, which, after reaction, yields (1H-tetrazol-1-yl)acetic acid or its derivatives as byproducts. The primary utility of this compound, however, lies in its nature as a highly reactive acyl chloride, enabling facile ester bond formation under mild conditions.[4] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing esters, particularly when dealing with complex or sensitive molecular architectures.
Part 1: The Underlying Chemistry: Reaction Mechanism
The esterification of a carboxylic acid with an alcohol using this compound first requires the in situ formation of a mixed anhydride. The carboxylic acid, typically deprotonated by a non-nucleophilic base, attacks the electrophilic carbonyl carbon of this compound. This is a classic nucleophilic acyl substitution reaction.[4][7] The resulting mixed anhydride is highly activated towards nucleophilic attack by the alcohol, leading to the formation of the desired ester and releasing (1H-tetrazol-1-yl)acetic acid as a byproduct.
The key steps are:
-
Deprotonation of the Carboxylic Acid: A non-nucleophilic organic base (e.g., triethylamine, pyridine) removes the acidic proton from the carboxylic acid to form a more nucleophilic carboxylate anion.
-
Formation of the Mixed Anhydride: The carboxylate attacks the highly electrophilic carbonyl of this compound, displacing the chloride ion, which is an excellent leaving group.
-
Nucleophilic Attack by the Alcohol: The alcohol attacks one of the carbonyl carbons of the mixed anhydride. The attack preferentially occurs at the carbonyl derived from the substrate carboxylic acid.
-
Formation of the Ester: A tetrahedral intermediate collapses, eliminating the (1H-tetrazol-1-yl)acetate as a leaving group to yield the final ester product.
Mechanism Visualization
Caption: Mechanism of esterification via a mixed anhydride intermediate.
Part 2: Experimental Protocol
This protocol provides a general methodology. Optimal conditions, particularly reaction time and temperature, may vary depending on the specific substrates used. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
-
Carboxylic Acid: Substrate of interest
-
Alcohol: Primary, secondary, or phenolic substrate
-
This compound: The activating agent. Must be handled under anhydrous conditions as it is moisture-sensitive.[4]
-
Non-nucleophilic Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), freshly distilled.
-
Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure solvent is passed through a column of activated alumina or freshly distilled.
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Seal the flask with a septum and place it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
To the stirred solution, add the non-nucleophilic base (e.g., Triethylamine, 1.2 eq) dropwise via syringe. Stir for 10-15 minutes at 0 °C.
-
In a separate, dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the reaction flask at 0 °C. A precipitate (triethylammonium chloride) may form.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the mixed anhydride.
-
Add the alcohol (1.0-1.2 eq) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
After the addition of the alcohol, allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Typical reaction times range from 2 to 12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Separate the organic layer. Wash it sequentially with 1 M HCl (optional, to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure ester.
-
Experimental Workflow Diagram
Caption: General experimental workflow for ester synthesis.
Part 3: Data Summary & Considerations
The following table summarizes typical parameters for this esterification protocol.
| Parameter | Recommendation | Rationale & Field Insights |
| Stoichiometry | Acid (1.0 eq), Alcohol (1.0-1.2 eq), Acyl Chloride (1.1 eq), Base (1.2 eq) | A slight excess of the acyl chloride ensures full activation of the acid. Excess base neutralizes the HCl generated and drives the reaction. |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic, anhydrous solvents are critical to prevent hydrolysis of the highly reactive acyl chloride and mixed anhydride intermediates.[4] |
| Base | Triethylamine, DIPEA | Non-nucleophilic bases are required to prevent competitive reaction with the acyl chloride. Pyridine can be used but may be harder to remove. |
| Temperature | 0 °C to Room Temperature | Initial cooling to 0 °C controls the exothermic reaction during anhydride formation. The reaction typically proceeds smoothly at room temperature.[4] |
| Substrate Scope | Broad: Primary & Secondary Alcohols, Phenols | Tertiary alcohols may be challenging due to steric hindrance and may require stronger activation or longer reaction times.[8] |
| Workup | Aqueous NaHCO₃ quench | Neutralizes any remaining acidic species and facilitates a clean extraction. |
Part 4: Trustworthiness & Troubleshooting
This protocol is built upon the fundamental principles of nucleophilic acyl substitution, a cornerstone of organic synthesis.[7] The high reactivity of the acyl chloride functional group ensures that this method is robust and generally applicable.
Potential Issues & Solutions:
-
Low or No Yield:
-
Cause: Moisture in the reaction. This compound is highly susceptible to hydrolysis.[4]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents and reagents. Maintain a positive pressure of inert gas.
-
-
Side Product Formation:
-
Cause: If the alcohol is added before the acyl chloride, the base may deprotonate it, leading to competitive reactions.
-
Solution: Follow the specified order of addition rigorously. The carboxylic acid must be activated before the alcohol is introduced.
-
-
Difficulty in Purification:
-
Cause: The byproduct, (1H-tetrazol-1-yl)acetic acid, and the ammonium salt of the base can sometimes complicate purification.
-
Solution: An acidic wash (e.g., 1 M HCl) during workup can help remove the base, and a basic wash (NaHCO₃) helps remove the tetrazole byproduct.
-
Conclusion
The use of this compound provides a mild, efficient, and reliable method for the synthesis of esters from carboxylic acids. Its high reactivity allows for reactions to proceed under gentle conditions, making it a valuable tool in modern synthetic chemistry, especially in the context of drug discovery where substrate complexity and functional group tolerance are paramount.
References
-
Hughes, D. L. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters, 25(1), 153–157. [Link]
-
Hughes, D. L. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. National Institutes of Health. [Link]
-
Hughes, D. L. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. ResearchGate. [Link]
-
Burckhardt, S., & Kelly, M. M. (1983). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]
-
Organic Chemistry. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
- Google Patents. (n.d.). EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Heravi, M. M., et al. (2019). Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]
-
Organic Chemistry Highlights. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: The Utility of 1H-Tetrazole-1-acetyl Chloride in Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein chemistry, enabling the construction of complex biomolecules for research, diagnostics, and therapeutics. The efficiency and fidelity of SPPS are critically dependent on the choice of coupling reagents, which facilitate the formation of amide bonds. While phosphonium and uronium salts like HBTU and HATU dominate the field, the exploration of alternative activating agents continues to be an area of active interest. This document provides a detailed technical guide on the application of 1H-tetrazole-1-acetyl chloride, a highly reactive acylating agent, for use in SPPS. We will delve into its mechanistic underpinnings, provide field-proven protocols for its synthesis and use, and offer a balanced perspective on its advantages and limitations compared to conventional reagents.
Introduction: The Quest for Efficient Peptide Coupling
The fundamental reaction in SPPS is the stepwise formation of a peptide bond between the C-terminus of a protected amino acid and the N-terminus of a growing peptide chain anchored to a solid support.[1] This process is not spontaneous and requires the "activation" of the carboxylic acid moiety to render it sufficiently electrophilic for attack by the N-terminal amine.[2] The ideal coupling reagent should promote rapid and complete acylation while minimizing side reactions, most notably racemization at the chiral α-carbon.[3]
This compound emerges from the class of acid halides, which are known for their high reactivity.[4] Its structure combines the potent activating potential of an acetyl chloride with a tetrazole-based leaving group. Tetrazole derivatives are well-established in peptide chemistry, often as additives that can suppress racemization and serve as bioisosteres for carboxylic acids.[5][6] This guide explores the direct use of this compound as the primary activating agent, a departure from its more common role as a synthetic intermediate.
Mechanistic Rationale and Scientific Principles
The efficacy of this compound in SPPS is rooted in the principles of nucleophilic acyl substitution. The process can be dissected into two primary stages: activation of the incoming amino acid and the subsequent coupling reaction.
Stage 1: Formation of a Highly Reactive Mixed Anhydride
In the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA), the carboxylic acid of the Nα-protected amino acid is deprotonated to form a carboxylate anion. This nucleophilic carboxylate then attacks the highly electrophilic carbonyl carbon of this compound. The chloride ion, being an excellent leaving group, is displaced, resulting in the formation of a mixed anhydride intermediate. This anhydride is the key activated species, primed for the subsequent coupling step. The high reactivity of the acetyl chloride ensures this activation step is rapid.[4]
Stage 2: Nucleophilic Attack and Peptide Bond Formation
The N-terminal amine of the resin-bound peptide, now a free nucleophile after the Fmoc-deprotection step, attacks the carbonyl carbon of the amino acid moiety within the mixed anhydride. This attack is sterically and electronically favored over an attack on the other carbonyl. The resulting tetrahedral intermediate collapses, forming the desired peptide bond and releasing (1H-tetrazol-1-yl)acetic acid as a soluble byproduct.
Caption: Proposed mechanism for peptide coupling using this compound.
Comparative Analysis: Advantages and Limitations
No single coupling reagent is universally optimal.[2] The choice depends on factors like the steric hindrance of the amino acids, the length of the peptide, and cost considerations. Below is a comparative table of this compound against standard coupling reagents.
| Feature | This compound | Standard Uronium Reagents (HBTU, HATU) | Standard Carbodiimides (DIC) |
| Reactivity | Very High (due to acid chloride nature)[4] | High to Very High[7] | Moderate; requires additives[2] |
| Mechanism | Forms a mixed anhydride intermediate. | Forms an OBt/OAt active ester. | Forms an O-acylisourea intermediate. |
| Racemization | Potentially low due to tetrazole leaving group, but requires empirical validation. | Low, especially HATU (HOAt-based). | High without additives (HOBt, Oxyma).[2] |
| Stability | Highly moisture-sensitive; hydrolyzes readily.[4] | Generally stable as solids, but solutions have limited stability. | Relatively stable. |
| Byproducts | (1H-Tetrazol-1-yl)acetic acid, HCl (from hydrolysis). Soluble. | Tetramethylurea, HOBt/HOAt. Soluble. | Dicyclohexylurea (from DCC, insoluble) or Diisopropylurea (from DIC, soluble).[7] |
| Handling | Requires strict anhydrous conditions. Corrosive. | Can cause guanidinylation of N-terminus. | Generally safe, but DCC byproduct can be problematic for SPPS. |
| Cost | Potentially low if synthesized in-house from basic materials. | Moderate to High. | Low. |
Experimental Protocols
CAUTION: this compound is a highly reactive and moisture-sensitive compound. Its hydrolysis produces hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. All glassware and solvents must be scrupulously dried.
Protocol 1: Synthesis of this compound
This protocol is based on the standard conversion of a carboxylic acid to an acid chloride using oxalyl chloride.[4]
Materials:
-
(1H-Tetrazol-1-yl)acetic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend (1H-Tetrazol-1-yl)acetic acid (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a catalytic drop of anhydrous DMF to the suspension.
-
Slowly add oxalyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. Vigorous gas evolution (CO, CO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours at room temperature, or until the reaction mixture becomes a clear solution.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound as a crude product.
-
Crucially , this reagent is typically used immediately in the next step without further purification due to its instability.
Protocol 2: Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle on a manual synthesis platform. It assumes the synthesis has already been initiated and the resin is ready for the next amino acid addition.
Materials:
-
Fmoc-protected amino acid (3.0 eq relative to resin loading)
-
This compound (3.0 eq), freshly prepared or from a validated source
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq)
-
Anhydrous DMF
-
20% (v/v) Piperidine in DMF
-
Peptide synthesis vessel and shaker
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Procedure:
-
Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the solution for 7-10 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate dry glass vial, dissolve the Fmoc-amino acid (3.0 eq) in anhydrous DMF.
-
Add DIEA (6.0 eq) to the solution and mix gently.
-
In another vial, dissolve the freshly prepared this compound (3.0 eq) in a minimal amount of anhydrous DMF.
-
Carefully add the this compound solution to the amino acid/DIEA solution. Allow this activation mixture to stand for 1-2 minutes.
-
-
Coupling: Immediately transfer the activated amino acid solution to the synthesis vessel containing the deprotected resin.
-
Reaction: Agitate the vessel on a shaker for 45-90 minutes at room temperature.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Recoupling (if necessary): If the ninhydrin test is positive, drain the vessel and repeat steps 4-6 (a "double coupling").
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection cycle.
Troubleshooting and Expert Insights
-
Causality of Incomplete Coupling: Sterically hindered amino acids (e.g., Aib, Val-Thr junction) may couple slowly. The high reactivity of the mixed anhydride formed by this compound can be beneficial here, but its short half-life is a potential drawback. If incomplete coupling is observed, consider increasing the coupling time or performing an immediate second coupling, as the activated species may degrade over time.
-
Preventing Racemization: While the tetrazole moiety is theoretically beneficial, racemization is always a risk during the activation step.[3] To mitigate this, ensure the pre-activation time (Step 3 in Protocol 2) is kept to a minimum before adding the solution to the resin. For sensitive residues like Cys and His, it is advisable to validate the optical purity of the final product via chiral chromatography.
-
Importance of Anhydrous Conditions: The primary point of failure for this reagent is hydrolysis.[4] Ensure all solvents are of high purity and anhydrous. Use of syringe-septum techniques for reagent transfer is highly recommended. Any premature hydrolysis not only consumes the reagent but also introduces acid, which can protonate the N-terminal amine, rendering it unreactive.
Conclusion
This compound represents a potent, highly reactive agent for the activation of amino acids in Solid-Phase Peptide Synthesis. Its primary advantage lies in its extreme reactivity, which may drive difficult couplings to completion more efficiently than standard reagents. However, this reactivity comes with the significant operational challenges of moisture sensitivity and the need for in-situ preparation or careful handling of a freshly prepared reagent. It is not a direct replacement for robust, commercially available uronium or phosphonium salts for routine synthesis. Rather, it should be considered a specialist tool for experienced chemists facing specific synthetic challenges, with the understanding that its use requires meticulous attention to anhydrous technique and protocol optimization.
References
-
Royal Society of Chemistry. (2015). A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Lee, Y. S., & Lee, Y. (2007). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 51(4), 317-328.
-
ResearchGate. (n.d.). Ethylthio-1H-tetrazole (ETT) as coupling additive for the solid-phase synthesis (SPS) of hindered amino acid-containing peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Approach to the SolidPhase Synthesis of Peptides with a Tetrazole at the C-Terminus. Retrieved from [Link]
-
American Chemical Society Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Retrieved from [Link]
-
LSU Scholarly Repository. (2002). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
-
American Chemical Society Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. Retrieved from [Link]
-
American Chemical Society Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
- Novabiochem. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
National Center for Biotechnology Information. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PubMed Central. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Retrieved from [Link]
-
MDPI. (2021). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Molecules. Retrieved from [Link]
Sources
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. bachem.com [bachem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.globalso.com [file.globalso.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes & Protocols: One-Pot Synthesis of Amides using 1H-Tetrazole-1-Acetyl Chloride
Abstract
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. However, direct condensation of carboxylic acids and amines is often inefficient, necessitating the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species. This guide details a highly efficient, one-pot protocol for the synthesis of N-substituted 2-(1H-tetrazol-1-yl)acetamides using 1H-tetrazole-1-acetyl chloride. This reagent serves as a potent acylating agent, enabling rapid and clean amide bond formation via a nucleophilic acyl substitution mechanism. The resulting products are of significant interest, as the tetrazole ring is a well-established bioisostere of the carboxylic acid group, often enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][3][4] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, expert insights for optimization, and critical safety considerations for researchers and drug development professionals.
Scientific Foundation & Rationale
The Challenge of Amide Synthesis
The direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction that forms a stable ammonium carboxylate salt, impeding amide formation.[5] Traditional methods overcome this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This is commonly achieved using coupling reagents (e.g., carbodiimides like DCC, EDC) or by converting the acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7][8] While effective, these multi-step processes can be time-consuming and may require purification of the reactive intermediate.
This compound: A Privileged Reagent
This compound (CAS No. 41223-92-1) is a highly reactive acylating agent that facilitates direct and efficient amidation.[1] Its efficacy stems from two key structural features:
-
The Acyl Chloride Moiety: This functional group is an excellent electrophile, primed for attack by nucleophiles like primary and secondary amines.[1]
-
The Electron-Withdrawing Tetrazole Ring: The five-membered ring with four nitrogen atoms acts as a strong electron-withdrawing group, further enhancing the electrophilicity of the carbonyl carbon and increasing the reactivity of the acetyl chloride group.[1]
This combination allows for rapid reactions, often at low temperatures, providing a clean route to tetrazole-linked amides. The tetrazole heterocycle itself is a significant pharmacophore in medicinal chemistry, valued for its ability to mimic the carboxylic acid group in biological systems.[1][2][4]
Mechanism of Action: Nucleophilic Acyl Substitution
The amidation reaction proceeds through a classic nucleophilic acyl substitution pathway.[1] The process can be visualized in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. Subsequent deprotonation of the nitrogen atom by a mild base (often another equivalent of the amine reactant or an added tertiary amine) yields the final, stable amide product and the corresponding ammonium salt.
Caption: Mechanism of Amidation using this compound.
Experimental Guide: One-Pot Amide Synthesis
This protocol provides a generalized procedure. Optimal conditions, particularly reaction time and temperature, may vary depending on the nucleophilicity and steric hindrance of the amine substrate.
Materials & Equipment
-
Reagents:
-
This compound (Reagent)
-
Desired primary or secondary amine (Substrate, 1.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent.[1]
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (Base, 1.1 - 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Step-by-Step Protocol
Caption: Experimental Workflow for One-Pot Amide Synthesis.
-
Reaction Setup (Under Inert Atmosphere):
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add the tertiary amine base (e.g., Et₃N, 1.1 eq). Stir the solution until all components are dissolved.
-
Expert Insight: The use of a non-nucleophilic base like Et₃N or DIPEA is crucial to neutralize the HCl by-product, driving the reaction to completion without competing with the primary/secondary amine substrate.
-
-
Reagent Addition:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution dropwise via syringe over 5-10 minutes.
-
Expert Insight: The acyl chloride is highly reactive and susceptible to hydrolysis.[1] Maintaining anhydrous conditions and a low temperature during addition is critical to prevent degradation and control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-4 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.
-
-
Workup and Isolation:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acyl chloride and HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the amide.
-
Trustworthiness: The success of the reaction is validated by standard analytical techniques. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Substrate Scope & Performance
This method is generally applicable to a wide range of primary and secondary amines, including aliphatic and aromatic substrates. The table below illustrates the expected performance based on typical amidation reactions.
| Amine Substrate (Example) | Amine Type | Steric Hindrance | Expected Reactivity | Typical Yield Range |
| Benzylamine | Primary, Aliphatic | Low | High | >90% |
| Aniline | Primary, Aromatic | Low | Moderate-High | 85-95% |
| Diethylamine | Secondary, Aliphatic | Moderate | High | >90% |
| N-Methylaniline | Secondary, Aromatic | Moderate | Moderate | 75-85% |
| tert-Butylamine | Primary, Aliphatic | High | Low-Moderate | 50-70% |
Note: Yields are illustrative and will depend on specific reaction conditions and purification efficiency.
Safety & Handling
-
This compound: As a reactive acyl chloride, this compound should be handled with extreme care.[1]
-
It is moisture-sensitive and will hydrolyze to form (1H-tetrazol-1-yl)acetic acid and corrosive hydrochloric acid.[1] Always handle in a fume hood under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
-
Tetrazole Compounds: The tetrazole ring has a high nitrogen content and a high positive enthalpy of formation.[1] Some tetrazole derivatives can be energetic materials or explosive, especially under conditions of heat, shock, or friction.[11] Avoid heating the reaction mixture excessively and handle the final products with care.
-
General Precautions: In case of skin or eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9] Consult the Safety Data Sheet (SDS) for detailed hazard information before use.[9][11]
Conclusion
The one-pot synthesis of amides using this compound represents a robust and efficient methodology for accessing valuable tetrazole-containing compounds. The high reactivity of the reagent allows for rapid conversions under mild conditions, and the straightforward protocol is amenable to a wide range of amine substrates. By leveraging this powerful acylating agent, researchers in organic synthesis and drug discovery can streamline the creation of novel molecules with promising therapeutic potential.
References
-
Amide Bond Activation of Biological Molecules - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00335A . Royal Society of Chemistry. Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
Amide bond formation: Beyond the myth of coupling reagents - ResearchGate . ResearchGate. Available at: [Link]
-
“Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds | The Journal of Organic Chemistry - ACS Publications . American Chemical Society. Available at: [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega . American Chemical Society. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs - PubMed . National Institutes of Health. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH . National Institutes of Health. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . Semantic Scholar. Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central . National Institutes of Health. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central . National Institutes of Health. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Amide Synthesis - Fisher Scientific . Fisher Scientific. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies . Luxembourg Bio Technologies. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science . Growing Science. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Amide Synthesis [fishersci.it]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 9. Page loading... [guidechem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
Application Notes & Protocols: 1H-Tetrazole-1-acetyl Chloride as a Premier Activating Agent for Carboxylic Acids
This guide provides an in-depth exploration of 1H-Tetrazole-1-acetyl chloride, a highly efficient agent for the activation of carboxylic acids. Designed for researchers, medicinal chemists, and professionals in drug development, these notes detail the underlying chemical principles, field-tested protocols, and critical insights for its successful application in synthesis.
Section 1: The Imperative of Carboxylic Acid Activation
In the landscape of organic synthesis, the direct formation of amide or ester bonds from a carboxylic acid and an amine or alcohol is generally unfavorable due to a competing acid-base reaction that deactivates the nucleophile.[1][2] This necessitates the conversion of the carboxylic acid's hydroxyl group into a better leaving group, a process known as "activation." The resulting "activated" species is significantly more electrophilic and readily undergoes nucleophilic acyl substitution.
This compound (C₃H₃ClN₄O, MW: 146.54 g/mol ) has emerged as a potent activating agent.[3] Its high reactivity stems from the inherent properties of the acetyl chloride moiety combined with the unique electronic nature of the tetrazole ring.[3][4] The tetrazole group itself is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[5][6][7][8] This dual functionality makes its derivatives particularly valuable in pharmaceutical research.
Section 2: Mechanism of Action: A Two-Stage Process
The activation of a carboxylic acid by this compound proceeds via a nucleophilic acyl substitution pathway to form a highly reactive mixed anhydride intermediate.[4]
-
Nucleophilic Attack: The carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Elimination and Formation of Mixed Anhydride: The intermediate collapses, eliminating a chloride ion (a good leaving group) to form a mixed anhydride. This anhydride is now highly activated and primed for subsequent reaction with a nucleophile (e.g., an amine or alcohol).
The overall process is an addition-elimination mechanism, transforming the poor leaving group of the carboxylic acid (-OH) into a much better one.[9]
Caption: Mechanism of Carboxylic Acid Activation.
Section 3: Synthesis and Handling
Synthesis of the Activating Agent
This compound is typically synthesized from its precursor, (1H-Tetrazol-1-yl)acetic acid.[3][4] The most common method involves reacting the carboxylic acid with a halogenating agent like oxalyl chloride or thionyl chloride under strictly anhydrous conditions to prevent hydrolysis of the highly reactive product.[3][4][10] The reaction is often performed in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0-5 °C) to control the exothermic reaction.[4]
Safety and Handling Precautions
As a highly reactive acetyl chloride derivative, this compound requires careful handling.
-
Moisture Sensitivity: The compound readily hydrolyzes in the presence of water to form (1H-tetrazol-1-yl)acetic acid and hydrochloric acid.[4] All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always use personal protective equipment, including safety glasses, lab coat, and gloves.[11] Handle the compound in a well-ventilated fume hood.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.
Section 4: Experimental Protocols and Applications
Application I: Amide Bond Formation
This protocol details the general procedure for synthesizing an amide from a carboxylic acid and a primary or secondary amine. The reaction proceeds rapidly and is often referred to as a Schotten-Baumann type reaction.[1][12]
Step-by-Step Protocol:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq) dropwise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the mixed anhydride.
-
Nucleophilic Addition: In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5 eq) in anhydrous DCM.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation: Amide Synthesis Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Acid:Agent:Amine) | 1.0 : 1.1 : 1.2 | A slight excess of the activating agent and amine drives the reaction to completion. |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic solvents prevent hydrolysis and are good solvents for the reactants.[4] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step, preventing side reactions. |
| Base | TEA, DIEA | Scavenges the HCl produced, driving the equilibrium towards the product.[1] |
| Reaction Time | 2 - 16 hours | Highly dependent on the steric and electronic properties of the substrates. |
| Typical Yield | 75 - 95% | Generally high yields are achieved due to the high reactivity of the intermediate. |
Note on Peptide Synthesis: While effective for single amide couplings, the use of acyl chlorides in multi-step solid-phase or solution-phase peptide synthesis carries a significant risk of epimerization at the chiral α-carbon of the amino acid.[2][13] This can lead to a difficult-to-separate mixture of diastereomers. For complex peptide synthesis, coupling agents like HATU, HBTU, or PyBOP are generally preferred to minimize this side reaction.[1][13]
Caption: Experimental Workflow for Amide Synthesis.
Application II: Ester Synthesis
The activated mixed anhydride is also an excellent electrophile for reaction with alcohols to form esters. This method is particularly useful when the traditional Fischer esterification (acid-catalyzed) is not viable due to acid-sensitive functional groups in the substrate.[14][15]
Step-by-Step Protocol:
-
Activation: Following the same procedure as in section 4.1 (steps 1-2), activate the carboxylic acid (1.0 eq) with this compound (1.1 eq) in anhydrous DCM at 0 °C.
-
Nucleophilic Addition: In a separate flask, dissolve the alcohol (1.5 eq) and a suitable base like pyridine or 4-dimethylaminopyridine (DMAP, catalytic amount) in anhydrous DCM.
-
Coupling: Add the alcohol solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours), monitoring by TLC.
-
Work-up and Purification: Perform an aqueous work-up as described for amide synthesis. Purify the crude ester by column chromatography.
Data Presentation: Ester Synthesis Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Acid:Agent:Alcohol) | 1.0 : 1.1 : 1.5 | An excess of the alcohol, which is often a weaker nucleophile than an amine, is used. |
| Solvent | Anhydrous DCM, THF | Aprotic and non-nucleophilic solvents are essential. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature is recommended. |
| Base/Catalyst | Pyridine, DMAP (catalytic) | DMAP is a highly effective acylation catalyst. |
| Reaction Time | 4 - 24 hours | Esterifications are generally slower than amidations. |
| Typical Yield | 70 - 90% | Good to excellent yields are achievable. |
Section 5: Comparative Analysis of Activating Agents
| Activating Agent | Reactivity | Byproducts | Key Advantages | Key Disadvantages |
| This compound | Very High | 1H-Tetrazole-1-acetic acid, HCl | High yields, rapid reactions. | Moisture sensitive, potential for racemization in peptides.[2] |
| Thionyl Chloride (SOCl₂) | High | SO₂, HCl (gaseous) | Volatile byproducts are easily removed.[16][17] | Harsh conditions, not suitable for sensitive substrates.[18] |
| Oxalyl Chloride ((COCl)₂) | Very High | CO, CO₂, HCl (gaseous) | Byproducts are all gaseous; useful for making acyl chlorides.[1] | Highly toxic and moisture sensitive. |
| DCC/EDC + DMAP | Moderate | Urea precipitate | Mild conditions (Steglich esterification), good for sensitive substrates.[15] | Urea byproduct can be difficult to remove completely. |
| HATU/HBTU | High | Tetramethylurea | Widely used in peptide synthesis, low racemization.[1] | Higher cost, more complex byproducts. |
Section 6: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation. 2. Hydrolysis of the activating agent or intermediate. 3. Poor nucleophilicity of amine/alcohol. | 1. Increase activation time or use fresh activating agent. 2. Ensure all glassware is flame-dried and solvents are anhydrous. Run under an inert atmosphere. 3. Increase reaction time, temperature, or use a catalyst like DMAP for esterification. |
| Formation of Symmetric Anhydride | The mixed anhydride reacts with another molecule of the carboxylate. | Add the carboxylic acid solution slowly to the activating agent to maintain a low concentration of the free acid. |
| Epimerization (in chiral synthesis) | The α-proton is abstracted under basic conditions, or via an oxazolone intermediate.[13] | Use a less basic amine or a hindered base (e.g., 2,6-lutidine). For peptides, switch to a dedicated low-racemization coupling reagent (e.g., HATU). |
| Side reaction with other functional groups | The activating agent is highly reactive and may react with other nucleophilic sites (e.g., unprotected hydroxyl or thiol groups). | Use appropriate protecting groups for other sensitive functionalities on the substrate. |
References
- This compound | 41223-92-1 | Benchchem.
- Synthesis of 1H-tetrazole-1-acetic acid - PrepChem.com.
- Synthesis of 1H-Tetrazole-1-acetic acid - PrepChem.com.
- 1H-Tetrazole-1-acetic acid | 21732-17-2 | Benchchem.
- This compound (CAS No. 41223-92-1) SDS - Guidechem.
- This compound synthesis - ChemicalBook.
- Process for producing 1H-tetrazole-1 acetic acid and its esters - Google P
- Process for producing 1h-tetrazole-1 acetic acid and its esters - Google P
- This compound - 41223-92-1 - Vulcanchem.
- SAFETY D
- Amide Synthesis - Fisher Scientific.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Publishing.
- synthesis of amides
- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- One-pot synthesis of amides from carboxylic acids activ
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Acid to Ester - Common Conditions.
- Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology.
- Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carboc
- Why do labs use acyl chlorides for peptide synthesis? : r/chemistry - Reddit.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH.
- Epimeris
- Esterific
Sources
- 1. Amide Synthesis [fishersci.it]
- 2. reddit.com [reddit.com]
- 3. This compound (41223-92-1) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Tetrazole-1-acetic acid | 21732-17-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 18. echemi.com [echemi.com]
Application Note & Protocols: Strategic Synthesis of Tetrazole-Containing Pharmaceuticals via 1H-Tetrazole-1-Acetyl Chloride
Abstract
The tetrazole heterocycle is a cornerstone of modern medicinal chemistry, primarily serving as a robust bioisostere for the carboxylic acid group, which enhances the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and application of 1H-Tetrazole-1-acetyl chloride, a highly reactive and versatile synthon for the efficient incorporation of the tetrazole-acetyl moiety into pharmaceutical scaffolds. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for its synthesis and subsequent amidation reactions, and discuss its strategic role in the landscape of drug discovery, contextualized by the synthesis of major tetrazole-containing drugs.
Introduction: The Strategic Importance of the Tetrazole Moiety
The five-membered, nitrogen-rich tetrazole ring is a privileged structure in pharmaceutical sciences. Its physicochemical properties—notably its pKa, which is comparable to that of a carboxylic acid—allow it to engage in similar biological interactions, such as hydrogen bonding with receptor sites.[2] However, unlike carboxylic acids, the tetrazole ring is significantly more resistant to metabolic reduction, leading to improved in-vivo stability and bioavailability. This bioisosteric relationship is a key design element in numerous FDA-approved drugs, most famously in the "sartan" class of angiotensin II receptor antagonists like Losartan, Valsartan, and Irbesartan, which are pivotal in managing hypertension.[3][4][5][6]
While the industrial synthesis of these blockbuster drugs often relies on the [3+2] cycloaddition of azides to nitrile precursors, the need for diverse synthetic tools for lead optimization and the creation of novel chemical entities remains paramount.[5][7][8] this compound emerges as a critical reagent in this context, offering a direct and efficient route to N-acylated tetrazole derivatives. Its high reactivity, driven by the electrophilic acetyl chloride group, facilitates rapid bond formation with a wide array of nucleophiles, making it an invaluable tool for researchers in drug development.[1]
The Reagent: Synthesis, Properties, and Safe Handling
Synthesis of this compound
The most direct and reliable synthesis of this compound proceeds from its corresponding carboxylic acid, (1H-Tetrazol-1-yl)acetic acid.[1] The transformation employs standard halogenating agents, with oxalyl chloride or thionyl chloride being the most common choices.
Causality of Reagent Choice:
-
Oxalyl Chloride: Often preferred for its clean reaction profile. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which simplifies purification and workup. The reaction is typically performed at low temperatures (0-5 °C) to control its exothermicity.[1]
-
Thionyl Chloride (SOCl₂): Another effective reagent, producing sulfur dioxide (SO₂) and HCl as gaseous byproducts. It is less expensive but can sometimes lead to side reactions or charring if temperatures are not carefully controlled.
A critical parameter for this synthesis is the strict exclusion of water.[1] The high reactivity that makes this compound a valuable synthetic intermediate also makes it extremely susceptible to hydrolysis, which would revert it back to the starting carboxylic acid.[1] Therefore, anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane) and an inert atmosphere (e.g., Nitrogen, Argon) are mandatory.
The precursor, (1H-Tetrazol-1-yl)acetic acid, can itself be synthesized via the condensation and cyclization of glycine, potassium azide, and triethyl orthoformate.[1][9]
Physicochemical Properties & Data
The utility of this compound is defined by its structural features and resulting reactivity.
| Property | Value / Description | Source |
| IUPAC Name | 2-(1H-tetrazol-1-yl)acetyl chloride | [10] |
| CAS Number | 41223-92-1 | [11] |
| Molecular Formula | C₃H₃ClN₄O | [10][11] |
| Molecular Weight | 146.53 g/mol | [11] |
| Physical State | Solid | [10] |
| Reactivity | Highly reactive and moisture-sensitive. Readily undergoes nucleophilic acyl substitution.[1] | [1] |
| Solubility | Soluble in anhydrous organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile. | [1] |
Safety & Handling Protocols
Due to its high reactivity and the hazardous nature of its parent heterocycle, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
-
Handling: Use personal protective equipment and avoid dust formation. Avoid contact with skin, eyes, and inhalation of vapors or dust.[11][14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12][15]
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry, and well-ventilated area.[12][14] Keep away from water, alcohols, amines, and other nucleophiles.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing. Wear self-contained breathing apparatus.[11] Note that 1H-tetrazole itself is a flammable and potentially explosive solid.[13][14]
Core Application: Nucleophilic Acyl Substitution
The primary application of this compound is as a potent acylating agent. It reacts readily with nucleophiles, most notably primary and secondary amines, to form stable 2-(1H-tetrazol-1-yl)acetamide derivatives.
Reaction Mechanism
The reaction proceeds via a classic nucleophilic acyl substitution mechanism.[1]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acetyl chloride.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen carries a positive charge.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A mild base (either a second equivalent of the amine nucleophile or an added non-nucleophilic base like triethylamine) removes the proton from the nitrogen atom, yielding the final neutral amide product and the hydrochloride salt of the base.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of (1H-Tetrazol-1-yl)acetic acid to the target acetyl chloride using oxalyl chloride.[1][16]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 7. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. This compound (41223-92-1) for sale [vulcanchem.com]
- 11. guidechem.com [guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. nj.gov [nj.gov]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
The Synthesis of N-Substituted 2-(1H-tetrazol-1-yl)acetamides: A Guide to the Reaction of 1H-Tetrazole-1-acetyl chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals and biologically active compounds. This guide provides a detailed exploration of the reaction between 1H-tetrazole-1-acetyl chloride and primary or secondary amines, a key transformation for producing N-substituted 2-(1H-tetrazol-1-yl)acetamides. These products are of significant interest in drug discovery, as the tetrazole ring often serves as a metabolically stable bioisostere for a carboxylic acid group, potentially enhancing the pharmacokinetic profile of drug candidates.[1]
This document offers in-depth technical guidance, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to successfully synthesize and characterize these valuable compounds.
Theoretical Framework: The Nucleophilic Acyl Substitution Reaction
The reaction of this compound with a primary or secondary amine is a classic example of nucleophilic acyl substitution.[2][3] The acetyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing nature of both the chlorine atom and the 1H-tetrazol-1-yl group, which renders the carbonyl carbon highly electrophilic.[2]
The mechanism proceeds in a two-step addition-elimination sequence:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetyl chloride. This initial addition forms a tetrahedral intermediate.[2]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. A subsequent deprotonation of the nitrogen atom by a base yields the stable amide product and a salt of the base.
The overall transformation is the substitution of the chloro group on the acyl chloride with the amino group.
The Critical Role of a Base
The reaction generates hydrogen chloride (HCl) as a byproduct. In the absence of a base, this strong acid would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[4][5] Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. It serves as an acid scavenger, neutralizing the HCl as it is formed and ensuring the availability of the free amine to react.[5][6] Typically, at least a stoichiometric amount of the base relative to the acyl chloride is required.
Experimental Protocols
These protocols provide a framework for the synthesis of N-substituted 2-(1H-tetrazol-1-yl)acetamides from representative primary and secondary amines. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Safety Precautions:
-
This compound: This is a reactive acyl chloride and is expected to be corrosive and moisture-sensitive. Handle with care under anhydrous conditions.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Solvents: Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Triethylamine: Is a corrosive and flammable liquid with a strong odor.
Protocol 1: Synthesis of N-phenyl-2-(1H-tetrazol-1-yl)acetamide (from a Primary Amine)
This protocol details the reaction of this compound with aniline, a representative primary amine.
Materials:
-
Aniline
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and anhydrous dichloromethane (DCM) to create a ~0.5 M solution.
-
Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice bath. This is to control the exothermic nature of the acylation reaction.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. Maintaining a slow addition rate prevents a rapid temperature increase and potential side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted aniline), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude N-phenyl-2-(1H-tetrazol-1-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of 4-(2-(1H-tetrazol-1-yl)acetyl)morpholine (from a Secondary Amine)
This protocol outlines the reaction with morpholine, a common cyclic secondary amine.
Materials:
-
Morpholine
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask with a magnetic stirrer, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (~0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred morpholine solution.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-3 hours.
-
Monitoring: Monitor the reaction to completion by TLC.
-
Work-up:
-
Add water to the reaction mixture.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic phase with anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification: Filter the solution and remove the solvent in vacuo. The resulting crude product, 4-(2-(1H-tetrazol-1-yl)acetyl)morpholine, can be purified by recrystallization or column chromatography as needed.
Data Presentation
The following table summarizes expected and reported data for representative N-substituted 2-(1H-tetrazol-1-yl)acetamides. Yields are highly dependent on reaction scale and purification method.
| Compound Name | Amine Type | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range (%) | Reported Spectroscopic Data |
| N-phenyl-2-(1H-tetrazol-1-yl)acetamide | Primary | C₉H₉N₅O | 203.20 | 70-90 | ¹H NMR (DMSO-d₆): δ ~9.89 (s, 1H, NH), ~8.11 (d, 2H, Ar-H), ~7.47-7.54 (m, 3H, Ar-H), ~7.22 (d, 1H, Ar-H), ~6.99-7.06 (m, 2H, Ar-H), ~5.70 (s, 2H, CH₂).[6] ESI-MS: m/z [M+H]⁺ expected 204.08. |
| 4-(2-(1H-tetrazol-1-yl)acetyl)morpholine | Secondary | C₇H₁₁N₅O₂ | 197.19 | 75-95 | ¹H NMR (CDCl₃): δ ~8.6 (s, 1H, tetrazole-H), ~5.3 (s, 2H, CH₂), ~3.7 (m, 4H, morpholine-H), ~3.6 (m, 4H, morpholine-H). ¹³C NMR (CDCl₃): δ ~164 (C=O), ~144 (tetrazole-CH), ~50 (CH₂), ~46, ~43 (morpholine-CH₂). |
| N-(2,3-dimethylphenyl)-2-(1H-tetrazol-1-yl)acetamide | Primary | C₁₁H₁₃N₅O | 231.25 | 70-85 | ¹H NMR (DMSO-d₆): δ 9.89 (s, 1H, NH), 8.11 (d, J = 7.2 Hz, 2H, Ar-H), 7.47-7.54 (m, 3H, Ar-H), 7.22 (d, J = 7.5, Hz, 1H, Ar-H), 6.99-7.06 (m, 2H, Ar-H), 5.70 (s, 2H, СH₂), 2.30 (s, 3H, СH₃), 2.18 (s, 3H, СH₃). ESI-MS: m/z 308 [M+H]⁺ (for a related 5-phenyltetrazole derivative).[6] |
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) to illustrate the reaction mechanism and experimental workflow.
Caption: Nucleophilic acyl substitution mechanism.
Caption: General experimental workflow.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Moisture: The primary culprit for low yields is often the presence of water, which hydrolyzes the highly reactive this compound back to its corresponding carboxylic acid. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Insufficient Base: If less than a stoichiometric amount of base is used, the reaction will stall as the amine is protonated. Using a slight excess (1.1-1.2 equivalents) of base is recommended.
-
Steric Hindrance: Highly hindered secondary amines may react more slowly. In such cases, extending the reaction time or gently warming the reaction mixture (e.g., to 40 °C) may be necessary.
-
-
Impure Product:
-
Unreacted Amine: If the work-up is not performed correctly, unreacted starting amine may contaminate the product. The acidic wash (1 M HCl) is crucial for removing basic impurities like triethylamine and the starting amine.
-
Hydrolyzed Acyl Chloride: The presence of (1H-tetrazol-1-yl)acetic acid as an impurity indicates that the acyl chloride was hydrolyzed. This can be removed by the basic wash (saturated NaHCO₃) during work-up.
-
-
Self-Validation:
-
TLC Monitoring: TLC is an indispensable tool for real-time reaction monitoring. A co-spot of the starting material and the reaction mixture on the TLC plate will confirm the consumption of the amine.
-
Characterization: Full characterization of the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry is essential to confirm its identity and purity. The disappearance of the amine N-H proton (for primary amines) and the appearance of a characteristic amide C=O stretch in the IR spectrum (~1650-1680 cm⁻¹) are key indicators of a successful reaction.
-
Conclusion
The acylation of primary and secondary amines with this compound is a robust and efficient method for the synthesis of N-substituted 2-(1H-tetrazol-1-yl)acetamides. By understanding the underlying nucleophilic acyl substitution mechanism and the critical role of the base, and by adhering to anhydrous reaction conditions and proper work-up procedures, researchers can reliably produce these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in synthetic and medicinal chemistry, facilitating the exploration of this important class of molecules in drug development and beyond.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
- Benchchem. (n.d.). This compound | 41223-92-1.
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Retrieved from [Link]
-
Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. What is the function of the base in these reactions?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
-
Mastering Chemistry Help. (2013). Acylation of amines. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging 1H-Tetrazole-1-acetyl chloride for the Strategic Synthesis of Advanced Agrochemicals
Preamble: Strategic Importance of 1H-Tetrazole-1-acetyl chloride
In the landscape of modern agrochemical development, the pursuit of molecules with high efficacy, novel modes of action, and favorable safety profiles is paramount. This compound (CAS No. 41223-92-1) has emerged as a pivotal and highly versatile reagent for this purpose.[1][2] Its unique bifunctional nature, combining the high reactivity of an acetyl chloride group with the metabolically robust and biologically active tetrazole ring, makes it an invaluable synthon for constructing complex agrochemical candidates.[1]
The tetrazole moiety itself is a well-established bioisostere for the carboxylic acid group, offering similar acidity and spatial arrangement but with enhanced metabolic stability and lipophilicity, crucial for cell membrane penetration and target engagement.[3][4] Tetrazole-containing compounds have demonstrated a wide spectrum of biological activities, including fungicidal, herbicidal, and plant growth regulation, making this scaffold a privileged structure in agrochemical research.[3][5][6] This guide provides an in-depth exploration of the chemistry, mechanisms, and practical protocols for effectively utilizing this compound in the synthesis of next-generation agrochemicals.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 41223-92-1 | [7] |
| Molecular Formula | C₃H₃ClN₄O | [7][8] |
| Molecular Weight | 146.53 g/mol | [2][7] |
| IUPAC Name | 2-(1H-tetrazol-1-yl)acetyl chloride | [8] |
| Physical State | Solid | [8] |
| Reactivity | Highly reactive, moisture-sensitive. Reacts violently with water.[1] | |
| Solubility | Soluble in anhydrous organic solvents like dichloromethane (DCM), tetrahydrofuran (THF). | [1] |
Safety Imperative: this compound is a potent lachrymator and is highly corrosive. It reacts exothermically and violently with water and other protic nucleophiles, releasing HCl gas. All manipulations must be conducted in a certified fume hood, under a strictly anhydrous, inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[7] Consult the Safety Data Sheet (SDS) thoroughly before use.
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
The synthetic utility of this compound is dominated by the electrophilicity of its carbonyl carbon. This site is highly susceptible to attack by a wide range of nucleophiles (Nu:), proceeding through a classic nucleophilic acyl substitution pathway.[1][9][10]
The causality behind its high reactivity is twofold:
-
Inductive Effect: The chlorine atom is highly electronegative, withdrawing electron density from the carbonyl carbon and increasing its partial positive charge (δ+).
-
Leaving Group Stability: The chloride ion (Cl⁻) is an excellent leaving group, thermodynamically favoring the substitution product.[1]
The electron-withdrawing nature of the adjacent tetrazole ring further enhances the reactivity of the acetyl chloride moiety, making reactions rapid and often feasible at low temperatures.[1]
Caption: General mechanism of nucleophilic acyl substitution.
Synthesis of the Reagent
While commercially available, understanding the synthesis of this compound provides insight into potential impurities. The most common laboratory and industrial preparation involves the chlorination of its carboxylic acid precursor, (1H-Tetrazol-1-yl)acetic acid.[1][8][11]
Common Chlorinating Agents:
-
Oxalyl Chloride ((COCl)₂): Often preferred for its clean reaction, as the byproducts (CO, CO₂, HCl) are all gaseous. A catalytic amount of dimethylformamide (DMF) is typically used.
-
Thionyl Chloride (SOCl₂): A cost-effective alternative, though purification can be more complex due to the higher boiling point of the SO₂ byproduct.
The reaction must be performed in an anhydrous, non-protic solvent (e.g., DCM, Toluene) to prevent immediate hydrolysis back to the starting carboxylic acid.[1]
Caption: Synthetic workflow for this compound.
Application Protocol: Synthesis of a Fungicidal Ester Intermediate
This protocol details a representative procedure for synthesizing an alkyl 2-(1H-tetrazol-1-yl)acetate, a common substructure in novel fungicidal candidates.[12][13] The example uses 4-chlorophenol as the nucleophile.
Objective: To synthesize 4-chlorophenyl 2-(1H-tetrazol-1-yl)acetate via nucleophilic acyl substitution.
Materials & Reagents:
| Reagent | CAS | MW ( g/mol ) | Amount | Mmol | Eq. |
| 4-Chlorophenol | 106-48-9 | 128.56 | 1.29 g | 10.0 | 1.0 |
| This compound | 41223-92-1 | 146.53 | 1.61 g | 11.0 | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.52 mL | 11.0 | 1.1 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | - | 50 mL | - | - |
| Saturated aq. NaHCO₃ | - | - | 2 x 25 mL | - | - |
| Brine | - | - | 25 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | ~2 g | - | - |
Instrumentation:
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, oven-dried
-
Nitrogen/Argon gas inlet and bubbler
-
Ice-water bath
-
Standard glassware for workup and purification
Experimental Procedure:
-
Reaction Setup (Trustworthiness Pillar): Assemble the three-neck flask with a stir bar, dropping funnel, and nitrogen inlet. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction. This strict exclusion of atmospheric moisture is critical to prevent hydrolysis of the acyl chloride.[1]
-
Reagent Addition: To the flask, add 4-chlorophenol (1.29 g, 10.0 mmol) and anhydrous DCM (30 mL). Begin stirring to dissolve. Add triethylamine (1.52 mL, 11.0 mmol). The triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.
-
Controlling Exothermicity (Expertise Pillar): Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial as the acylation reaction is highly exothermic. Uncontrolled temperature can lead to side reactions and degradation.[9][10]
-
Acyl Chloride Addition: Dissolve this compound (1.61 g, 11.0 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Work-up:
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid precursor and excess HCl, followed by brine (25 mL) to reduce the water content in the organic phase.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the pure fractions and evaporate the solvent to yield the final product, 4-chlorophenyl 2-(1H-tetrazol-1-yl)acetate, as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield | Moisture in reagents/glassware. | Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and reagents. Perform under a strict inert atmosphere. |
| Incomplete reaction. | Extend reaction time or allow to warm to room temperature. Confirm reagent quality. | |
| Formation of 1H-Tetrazole-1-acetic acid | Hydrolysis of the acyl chloride. | This is a direct result of moisture contamination. See above solution. |
| Complex mixture of products | Reaction temperature was too high. | Maintain strict temperature control (0-5 °C) during the addition of the acyl chloride. |
| Impure starting materials. | Verify the purity of starting materials by NMR or other appropriate analytical techniques before starting the reaction. |
References
-
Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
MDPI. (2020). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrazole derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advances in Tetrazole Synthesis – An Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(1H-Tetrazol-1-yl)acetyl Chloride. Retrieved from [Link]
-
ResearchGate. (2022). Tetrazole hybrids and their antifungal activities. Retrieved from [Link]
-
Semantic Scholar. (1994). Recent developments in tetrazole chemistry. a review. Retrieved from [Link]
-
ResearchGate. (2020). A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. Retrieved from [Link]
-
PubMed. (2016). Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity. Retrieved from [Link]
-
PubMed. (2024). Discovery of a Novel Potent Tetrazole Antifungal Candidate with High Selectivity and Broad Spectrum. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
- Google Patents. (2018). Fungicide hydroximoyl-tetrazole derivatives.
- Google Patents. (2010). Fungicide hydroximoyl-tetrazole derivatives.
-
PrepChem.com. (n.d.). Synthesis of 1H-Tetrazole-1-acetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tetrazolylacetic acid. Retrieved from [Link]
- Google Patents. (1980). Process for producing 1H-tetrazole-1 acetic acid and its esters.
-
Save My Exams. (n.d.). Acyl chlorides and alcohols. Retrieved from [Link]
-
ResearchGate. (2018). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound (41223-92-1) for sale [vulcanchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CN108947964A - Fungicide hydroximoyl-tetrazole derivatives - Google Patents [patents.google.com]
- 13. MX2010010135A - Fungicide hydroximoyl-tetrazole derivatives. - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Handling and Reaction Optimization for 1H-Tetrazole-1-Acetyl Chloride
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1H-Tetrazole-1-Acetyl Chloride. This versatile building block, which merges the metabolic stability of the tetrazole ring with the high reactivity of an acyl chloride, is invaluable in modern synthesis.[1] The tetrazole group itself is a well-established bioisostere for the carboxylic acid moiety, offering potential improvements in physicochemical properties for drug candidates.[2][3][4]
However, the very feature that makes this compound a powerful synthetic tool—its reactivity—also presents its greatest challenge: an extreme sensitivity to hydrolysis. This guide is structured as a direct Q&A to address the specific issues you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
Part 1: The Root Cause: Understanding Hydrolytic Instability
This section delves into the fundamental chemistry behind the compound's sensitivity, which is the first step toward prevention.
Q: Why is this compound so exceptionally reactive with water?
A: The high reactivity is inherent to the acyl chloride functional group, not the tetrazole ring.[5] The carbon atom of the carbonyl group (C=O) is bonded to two highly electronegative atoms: oxygen and chlorine.[5] Both atoms strongly pull electron density away from the carbon, rendering it significantly electron-deficient (electrophilic) and thus a prime target for attack by nucleophiles.[5][6]
Water, although a weak nucleophile, is more than capable of attacking this highly electrophilic carbon.[7][8] The reaction proceeds via a rapid nucleophilic acyl substitution mechanism, resulting in the irreversible formation of the parent carboxylic acid, (1H-tetrazol-1-yl)acetic acid, and hydrochloric acid (HCl).[1][9][10] This hydrolysis is often instantaneous and highly exothermic.[10]
A simplified representation of the nucleophilic addition-elimination mechanism for hydrolysis.
Part 2: Proactive Prevention: The Anhydrous Reaction Protocol
Success with this compound is almost entirely dependent on the rigorous exclusion of atmospheric and solvent-borne moisture. A paramount requirement for any reaction is the strict exclusion of water.[1][11]
Q: What is the field-proven, step-by-step protocol for using this compound and preventing hydrolysis?
A: This protocol outlines a self-validating system for maintaining anhydrous conditions throughout your experiment.
Experimental Protocol: General Procedure for Amide Coupling
1. Glassware and Equipment Preparation:
- Thoroughly wash all glassware (reaction flask, dropping funnel, condenser, magnetic stir bar) and dry in an oven at >120°C for at least 4 hours (overnight is preferred).
- Assemble the glassware hot from the oven under a stream of dry inert gas (Argon or Nitrogen) and allow it to cool to room temperature under a positive pressure of the inert gas. This technique is often referred to as "flame-drying" in literature, though oven-drying is a safer alternative.[12]
2. Solvent and Reagent Preparation:
- Use only freshly opened bottles of anhydrous solvents (e.g., dichloromethane, THF) with low water content (<50 ppm), often designated as "Sure-Seal™" or equivalent.[1][13] Dichloromethane is a common choice.[1]
- Ensure your nucleophile (e.g., amine) and any base (e.g., triethylamine, pyridine) are also anhydrous. Liquid reagents can be dried over molecular sieves if necessary.
3. Reaction Setup and Execution:
- Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and needles for all liquid transfers.
- Dissolve your nucleophile (e.g., primary or secondary amine, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.2 eq.) in the anhydrous solvent within the reaction flask. The base is critical for scavenging the HCl generated during the reaction.[9][14][15]
- Cool the solution to 0°C using an ice-water bath. This helps to control the exothermic reaction and minimize potential side reactions.[1]
- In a separate, dry flask, dissolve the this compound (1.0-1.1 eq.) in the anhydrous solvent.
- Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes using a syringe or dropping funnel. A rapid addition can lead to localized heating and side reactions.
- Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours.
4. Reaction Monitoring and Workup:
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Note: Direct TLC analysis of the acyl chloride is not recommended as the silica gel plate is acidic and contains water, which will hydrolyze the compound, giving a misleading result.[12] Instead, monitor the consumption of your starting amine.
- Once the reaction is complete, quench carefully by adding a proton source (e.g., saturated aqueous NH₄Cl or water) while cooling in an ice bath.
- Proceed with standard aqueous workup and extraction using an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography or recrystallization as appropriate for your target compound.
A[label="1. Prepare Glassware\n(Oven-dry >4h @ 120°C)"];
B[label="2. Assemble Hot\n(Under Inert Gas Flow)"];
C [label="3. Prepare Anhydrous Solutions\n(Solvent, Amine, Base)"];
D [label="4. Charge Flask & Cool\n(Amine + Base in Solvent to 0°C)"];
E [label="5. Prepare Acyl Chloride Solution\n(In separate dry flask)"];
F [label="6. Add Dropwise\n(Acyl Chloride to Amine @ 0°C)"];
G [label="7. React & Monitor\n(Warm to RT, monitor amine consumption)"];
H [label="8. Quench & Workup\n(Aqueous quench, extract, dry)"];
I[label="9. Purify Product"];
A -> B[label="Cool under Ar/N2"];
B -> C;
C -> D;
C -> E;
D -> F;
E -> F;
F -> G;
G -> H;
H -> I;
}
A logical workflow for preventing hydrolysis during a coupling reaction.
Part 3: Troubleshooting Guide
Even with the best precautions, issues can arise. This section addresses common failure modes.
Q1: My reaction yield was very low, and my NMR spectrum shows I mostly recovered (1H-tetrazol-1-yl)acetic acid. What happened?
A: This is the classic symptom of premature hydrolysis. The recovery of the starting carboxylic acid indicates that your this compound reacted with water before it could react with your intended nucleophile. Re-evaluate your entire anhydrous procedure with the following checklist:
-
Glassware: Was it truly dry? Assembling it while still hot is a critical check.
-
Solvents: Was the solvent from a new, sealed bottle of anhydrous grade? Older bottles or solvents stored improperly can absorb atmospheric moisture.
-
Reagents: Was your amine or base anhydrous? Some reagents are hygroscopic.
-
Atmosphere: Was a positive pressure of inert gas maintained throughout the entire addition process? Any air leaks can introduce moisture.
Q2: My amine coupling reaction failed. I used anhydrous conditions, but my amine starting material was recovered, and I have a complex mixture of byproducts.
A: If hydrolysis has been successfully prevented, the most likely culprit is the deactivation of your amine nucleophile. The reaction between the acyl chloride and the amine generates one equivalent of hydrochloric acid (HCl).[5][] If a base is not present to neutralize this acid, it will protonate the starting amine, forming an ammonium salt (R-NH₃⁺Cl⁻). This salt is no longer nucleophilic and cannot react with the acyl chloride, halting the reaction. Always include at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to act as an HCl scavenger.[9][15]
Q3: Can I purify this compound using silica gel column chromatography?
A: This is strongly discouraged and almost certain to fail. Standard silica gel is acidic and contains a significant amount of bound water.[12] Attempting to pass the highly reactive acyl chloride through a silica column will result in complete hydrolysis on the column itself.[12] Acyl chlorides are typically generated in situ or used crude immediately after synthesis and removal of the chlorinating agent.[12][17] If purification is absolutely necessary, it would require specialized techniques like high-vacuum distillation, which may not be suitable depending on the compound's thermal stability.[18]
Part 4: Frequently Asked Questions (FAQs)
-
Q: How should I properly store this compound?
-
Q: What are the primary safety concerns?
-
A: this compound is a reactive acyl chloride. It will react with moisture on skin or in the respiratory tract to produce HCl, causing severe burns. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The starting materials for its synthesis, such as oxalyl chloride and thionyl chloride, are also highly toxic and corrosive.[12]
-
-
Q: Besides amines, what other nucleophiles will react?
-
A: It will readily react with a wide range of nucleophiles, including alcohols (to form esters), thiols (to form thioesters), and carboxylates (to form anhydrides), all via the same nucleophilic acyl substitution mechanism.[1][5][20] The same stringent anhydrous conditions are required for all these transformations.
-
Data Summary: Critical Reaction Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvents | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Must be aprotic and inert. Water content should be <50 ppm.[1] |
| Temperature | 0°C to Room Temperature | Initial addition at 0°C controls exothermic reaction; warming to RT drives to completion.[1] |
| Atmosphere | Dry Argon or Nitrogen | Essential to exclude atmospheric moisture at all stages.[12] |
| HCl Scavenger | Triethylamine (TEA), Pyridine, DIPEA | Required (1.1-1.2 eq.) in reactions with amines to prevent nucleophile deactivation.[9][14][15] |
| Monitoring | TLC or LC-MS | Monitor consumption of the nucleophile (e.g., amine), not the acyl chloride itself.[12] |
| Purification | Use Crude or via Distillation | Do not use silica gel chromatography. Hydrolysis is guaranteed.[12][18] |
References
-
Popova, E. A., et al. (2015). Synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety. ResearchGate. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. Retrieved from [Link]
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. Retrieved from [Link]
-
Various Authors. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. Retrieved from [Link]
- Almeida, P., & Esteves, M. A. (2014). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 19(10), 15743–15770.
-
Ostrovskii, V. A., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. LibreTexts. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise. Retrieved from [Link]
- Kazeminia, M., et al. (2022). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 122(13), 11419-11494.
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Retrieved from [Link]
-
Mini-Reviews in Organic Chemistry. (2024). Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Bentham Science. Retrieved from [Link]
-
Reddit. (2024). Acyl chloride formation in presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Leslie, J. M. (2020). Hydrolysis of an acid chloride. YouTube. Retrieved from [Link]
- Smith, C. D., et al. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Organic Letters, 13(24), 6432–6435.
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein-Institut. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride. Organic Syntheses. Retrieved from [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry. ResearchGate. Retrieved from [Link]
-
Kazeminia, M., et al. (2022). Tetrazoles via Multicomponent Reactions. PubMed Central. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 20.17: Reactions of Acid Chlorides. LibreTexts. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Water. LibreTexts. Retrieved from [Link]
-
Various Authors. (2019). What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Retrieved from [Link]
-
Popova, E. A., et al. (2015). Synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety. ResearchGate. Retrieved from [Link]
-
Reddit. (n.d.). Why do labs use acyl chlorides for peptide synthesis? r/chemistry. Retrieved from [Link]
-
PubMed Central. (2022). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. NIH. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(1H-Tetrazol-1-yl)acetyl Chloride. Pharmaffiliates. Retrieved from [Link]
- Chemistry Department. (2010). Hydrolysis of Acid Chlorides. Retrieved from a university chemistry course note source.
-
Various Authors. (2025). Acid Chloride/ chloroformate purification? ResearchGate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from a general chemistry research library.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrevise.org [chemrevise.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Amide Synthesis with 1H-Tetrazole-1-Acetyl Chloride
Welcome to the comprehensive technical guide for optimizing amide synthesis using 1H-tetrazole-1-acetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of amides.
Introduction to this compound in Amide Synthesis
This compound is a highly reactive acylating agent that facilitates the formation of amide bonds.[1][2] Its utility stems from the integration of the stable, electron-withdrawing tetrazole ring with a reactive acetyl chloride group.[2] This combination makes it a valuable reagent for creating amide linkages, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[2] The core mechanism involves a nucleophilic acyl substitution where an amine attacks the electrophilic carbonyl carbon of the acetyl chloride, leading to the formation of the desired amide and the release of hydrochloric acid.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during amide synthesis with this compound, providing explanations and actionable solutions.
Q1: My reaction yield is low or non-existent. What are the primary causes?
Several factors can lead to poor yields in amide synthesis. The most common culprits are related to reagent stability, reaction conditions, and substrate reactivity.
-
Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze to the inactive (1H-tetrazol-1-yl)acetic acid.[1][2][5] This is often the primary reason for reaction failure.
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[3][6][7] An insufficient amount or an inappropriate choice of base will fail to neutralize the HCl, thus stalling the reaction.
-
Low Reagent Purity: The purity of this compound is critical. Impurities from its synthesis or degradation can lead to side reactions and lower yields.
-
Steric Hindrance: Bulky substituents on either the amine or the acyl chloride can significantly slow down the reaction rate.[8]
-
Incorrect Solvent: The choice of solvent can dramatically impact reaction rates and solubility of reactants.[9][10][11][12][13]
Q2: How can I minimize hydrolysis of this compound?
Strict anhydrous conditions are paramount for success.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[2][14]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Proper Reagent Handling: Handle this compound in a glovebox or under a positive pressure of inert gas. Weigh it out quickly and seal the container immediately.
Q3: What is the role of the base, and which one should I choose?
The base is crucial for neutralizing the HCl byproduct, thus preventing the protonation of the amine nucleophile.[6][14][15]
-
Tertiary Amines: Non-nucleophilic, sterically hindered tertiary amines are ideal. Triethylamine (TEA) and diisopropylethylamine (DIPEA or Hünig's base) are commonly used.[14][16] They are effective acid scavengers without competing in the main reaction.
-
Pyridine: Pyridine can also be used as both a base and a solvent, though its nucleophilicity can sometimes lead to side reactions.
-
Stoichiometry: At least one equivalent of base is required for every equivalent of amide formed. Often, a slight excess (1.1-1.5 equivalents) is used to ensure complete neutralization. In some cases, using the amine reactant in excess (2 equivalents) can allow it to act as both the nucleophile and the base.[17][18]
Q4: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of side products can complicate purification and reduce the yield of the desired amide.
-
(1H-tetrazol-1-yl)acetic acid: This is the hydrolysis product of the starting acyl chloride.[2] Its presence is a strong indicator of moisture in the reaction.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will see your starting amine and potentially the hydrolyzed acyl chloride.
-
Symmetrical Anhydride: In some cases, the acyl chloride can react with the carboxylate of the hydrolyzed product to form a symmetrical anhydride, which can then react with the amine.
-
Products from Impurities: Impurities in the starting materials can lead to unexpected side products.
Q5: My amine is poorly nucleophilic or sterically hindered. How can I improve the reaction outcome?
For challenging substrates, adjusting the reaction conditions can significantly improve yields.
-
Elevated Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric hindrance. However, be cautious, as this can also promote side reactions and decomposition. The parent 1H-tetrazole can be explosive when heated.[19]
-
Longer Reaction Times: Allow the reaction to proceed for an extended period (monitor by TLC or LC-MS) to ensure maximum conversion.
-
Choice of Solvent: A more polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes enhance the rate of reaction for less reactive partners, though it is less "green" than alternatives like ethyl acetate or 2-methyltetrahydrofuran.[9][10][11][12][13]
Experimental Protocols and Data
General Protocol for Amide Synthesis
This protocol provides a standard starting point for the synthesis of amides using this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Anhydrous tertiary base (e.g., DIPEA, 1.5 eq)
-
Anhydrous solvent (e.g., DCM)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the base (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[8]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[8]
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Summary: Solvent Selection
The choice of solvent is a critical parameter in optimizing amide coupling reactions. Greener alternatives to commonly used solvents like DCM and DMF have been evaluated and shown to be effective.[9][10][11][12][13]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Green Chemistry Consideration | Typical Performance |
| Dichloromethane (DCM) | 9.1 | 40 | Undesirable, suspected carcinogen | Often gives good results, widely used historically.[10] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Undesirable, reproductive toxicity | High polarity can be beneficial for solubility, but difficult to remove.[10] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Acceptable | Good general-purpose solvent. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Recommended | A greener alternative, often provides comparable results to DCM.[10] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | Recommended, biomass-derived | Excellent green alternative, often with high performance.[10][11] |
| Acetonitrile (MeCN) | 37.5 | 82 | Acceptable | High polarity, useful for certain substrates. |
This table summarizes key properties of common solvents used in amide synthesis to aid in selection based on both performance and environmental impact.
Visualizing the Workflow
Logical Troubleshooting Flowchart
The following diagram illustrates a systematic approach to troubleshooting common issues in amide synthesis with this compound.
Caption: A step-by-step guide to diagnosing and solving low-yield issues.
Reaction Mechanism Workflow
This diagram outlines the key steps in the amide formation reaction.
Caption: The stepwise mechanism of amide synthesis via acyl chloride.
Conclusion
The synthesis of amides using this compound is a robust and versatile method when key parameters are carefully controlled. By ensuring anhydrous conditions, using an appropriate base, and considering the reactivity of the substrates, researchers can consistently achieve high yields. This guide provides the foundational knowledge and practical troubleshooting steps to optimize your reaction conditions and overcome common challenges in the lab.
References
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
- Various Authors. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
- de Figueiredo, R. M., & Suppo, J.-S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
- MacMillan, D., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
- Vulcanchem. (n.d.). This compound - 41223-92-1.
- Ashenhurst, J. (2018).
- Guidechem. (n.d.). This compound (CAS No. 41223-92-1) SDS.
- de Figueiredo, R. M., & Suppo, J.-S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Benchchem. (n.d.). This compound | 41223-92-1.
- Sigma-Aldrich. (2025).
- BenchChem. (n.d.).
- Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters.
- NOAA. (n.d.). 1H-TETRAZOLE - CAMEO Chemicals.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Chem Help ASAP. (2019).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Khan Academy. (n.d.).
- Khan Academy. (2010).
Sources
- 1. This compound (41223-92-1) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Khan Academy [khanacademy.org]
- 18. youtube.com [youtube.com]
- 19. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Purification of Products from Reactions Involving 1H-Tetrazole-1-Acetyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1H-Tetrazole-1-Acetyl Chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from this highly versatile but reactive reagent. Our goal is to equip you with the expertise to navigate common challenges, optimize your purification workflows, and ensure the integrity of your final compounds.
PART 1: First Principles & Safety
1.1 Understanding the Reagent: A Double-Edged Sword
This compound is a valuable synthetic intermediate, primarily used as an acylating agent to introduce the (1H-tetrazol-1-yl)acetyl moiety into molecules.[1] Its high reactivity stems from the electrophilic carbonyl carbon of the acetyl chloride group, making it susceptible to rapid nucleophilic attack.[1] This reactivity is a significant advantage for forming amides, esters, and thioesters, but it also presents challenges.[1] The primary vulnerability of this reagent is its extreme sensitivity to moisture, which leads to rapid hydrolysis back to (1H-tetrazol-1-yl)acetic acid and hydrochloric acid.[1] Therefore, successful synthesis and purification are critically dependent on maintaining anhydrous conditions during the reaction phase.[1]
1.2 Safety First: Handling a Highly Reactive Compound
Before commencing any experiment, it is imperative to understand the hazards associated with this compound and its parent heterocycle.
-
Corrosivity : As an acyl chloride, the compound is corrosive and can cause severe skin burns and eye damage.[2][3]
-
Reactivity with Water : It reacts violently with water, releasing corrosive HCl gas.[2] All operations should be conducted in a well-ventilated fume hood, and all glassware must be scrupulously dried.
-
Energetic Nature of Tetrazoles : The tetrazole ring has a high nitrogen content and a high positive enthalpy of formation, making some derivatives energetic materials that can be explosive, particularly when heated or subjected to shock.[1][4][5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[2][4][5]
PART 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your target molecule in a question-and-answer format.
Issue 1: My reaction work-up is complete, but the crude ¹H NMR shows a complex mixture with a low yield of the desired product.
-
Q: What are the likely causes of a messy reaction profile?
-
A: The most probable culprit is the presence of moisture during the reaction. Even trace amounts of water will hydrolyze the starting acyl chloride to (1H-tetrazol-1-yl)acetic acid.[1] This acidic byproduct can complicate the reaction and subsequent purification. Another possibility is that the reaction temperature was not adequately controlled, leading to decomposition or side reactions.
-
-
Q: How can I prevent this in the future?
-
A: Strict adherence to anhydrous techniques is essential. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]
-
Issue 2: During aqueous work-up, I suspect I'm losing my product.
-
Q: My product is a neutral amide, but my yield is significantly lower than expected after extraction. Where could it be going?
-
A: There are a few possibilities. If your product has some water solubility, it may be partitioning into the aqueous layer. This is more common for products with low molecular weight or those containing additional polar functional groups. Secondly, if significant hydrolysis of the starting material occurred, the resulting (1H-tetrazol-1-yl)acetic acid might form salts that can act as surfactants, leading to emulsions and poor separation.
-
-
Q: What is the recommended work-up procedure to maximize yield?
-
A: A robust work-up is critical.
-
Quench Carefully : Cool the reaction mixture in an ice bath and quench it by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the HCl byproduct and any unreacted acyl chloride.
-
Extract : Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Wash : Wash the combined organic layers sequentially with dilute HCl (to remove unreacted amine starting materials), saturated NaHCO₃ (to remove the acidic hydrolysis byproduct), and finally with brine (to reduce the amount of dissolved water).[6]
-
Back-Extract : To recover any product lost to the aqueous layers, it is good practice to back-extract all aqueous washes with a fresh portion of the organic solvent.
-
-
Issue 3: I am struggling with purification by flash column chromatography.
-
Q: My tetrazole derivative is highly polar and either streaks badly or won't move from the baseline on a silica gel column.
-
A: This is a common challenge with nitrogen-rich heterocyclic compounds like tetrazoles.[7] The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, causing streaking and poor separation.
-
Solutions:
-
Optimize Mobile Phase : Systematically increase the polarity of your mobile phase. For a hexane/ethyl acetate system, gradually increase the ethyl acetate percentage. If that fails, switch to a more polar system like dichloromethane/methanol.[7]
-
Add a Modifier : Adding a small amount of a competitive base, like triethylamine (~0.5-1%), or an acid, like acetic acid (~1%), to your mobile phase can significantly improve peak shape. The modifier masks the active sites on the silica gel, preventing strong binding of your compound.
-
Change the Stationary Phase : For extremely polar compounds, reversed-phase chromatography (using a C18 stationary phase with a polar mobile phase like water/acetonitrile) is an excellent alternative.[7]
-
-
-
Q: My desired product is co-eluting with a persistent impurity. How can I improve separation?
-
A: First, use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems to find one that provides the best separation (difference in Rf values).[7] Aim for an Rf of 0.2-0.3 for your target compound for optimal column performance.[7] If co-elution persists, the impurity may be structurally very similar to your product. In this case, recrystallization after the column may be necessary to achieve high purity.
-
PART 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in reactions with this compound, and how do I remove them?
-
A1: The main byproducts are summarized in the table below. A standard aqueous work-up protocol is usually effective at removing them from the desired organic-soluble product.
-
| Byproduct | Chemical Name | Formation Reason | Removal Method |
| Acidic Impurity | (1H-tetrazol-1-yl)acetic acid | Hydrolysis of the starting acyl chloride by water.[1] | Wash with aqueous base (e.g., NaHCO₃, K₂CO₃). |
| Basic Impurity | Unreacted amine/alcohol | Excess reagent used in the reaction. | Wash with dilute aqueous acid (e.g., 1M HCl, NH₄Cl).[6] |
| Salt | Amine Hydrochloride | Reaction of amine with HCl generated in situ.[8][9] | Soluble in water; removed during aqueous extraction. |
-
Q2: Is recrystallization a viable purification method for products made with this compound?
-
A2: Absolutely. Many tetrazole derivatives are stable, crystalline solids that are well-suited for purification by recrystallization.[10][11] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.[11][12] It is often beneficial to perform a chromatographic purification first to remove major impurities, which can sometimes inhibit crystallization.
-
-
Q3: How can I confirm that my final product is pure?
-
A3: A combination of analytical techniques is recommended.
-
¹H and ¹³C NMR Spectroscopy : To confirm the structure and identify any residual impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : To confirm the molecular weight and assess purity (typically >95% by peak area).
-
Melting Point : A sharp melting point range is a good indicator of a pure crystalline solid.[10]
-
-
PART 4: Experimental Protocols & Visual Workflows
Protocol 1: General Aqueous Work-up for Amidation Reactions
-
Cooling & Quenching : Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice-water bath.
-
Neutralization : In a separate flask, prepare a 1 M solution of sodium bicarbonate (NaHCO₃). Slowly add the cooled reaction mixture to the NaHCO₃ solution with vigorous stirring. Caution: CO₂ evolution may cause frothing.
-
Extraction : Transfer the quenched mixture to a separatory funnel. Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 10 mmol scale reaction).
-
Washing : Combine the organic layers. Wash sequentially with:
-
1 M HCl (2 x 30 mL) to remove any unreacted amine.
-
Saturated aqueous NaHCO₃ (2 x 30 mL) to remove any (1H-tetrazol-1-yl)acetic acid.
-
Brine (1 x 30 mL) to remove bulk water.
-
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Solvent Selection : Use TLC to identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[7]
-
Column Packing : Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution : Begin elution with the low-polarity mobile phase, gradually increasing the polarity as needed (gradient elution) or using the pre-determined solvent mixture (isocratic elution).
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[7]
Visual Workflows
Below are diagrams illustrating key decision-making and experimental processes.
Caption: General experimental workflow from reaction to pure product.
Caption: Decision tree for selecting a primary purification method.
References
-
Herndon, J. W., et al. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. ACS Publications. Retrieved from [Link]
-
YouTube. (2024). tetrazole based derivatives purification. Retrieved from [Link]
-
American Chemical Society. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
American Chemical Society. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof.
-
Preprints.org. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrazole derivatives through conversion of amide and thioamide functionalities. Retrieved from [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
University of Calgary. (2010). Chem263_Nov 25_notes_2010.pdf. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof - Google Patents [patents.google.com]
Side reactions of 1H-TETRAZOLE-1-ACETYL CHLORIDE with nucleophilic functional groups
Introduction
Welcome to the technical support guide for 1H-Tetrazole-1-Acetyl Chloride (CAS 41223-92-1). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive building block. This compound is prized for its ability to readily acylate nucleophiles, introducing the tetrazole-acetyl moiety, which is a key structural component in various pharmaceutically active compounds, including antibiotics like cefazolin.[1] Its high reactivity, driven by the potent acetyl chloride group, is also the source of common experimental challenges.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with this reagent, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the single most common cause of low yield or complete reaction failure with this compound?
A1: The most frequent cause of failure is unintentional hydrolysis. This compound is extremely sensitive to moisture.[1] Even trace amounts of water in your solvents, on your glassware, or from the atmosphere can rapidly convert the starting material into the unreactive (1H-tetrazol-1-yl)acetic acid, halting your desired reaction.[1] Success hinges on the rigorous application of anhydrous techniques.
Q2: How should I properly store and handle this compound?
A2: To maintain its integrity, the compound must be stored under a dry, inert atmosphere (nitrogen or argon). It should be kept in a tightly sealed container in a cool, well-ventilated place, ideally between 2-8°C.[2][3] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Q3: The reaction with my amine nucleophile produced a thick, un-stirrable white slurry immediately upon adding the acyl chloride. What is happening?
A3: This is a very common observation. The reaction between an acyl chloride and an amine produces not only the desired amide but also one equivalent of hydrogen chloride (HCl) gas.[4] Since amines are basic, the generated HCl immediately reacts with the excess amine in your reaction mixture to form an amine hydrochloride salt, which is often insoluble in common organic solvents and precipitates out, causing the slurry.[4][5] This is expected behavior and can be managed by using a sufficient volume of solvent or by adding a non-nucleophilic base.
Q4: Can I purify this compound if I suspect it has degraded?
A4: Purification is challenging due to the compound's reactivity. Standard column chromatography on silica gel is unsuitable as the protic nature of silica will cause rapid decomposition. While techniques like anhydrous recrystallization or flash chromatography with rigorously dried solvents and silica are theoretically possible, they are often impractical.[1] The most reliable strategy is to synthesize it fresh from (1H-tetrazol-1-yl)acetic acid and use it immediately.[1][6]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific issues encountered when reacting this compound with different classes of nucleophiles.
Category 1: Reactions with Amines (Primary & Secondary)
Q5: My reaction with a primary amine gave a low yield of the N-substituted amide, and my major isolated byproduct is (1H-tetrazol-1-yl)acetic acid. What went wrong?
A5: This is a classic case of hydrolysis outcompeting your amidation reaction. The presence of water, even in small amounts, will readily hydrolyze the acyl chloride.[1]
-
Causality: The rate of hydrolysis can be comparable to or even faster than the rate of amidation, especially if the amine is sterically hindered or electronically deactivated.
-
Troubleshooting Steps:
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane should be dried over calcium hydride.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere.
-
Inert Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of dry nitrogen or argon.
-
Reagent Quality: Ensure your amine is dry. If it is a hydrochloride salt, it must be neutralized and thoroughly dried before use.
-
Q6: I'm reacting a valuable secondary amine and don't want to use it in excess. What non-nucleophilic base should I use to scavenge HCl, and are there any side reactions to watch out for?
A6: Using a non-nucleophilic base is an excellent strategy for preserving a valuable amine.
-
Recommended Bases:
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are common choices. Use 1.1-1.5 equivalents. They are sufficiently basic to neutralize HCl without competing as nucleophiles.
-
Pyridine: Can also be used, but it can sometimes act as a nucleophile itself, especially with highly reactive acylating agents. For most applications, it is a suitable HCl scavenger.
-
-
Potential Side Reaction: The primary concern is ensuring the purity of the tertiary amine base. If it contains traces of primary or secondary amines (common impurities), you will form small amounts of the corresponding undesired amides. Always use freshly distilled tertiary amine bases for critical reactions.
Category 2: Reactions with Alcohols & Phenols
Q7: I am trying to acylate a phenol, but I'm getting a mixture of two products. Spectroscopic analysis suggests one is the expected O-acylated ester, but the other appears to be C-acylated on the aromatic ring. How can I prevent this?
A7: This is a well-known issue arising from the bidentate nucleophilicity of phenols. You are observing a competition between kinetic O-acylation and thermodynamic C-acylation (a Friedel-Crafts-type reaction).
-
Mechanistic Insight: O-acylation is faster (kinetically controlled), while C-acylation leads to a more stable product (thermodynamically controlled). The C-acylated product can also be formed via the Fries rearrangement of the initially formed O-acyl product, especially if trace Lewis acids are present.
-
Favoring O-Acylation (Kinetic Control):
-
Low Temperature: Perform the reaction at 0°C or even lower. This will heavily favor the faster O-acylation pathway.
-
Base Catalysis: Add a base like pyridine or triethylamine. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which selectively attacks the acyl chloride at the oxygen position.[7]
-
Avoid Lewis Acids: Ensure your glassware and reagents are free from Lewis acidic contaminants (e.g., AlCl₃, FeCl₃) that would catalyze the Fries rearrangement.
-
dot
Caption: Competing pathways in the acylation of phenols.
Q8: The reaction with my sterically hindered tertiary alcohol is not proceeding. Is there a way to force the esterification?
A8: Tertiary alcohols are poor nucleophiles due to steric bulk around the hydroxyl group. Standard conditions often fail.
-
Explanation: The bulky groups surrounding the tertiary alcohol's hydroxyl group physically block its approach to the electrophilic carbonyl carbon of the acyl chloride.
-
Solutions:
-
Use a Catalyst: Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is an acylation catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the hindered alcohol.
-
Increase Temperature: Gently warming the reaction mixture may provide the necessary activation energy, but this also increases the risk of side reactions or decomposition. This should be attempted with caution.
-
Alternative Reagents: If the reaction still fails, consider switching from the acyl chloride to the corresponding acid anhydride in the presence of DMAP, which can sometimes be more effective for hindered alcohols.
-
Category 3: Reactions with Thiols
Q9: I am performing a reaction with a thiol, but I notice a disulfide byproduct in my analysis. Is the this compound causing oxidation?
A9: It is unlikely that the acyl chloride is the direct cause of oxidation. Thiols are susceptible to oxidation to disulfides by atmospheric oxygen, especially under basic conditions.[8]
-
Causality: If you are using a base (like triethylamine) to scavenge HCl, you are forming the thiolate anion. This anion is highly susceptible to oxidation by any trace oxygen present in your reaction system.
-
Troubleshooting Steps:
-
Degas Solvents: Before use, thoroughly degas your reaction solvent by bubbling a stream of nitrogen or argon through it for 15-30 minutes.
-
Maintain Inert Atmosphere: Ensure a strict inert atmosphere is maintained throughout the entire reaction and workup process.
-
Order of Addition: Consider adding the base slowly to the mixture of the thiol and acyl chloride, rather than pre-mixing the thiol and base, to minimize the time the highly oxidizable thiolate is present.
-
General Troubleshooting Flowchart
When a reaction provides a low yield or unexpected products, use the following logical flow to diagnose the issue.
dot
Caption: A decision tree for troubleshooting reactions.
Experimental Protocols
Protocol 1: General Acylation of a Primary Amine
This protocol is designed to maximize yield by controlling the reaction exotherm and managing the amine hydrochloride byproduct.
-
Preparation: Under a nitrogen atmosphere, dissolve the primary amine (2.2 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Selective O-Acylation of a Phenol
This protocol employs base catalysis to ensure selective formation of the phenyl ester.
-
Preparation: Under a nitrogen atmosphere, dissolve the phenol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane in a flame-dried flask.
-
Cooling: Cool the solution to 0°C.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred phenol/pyridine mixture over 20-30 minutes.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Dilute with DCM. Wash sequentially with 1M CuSO₄ solution (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude ester can be purified by standard methods.
Summary of Reactivity and Potential Issues
| Nucleophile | Expected Product | Key Challenge(s) | Recommended Solution(s) |
| Primary/Secondary Amine | N-Substituted Amide | Vigorous reaction; formation of insoluble amine hydrochloride salt.[4][5] | Slow addition at low temp; use excess amine or a non-nucleophilic base. |
| Alcohol (1° or 2°) | Ester | Vigorous reaction; sensitivity to moisture.[9] | Low temperature; strict anhydrous conditions. |
| Alcohol (3°) | Ester | Steric hindrance leading to low or no reactivity. | Add catalytic DMAP; consider gentle heating. |
| Phenol | Phenyl Ester | Competition from C-acylation (ring acylation). | Low temperature (0°C); use a base like pyridine to favor O-acylation.[7] |
| Thiol | Thioester | Oxidation of thiol/thiolate to disulfide.[8] | Degas solvents; maintain a strict inert atmosphere. |
| Water (Contaminant) | (1H-tetrazol-1-yl)acetic acid | Hydrolysis of the starting material, leading to low yield.[1] | Use flame-dried glassware and anhydrous solvents under an inert atmosphere. |
References
- Benchchem. (n.d.). This compound | 41223-92-1.
- Benchchem. (n.d.). Technical Support Center: Laboratory-Scale 1H-Tetrazole Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Ali, F., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics.
-
Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Journal of the Korean Chemical Society.
- Pasha, M. A., & Jayashankara, V. P. (2006). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol. Journal of the Serbian Chemical Society.
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10807-10865.
- Cuenca, A. B., & Estévez, J. C. (2008). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2008(22), 3748-3755.
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH.
- Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9416-9426.
- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Rasayan Journal of Chemistry.
- Li, Y., et al. (2024). Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. Journal of the American Chemical Society.
-
Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides Involving Oxygen Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Clark, J. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Save My Exams. (2024, March 31). Acyl chlorides and alcohols. Retrieved from [Link]
- Pearson. (n.d.). An aqueous solution of a primary or secondary amine reacts with a....
- Duncton, M. A. J., & Singh, R. (2016). A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. Organic & Biomolecular Chemistry, 14(39), 9338-9342.
- Jasperse, J. (n.d.). Reactions of Amines.
- Reactions of Thiols. (2007). Russian Journal of Organic Chemistry, 43(3), 337-371.
- Benchchem. (n.d.). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
-
LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
- Leah4sci. (2015, March 23). Reactions of Thiols [Video]. YouTube.
-
Chemistry Stack Exchange. (2023, February 9). Thiol vs carboxylic acid reactivity to acyl chlorides?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound (41223-92-1) for sale [vulcanchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Managing the Exothermicity of 1H-Tetrazole-1-Acetyl Chloride Reactions
Welcome to the Technical Support Center for handling 1H-Tetrazole-1-Acetyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing reactions involving this highly reactive compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, with a focus on controlling the inherent exothermicity of these reactions.
I. Understanding the Hazard: Why is this compound Thermally Sensitive?
The thermal sensitivity of this compound stems from the combination of two key structural features: the high-energy tetrazole ring and the highly reactive acetyl chloride group.[1][2]
-
The Tetrazole Ring: This five-membered heterocycle contains four nitrogen atoms, resulting in a high positive enthalpy of formation.[1] This stored chemical energy can be released rapidly upon decomposition, which can be initiated by heat, shock, or friction.[3][4][5]
-
The Acetyl Chloride Moiety: As an acyl chloride, this functional group is highly electrophilic and reactive towards nucleophiles.[1][6] This reactivity contributes to the overall instability of the molecule and can initiate or accelerate decomposition.
Rapid decomposition of tetrazole derivatives can lead to the evolution of gaseous products, primarily molecular nitrogen, and serves as a source of significant chemical energy.[7][8][9]
Frequently Asked Questions (FAQs): General Hazards
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its potential for explosive decomposition when heated and its high reactivity.[3][4][5] It is also sensitive to moisture, hydrolyzing to form (1H-tetrazol-1-yl)acetic acid and hydrochloric acid, which is corrosive.[1] Due to the high nitrogen content, decomposition can release toxic nitrogen oxides.[3][4]
Q2: Are there specific temperature limits I should be aware of?
Q3: How does the purity of this compound affect its stability?
A3: Impurities can significantly decrease the stability of this compound. Residual starting materials, byproducts, or moisture can catalyze decomposition or lead to unforeseen side reactions, increasing the risk of a thermal runaway. Meticulous purification and handling under anhydrous conditions are essential.[1]
II. Proactive Exotherm Management: Experimental Design and Best Practices
Effective management of the exothermicity of reactions involving this compound begins with careful experimental design and adherence to strict safety protocols.
Experimental Workflow for Synthesis and Subsequent Reactions
Caption: Workflow for managing exothermicity.
Troubleshooting Guide: Proactive Measures
Issue: How can I prevent a runaway reaction during the synthesis of this compound?
Solution:
-
Strict Anhydrous Conditions: All glassware must be oven- or flame-dried, and all solvents must be rigorously dried.[1][10] Moisture will react exothermically with the acetyl chloride and the starting materials.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[11]
-
Controlled Reagent Addition: The halogenating agent (e.g., oxalyl chloride or thionyl chloride) should be added dropwise to a cooled solution (typically 0-5°C) of (1H-tetrazol-1-yl)acetic acid.[1] This allows for the dissipation of heat as it is generated.
-
Efficient Stirring: Ensure efficient and continuous stirring to promote even heat distribution and prevent the formation of localized hot spots.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
Issue: What are the best practices for handling and storing this compound?
Solution:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[3][11] It should be stored under an inert atmosphere.
-
Handling: Always handle in a well-ventilated area, preferably within a fume hood.[3] Use personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat.[11][12] Avoid shock, friction, and heat.[3][4]
-
In-situ Use: Whenever possible, it is best to use the synthesized this compound in the next reaction step without isolation to minimize handling risks.[10]
Quantitative Data Summary: Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C for reagent addition | To control the exothermic reaction.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent hydrolysis.[1][11] |
| Solvent | Anhydrous (e.g., Dichloromethane, THF) | Must be inert to the reactive acetyl chloride.[1] |
| Reagent Addition | Slow, dropwise | To allow for gradual heat dissipation.[1] |
III. Reactive Troubleshooting: Managing Unexpected Events
Even with careful planning, unexpected events can occur. This section provides guidance on how to react to and mitigate potential thermal events.
Logical Relationship of Troubleshooting Steps
Caption: Emergency response to a thermal event.
Frequently Asked Questions (FAQs): Emergency Procedures
Q4: My reaction temperature is increasing rapidly even after stopping reagent addition. What should I do?
A4:
-
Enhance Cooling: Immediately increase the efficiency of your cooling bath. If using an ice bath, add more ice and salt. If using a cryo-cooler, lower the setpoint.
-
Dilution: If possible and safe to do so, add more pre-chilled, anhydrous solvent to dilute the reaction mixture and help absorb some of the heat.
-
Prepare for Quenching: Have a quenching agent ready. A high-boiling point, non-reactive solvent can be used to rapidly dilute and cool the reaction.
-
Evacuation: If the temperature continues to rise uncontrollably, evacuate the immediate area and alert your organization's safety personnel.[3][11]
Q5: What are suitable quenching agents for a runaway reaction involving this compound?
A5: The choice of quenching agent is critical. It should be non-nucleophilic to avoid a rapid, exothermic reaction with the acetyl chloride. A high-boiling point, inert solvent like mineral oil or a hydrocarbon solvent can be used to rapidly cool and dilute the reaction. Do NOT use water or alcohols , as they will react violently and exothermically with the acetyl chloride.[13]
Q6: What should I do in case of a spill?
A6:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[11][12]
-
Eliminate Ignition Sources: Remove all sources of ignition.[3][11]
-
Containment: For small spills, absorb the material with a non-combustible absorbent material like dry sand or vermiculite. Do not use combustible materials.
-
Disposal: Collect the absorbed material in a sealed container for disposal as hazardous waste.[11]
-
Decontamination: Decontaminate the spill area carefully.
IV. References
-
Benchchem. (n.d.). This compound | 41223-92-1. Retrieved from
-
Guidechem. (n.d.). This compound (CAS No. 41223-92-1) SDS. Retrieved from
-
ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. Retrieved from
-
CAMEO Chemicals | NOAA. (n.d.). 1h-tetrazole - Report. Retrieved from
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from
-
Vulcanchem. (n.d.). This compound - 41223-92-1. Retrieved from
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from
-
CORE. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from
-
ResearchGate. (2024). Decomposition products of tetrazoles. Retrieved from
-
ResearchGate. (2025). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. Retrieved from
-
Russian Chemical Reviews. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Retrieved from
-
PubMed Central - NIH. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound (41223-92-1) for sale [vulcanchem.com]
- 3. echemi.com [echemi.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. guidechem.com [guidechem.com]
- 13. nj.gov [nj.gov]
Removal of (1H-tetrazol-1-yl)acetic acid byproduct from reaction mixtures
An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the effective removal of (1H-tetrazol-1-yl)acetic acid from reaction mixtures. As a common byproduct in syntheses involving tetrazole moieties—crucial bioisosteres in modern pharmaceuticals—its efficient removal is paramount for ensuring the purity of active pharmaceutical ingredients (APIs).[1][2][3][4]
Understanding the Challenge: Physicochemical Properties
(1H-tetrazol-1-yl)acetic acid is a white crystalline solid characterized by high polarity and distinct acidity, properties that dictate the strategies for its separation from a desired, often less polar, product.[5][6] A comprehensive understanding of its physicochemical properties is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₄O₂ | [5][7][8] |
| Molecular Weight | 128.09 g/mol | [5][8][9] |
| Appearance | White to off-white crystalline powder | [5][6][9] |
| Melting Point | 127 - 130 °C | [5][10] |
| pKa (Predicted) | 2.67 ± 0.10 | [6][9] |
| Water Solubility | Very soluble | [6] |
| Solubility (Organic) | Soluble in DMSO, slightly soluble in Methanol | [9] |
Frequently Asked Questions (FAQs)
Q1: What makes (1H-tetrazol-1-yl)acetic acid challenging to remove?
Its high polarity, excellent water solubility, and acidic nature (with a predicted pKa around 2.67) make it distinct from many organic products.[6][9] While its acidity can be exploited, its high polarity can lead to poor solubility in common non-polar organic solvents and cause issues like streaking during normal-phase chromatography.
Q2: What are the primary methods for removing this byproduct?
The most common and effective methods are:
-
Acid-Base Liquid-Liquid Extraction: Utilizes the acidic nature of the byproduct to wash it out of an organic phase.[11][12][13]
-
Flash Chromatography: Separates compounds based on polarity, either on normal or reversed-phase silica.[14]
-
Recrystallization: Purifies a solid product by leveraging differences in solubility between the product and the impurity.[15][16]
-
Scavenger Resins: Employs polymer-bound bases to selectively bind and remove the acidic byproduct through filtration.[17][18]
Q3: How can I monitor the presence and removal of (1H-tetrazol-1-yl)acetic acid?
Standard analytical techniques are effective. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the impurity, often using a reversed-phase column with an acidified aqueous-organic mobile phase.[19][20][21] Proton NMR (¹H NMR) can also be used to detect its characteristic peaks, typically a singlet for the methylene (–CH₂–) group and a singlet for the tetrazole proton (–CH=N–).
Q4: Is this byproduct stable during purification?
(1H-tetrazol-1-yl)acetic acid is generally stable under typical purification conditions, including mild acidic and basic washes. However, like many tetrazole-containing compounds, it should be handled with care, as it may be energetic and can decompose at elevated temperatures.[6][8]
Troubleshooting Guide: Protocols and Field-Proven Insights
This section provides detailed, step-by-step protocols for the primary removal methods. The choice of method depends on the properties of the desired product and the scale of the reaction.
Method 1: Acid-Base Liquid-Liquid Extraction
This is the most straightforward and often the first method to attempt, especially during reaction work-up. It leverages the acidity of the tetrazole byproduct to convert it into a water-soluble salt.[11][12]
Causality & Principle: By washing an organic solution containing the reaction mixture with a basic aqueous solution, the acidic (1H-tetrazol-1-yl)acetic acid is deprotonated to its carboxylate/tetrazolide salt. This ionic salt is highly soluble in the aqueous phase and is thus extracted from the organic layer, which retains the neutral or less acidic desired product.[13][22]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Add the organic solution to a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately 20-30% of the organic phase volume.
-
Scientist's Note: A weak base like NaHCO₃ is generally preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of sensitive functional groups (like esters) in the desired product.[11]
-
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution.[23] Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer. If the organic solvent is denser than water (e.g., DCM), the organic layer will be the lower one.
-
Repeat: Repeat the wash (steps 3-6) two more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the purified product.[24]
| Issue Encountered | Probable Cause | Recommended Solution |
| Persistent Emulsion | Vigorous shaking; similar densities of the two phases. | Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase. Swirl gently instead of shaking. If the emulsion persists, pass the mixture through a pad of Celite.[13] |
| Product Loss | The desired product is also acidic and is being extracted. | Use a weaker base (e.g., a highly dilute NaHCO₃ solution) and carefully monitor the pH. Alternatively, switch to a non-extractive method like chromatography. |
| Incomplete Removal | Insufficient base used; not enough wash cycles. | Ensure a slight molar excess of base is used. Perform at least three separate extractions, as multiple washes with smaller volumes are more effective than a single wash with a large volume. |
Method 2: Flash Chromatography
When extraction is ineffective or the product has similar acidic properties, flash chromatography provides a more powerful separation based on differential adsorption to a stationary phase.[14]
Causality & Principle:
-
Normal-Phase: Uses a polar stationary phase (silica gel) and a non-polar mobile phase. The highly polar (1H-tetrazol-1-yl)acetic acid will adsorb strongly to the silica and elute very slowly, while a less polar product will elute faster.
-
Reversed-Phase: Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile). The polar byproduct will have minimal interaction with the stationary phase and elute quickly, often with the solvent front.[25]
-
Column Packing: Pack a flash column with silica gel using a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Eluent Preparation: Prepare the mobile phase (e.g., a gradient of 10% to 50% ethyl acetate in hexanes). Crucially, add 0.5-1% acetic acid to the mobile phase.
-
Elution: Run the column, collecting fractions and monitoring by TLC or HPLC to identify those containing the pure product.
| Issue Encountered | Probable Cause | Recommended Solution |
| Severe Peak Tailing (Normal Phase) | Strong ionic interaction between the acidic byproduct and silanol groups on the silica surface. | Add a volatile acid modifier like acetic or formic acid (0.1-1%) to the mobile phase to keep the byproduct protonated.[14][26] |
| Co-elution with Product | The product and byproduct have very similar polarities. | Optimize the solvent system, perhaps using a different solvent combination (e.g., DCM/methanol). If normal-phase fails, reversed-phase chromatography is an excellent alternative.[25] |
| Byproduct Won't Elute (Normal Phase) | The byproduct is too polar and is irreversibly stuck to the silica. | This is often desired if the product is non-polar. If you need to recover all components, a highly polar "flush" with methanol may be needed. Consider reversed-phase where the byproduct elutes first. |
Method 3: Recrystallization
If the desired product is a solid, recrystallization can be an exceptionally effective method for achieving high purity.[15][27]
Causality & Principle: This technique relies on the solubility differences between the desired compound and impurities in a specific solvent at different temperatures.[16][28] An ideal solvent will dissolve the product completely when hot but poorly when cold, while the highly polar (1H-tetrazol-1-yl)acetic acid byproduct remains in the cold solvent (mother liquor) after the product crystallizes.[15][29]
-
Solvent Screening: Find a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product at its boiling point but not at room temperature. The byproduct should ideally be soluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure crystals.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved byproduct.
-
Drying: Dry the purified crystals under vacuum.
| Issue Encountered | Probable Cause | Recommended Solution |
| Oiling Out | The product's melting point is lower than the solvent's boiling point; the solution is supersaturated. | Add slightly more hot solvent to dissolve the oil, then cool very slowly. Alternatively, choose a lower-boiling point solvent.[28] |
| Byproduct Co-precipitates | The byproduct is not sufficiently soluble in the chosen solvent, or the solution was cooled too rapidly. | Screen for a more suitable solvent where the byproduct has higher solubility. Ensure cooling is slow and undisturbed to allow for selective crystallization.[29] |
| Poor Recovery | Too much solvent was used; the product has significant solubility in the cold solvent. | During dissolution, use the absolute minimum amount of hot solvent. After filtration, the mother liquor can be concentrated and cooled again to recover a second crop of crystals. |
Method 4: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution. For an acidic byproduct, a basic scavenger resin is ideal.[17][30]
Causality & Principle: A polymer-supported base (e.g., an amino-functionalized polystyrene resin) is added to the reaction mixture.[31] The acidic byproduct reacts with the basic sites on the resin, becoming covalently or ionically bound to the solid support. The desired product remains in solution. The resin, now carrying the impurity, is simply filtered off, providing a very clean and simple workup.[17][18]
-
Resin Selection: Choose a basic scavenger resin appropriate for the pKa of the byproduct (e.g., a resin with a tertiary amine or carbonate functionality).
-
Reaction: To the solution of the crude product, add the scavenger resin (typically 2-4 molar equivalents relative to the impurity).
-
Agitation: Stir the mixture at room temperature for a period ranging from 1 to 12 hours. The reaction can be monitored by TLC or HPLC.
-
Filtration: Filter the mixture to remove the resin.
-
Rinsing: Wash the filtered resin with a small amount of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
References
-
Successful Flash Chromatography - King Group. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
How does acid concentration impact reversed-phase flash chromatography? - Biotage. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Scavenger Resins - Amerigo Scientific. Available at: [Link]
-
Acid Scavengers for Material Protection - A&D International Trading. Available at: [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]
- CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6 - Google Patents.
-
Organic Practical Setup 5. Washing to remove acid impurities - YouTube. Available at: [Link]
-
(5-amino-1H-tetrazol-1-yl)acetic acid | C3H5N5O2 | CID 567014 - PubChem. Available at: [Link]
-
How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? - Patsnap Eureka. Available at: [Link]
-
Recrystallization - Wired Chemist. Available at: [Link]
-
Recrystallization | Laboratory techniques - Biocyclopedia. Available at: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at: [Link]
-
Liquid/Liquid Extraction Guide | PDF | Filtration | Solvent - Scribd. Available at: [Link]
-
Recrystallization. --->. Available at: [Link]
-
Liquid–liquid extraction - Wikipedia. Available at: [Link]
-
How to remove traces of acidic impurity or water? - ResearchGate. Available at: [Link]
- US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes - Google Patents.
-
Enantiomer separation of acidic compounds - Daicel Chiral Technologies. Available at: [Link]
-
Scavenger resin - Wikipedia. Available at: [Link]
-
Synthesis of 1H-tetrazole-1-acetic acid - PrepChem.com. Available at: [Link]
-
1H-Tetrazol-1-acetic acid - SIELC Technologies. Available at: [Link]
-
How to seperate (remove) hydroiodic acid from the organic compounds solutions. Available at: [Link]
-
1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem. Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. Available at: [Link]
-
2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC - NIH. Available at: [Link]
-
Examples of active pharmaceutical ingredients with a tetrazole moiety - ResearchGate. Available at: [Link]
- EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents.
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. Available at: [Link]
-
-
analytical methods. Available at: [Link]
-
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Available at: [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - MDPI. Available at: [Link]
-
Medicinal chemistry of tetrazoles | Semantic Scholar. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available at: [Link]
-
Analytical Method for Determining Tetrazene in Soil - DTIC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of tetrazoles | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1H-Tetrazole-1-acetic acid(21732-17-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Tetrazole-1-acetic acid | 21732-17-2 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. rubingroup.org [rubingroup.org]
- 17. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 18. Scavenger resin - Wikipedia [en.wikipedia.org]
- 19. 1H-Tetrazol-1-acetic acid | SIELC Technologies [sielc.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biotage.com [biotage.com]
- 26. biotage.com [biotage.com]
- 27. Recrystallization | Laboratory techniques [biocyclopedia.com]
- 28. Recrystallization [wiredchemist.com]
- 29. people.chem.umass.edu [people.chem.umass.edu]
- 30. and-dmcc.com [and-dmcc.com]
- 31. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
Technical Support Center: Anhydrous Solvent Selection for 1H-TETRAZOLE-1-ACETYL CHLORIDE Chemistry
Welcome to the technical support center for chemists working with 1H-TETRAZOLE-1-ACETYL CHLORIDE. This guide is designed to provide in-depth, field-proven insights into a critical aspect of your experimental success: the selection and handling of anhydrous solvents. As a highly reactive acylating agent, the stability and efficacy of this compound are profoundly influenced by its chemical environment. This resource will equip you with the knowledge to navigate the complexities of solvent choice, ensuring the integrity and desired outcome of your reactions.
I. Understanding the Reagent: this compound
This compound is a valuable synthetic intermediate, prized for its ability to introduce the 1H-tetrazol-1-yl)acetyl moiety into a wide range of molecules. Its high reactivity stems from the electrophilic carbonyl carbon of the acetyl chloride group.[1] This reactivity, however, also makes it highly susceptible to degradation, particularly through hydrolysis.[1][2] Therefore, the stringent exclusion of water is paramount for successful synthesis.[1][2]
The tetrazole ring itself is a significant pharmacophore, often used as a bioisostere for a carboxylic acid group in drug design, which can enhance metabolic stability and pharmacokinetic properties.[3] The high nitrogen content also imparts a high positive enthalpy of formation, making its derivatives useful in materials science.[1]
II. The Critical Role of Anhydrous Solvents
The choice of an anhydrous solvent is not merely about dissolving your reagents; it's about creating an inert environment that facilitates the desired reaction while minimizing side reactions. For acyl chlorides, the primary concern is hydrolysis, which converts the reactive acyl chloride back to the less reactive carboxylic acid, (1H-tetrazol-1-yl)acetic acid, and generates corrosive hydrochloric acid.[1][4]
Core Considerations for Solvent Selection:
-
Aprotic Nature: The solvent must be aprotic, meaning it does not have acidic protons that can react with the acyl chloride. Protic solvents like alcohols and water will readily react.[4][5]
-
Inertness: The solvent should not react with the starting materials, reagents, or products.
-
Solubility: The solvent must effectively dissolve this compound and other reactants to ensure a homogeneous reaction mixture. While specific solubility data for this compound is not extensively documented, the parent 1H-tetrazole shows good solubility in polar aprotic solvents like DMSO and acetonitrile.[3][6] (1H-tetrazol-1-yl)acetic acid, the hydrolysis product, is soluble in a range of polar solvents including ethanol, methanol, and acetone.[7]
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature, allowing for effective reflux if needed, and easy removal during workup.
-
Purity: The solvent must be free from impurities that could interfere with the reaction, such as water, peroxides (in the case of ethers), or other reactive species.[8][9]
III. Recommended Anhydrous Solvents and Their Properties
Based on the chemical nature of this compound, the following aprotic solvents are generally recommended.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Advantages | Potential Disadvantages |
| Dichloromethane (DCM) | 8.93 | 39.6 | Excellent solvent for many organic compounds, low boiling point for easy removal.[1] | Can be challenging to render completely anhydrous; potential for reaction with some strong nucleophiles. |
| Acetonitrile (ACN) | 37.5 | 81.6 | High polarity can enhance reaction rates; good solvent for tetrazole derivatives.[6] | Can be hygroscopic; requires rigorous drying. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose solvent. | Prone to peroxide formation upon storage, which can be explosive and must be removed before use.[9] |
| Toluene | 2.38 | 110.6 | Higher boiling point for reactions requiring elevated temperatures; less polar. | Lower polarity may result in solubility issues for some polar starting materials. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point and polarity; excellent solvent for a wide range of compounds. | Can be difficult to remove; may decompose in the presence of strong bases or acids, especially at high temperatures.[10] |
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound, with a focus on solvent-related problems.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the yield is very low. What could be the problem?
A1: The most likely culprit is the presence of water in your reaction system. This compound readily hydrolyzes in the presence of moisture, which consumes your starting material.[1][2]
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure your solvent is truly anhydrous. Use freshly dried solvent or a commercially available anhydrous grade.
-
Drying of Glassware: All glassware must be rigorously dried, typically by oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Check the quality of your this compound. If it has been improperly stored, it may have already hydrolyzed.
-
Q2: I observe fuming when I add my this compound to the solvent. Is this normal?
A2: Yes, slight fuming is often observed and is due to the reaction of the acyl chloride with trace amounts of moisture in the headspace of the reaction vessel, producing HCl gas.[11] However, excessive fuming could indicate a significant moisture problem in your solvent or on your glassware.
Q3: Can I use an amine base like triethylamine or pyridine in my reaction?
A3: Yes, non-nucleophilic amine bases are often used in reactions with acyl chlorides to scavenge the HCl byproduct.[2] However, ensure the amine base is also anhydrous, as any water present will compete with your desired nucleophile.
Q4: What are the signs of solvent-related side reactions?
A4:
-
Formation of Unexpected Byproducts: TLC or LC-MS analysis showing spots or peaks that do not correspond to your starting materials or desired product.
-
Discoloration of the Reaction Mixture: While some color change may be normal, a significant and unexpected color change could indicate a side reaction.
-
Gas Evolution (other than HCl): Unexpected gas evolution could signal decomposition of the solvent or reagent.
Q5: How should I properly dry my solvents?
A5: The method of drying depends on the solvent.[8][12]
-
Dichloromethane (DCM): Can be distilled from calcium hydride (CaH₂).[10] Never use sodium wire for drying chlorinated alkanes due to the risk of explosion.[8][9]
-
Acetonitrile (ACN): Can be pre-dried with 4Å molecular sieves and then distilled from calcium hydride.[10]
-
Tetrahydrofuran (THF): Can be distilled from sodium benzophenone ketyl. A deep blue or purple color indicates the solvent is anhydrous.[10]
-
Toluene: Can be dried with sodium wire or distilled from calcium hydride.[8]
-
N,N-Dimethylformamide (DMF): Can be dried over barium oxide or 4Å molecular sieves, followed by vacuum distillation.[10]
Experimental Protocol: General Procedure for Acylation using this compound
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous non-nucleophilic base (e.g., triethylamine), if required
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the reaction apparatus (e.g., round-bottom flask with a magnetic stirrer, addition funnel, and inert gas inlet) while it is still hot from the oven and allow it to cool under a stream of inert gas.
-
To the reaction flask, add the nucleophile and anhydrous solvent.
-
If using a base, add the anhydrous base to the reaction mixture.
-
Cool the mixture to the desired temperature (often 0 °C to control the exothermic reaction).
-
Dissolve the this compound in a small amount of the anhydrous solvent in the addition funnel.
-
Add the this compound solution dropwise to the stirred reaction mixture over a period of 15-30 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate workup and purification steps.
V. Visualizing the Workflow and Logic
Diagram 1: Decision Tree for Anhydrous Solvent Selection
Caption: Decision tree for selecting an appropriate anhydrous solvent.
Diagram 2: Key Reaction Pathways
Sources
- 1. benchchem.com [benchchem.com]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 9. longchangchemical.com [longchangchemical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrevise.org [chemrevise.org]
- 12. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]
Technical Support Center: A Guide to the Storage and Stability of 1H-Tetrazole-1-acetyl Chloride
Welcome to the technical support center for 1H-Tetrazole-1-acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage, handling, and use of this highly reactive compound. Our goal is to ensure the integrity of your experiments by addressing potential stability issues before they impact your results.
Introduction to this compound
This compound (CAS No. 41223-92-1) is a versatile bifunctional molecule that combines the reactivity of an acyl chloride with the unique properties of a tetrazole ring.[1] This structure makes it a valuable reagent in organic synthesis, particularly for the introduction of the tetrazole-1-acetyl moiety in the development of pharmacologically active compounds. However, its utility is intrinsically linked to its high reactivity, which presents specific challenges regarding its storage and stability.[2] This guide will provide a comprehensive overview of these challenges and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two main stability concerns for this compound stem from its constituent functional groups:
-
Hydrolysis of the Acyl Chloride: The acetyl chloride group is extremely susceptible to hydrolysis.[2] Exposure to even trace amounts of moisture in the atmosphere or solvents will lead to rapid degradation, yielding 1H-tetrazole-1-acetic acid and corrosive hydrochloric acid (HCl) gas.[2] This is the most immediate and common stability issue.
-
Thermal Decomposition of the Tetrazole Ring: The tetrazole ring, with its high nitrogen content, is an energetic functional group. While generally stable, it can undergo rapid and potentially explosive decomposition upon heating.[3] This decomposition typically releases nitrogen gas (N₂).
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the integrity and reactivity of this compound, the following storage conditions are crucial:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C Refrigerator[4] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Prevents exposure to atmospheric moisture, which causes rapid hydrolysis. |
| Container | Tightly sealed, original container | Minimizes exposure to air and moisture. |
| Location | Cool, dry, well-ventilated area away from incompatible materials[5] | Ensures a safe storage environment and prevents accidental reactions. |
Q3: What are the signs of decomposition of this compound?
A3: Decomposition of this compound can be identified through several observational and analytical cues:
-
Physical Appearance: The pure compound is a solid.[1] Any clumping, discoloration, or the presence of a liquid phase may indicate decomposition.
-
Acrid Odor: The formation of HCl gas due to hydrolysis will produce a sharp, pungent odor.
-
FTIR Spectroscopy: The appearance or increase in the intensity of a broad peak in the 3500-2500 cm⁻¹ region (O-H stretch) and a shift in the carbonyl (C=O) peak from the acyl chloride region (~1780-1815 cm⁻¹) to the carboxylic acid region (~1700-1725 cm⁻¹) indicates hydrolysis to 1H-tetrazole-1-acetic acid.
-
¹H NMR Spectroscopy: The appearance of a new peak corresponding to the carboxylic acid proton and a shift in the chemical shifts of the methylene protons can confirm decomposition.
Q4: Can I handle this compound on the open bench?
A4: No. Due to its high reactivity with atmospheric moisture, all handling of this compound should be performed in a controlled environment, such as a glove box or under a stream of inert gas. This minimizes the risk of hydrolysis and ensures the compound's purity for your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in experimental settings.
Problem 1: Low or no yield in acylation reactions.
| Probable Cause | Recommended Solution |
| Decomposition of this compound due to improper storage or handling. | Before use, visually inspect the reagent for any signs of degradation (see FAQ Q3). If decomposition is suspected, it is recommended to use a fresh, unopened vial. Always handle the reagent under strict anhydrous conditions. |
| Presence of moisture in the reaction solvent or on glassware. | Use freshly distilled, anhydrous solvents. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use. |
| Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Problem 2: Inconsistent or non-reproducible experimental results.
| Probable Cause | Recommended Solution |
| Partial decomposition of the stock solution of this compound. | Prepare fresh solutions of this compound in an anhydrous solvent immediately before use. Avoid storing solutions of this reagent, as its stability in solution is limited. |
| Aliquoting from a large stock bottle frequently. | If you are a frequent user, it is advisable to aliquot the reagent from a larger stock bottle into smaller, single-use vials under an inert atmosphere. This will protect the integrity of the main stock. |
Experimental Protocols
Protocol for Handling and Aliquoting this compound
-
Preparation: Ensure all glassware (vials, syringes, needles) is thoroughly oven-dried and cooled in a desiccator over a strong drying agent.
-
Inert Atmosphere: Perform all operations in a glove box or a fume hood with a positive pressure of an inert gas (argon or nitrogen).
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Dispensing: Use a clean, dry spatula or a powder funnel to transfer the solid reagent into pre-weighed, dry vials.
-
Sealing: Tightly cap the vials, preferably with caps containing a PTFE liner. For added protection, wrap the cap with Parafilm®.
-
Storage: Store the aliquoted vials in a desiccator inside a 2-8°C refrigerator.
Protocol for Assessing Purity via FTIR Spectroscopy
-
Sample Preparation: In a dry environment (glove box), prepare a KBr pellet of the this compound sample. Alternatively, a thin film can be prepared on a salt plate from a solution in a volatile, anhydrous solvent (e.g., dichloromethane), with rapid evaporation of the solvent.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Acyl Chloride C=O stretch: Look for a strong, sharp peak in the region of 1780-1815 cm⁻¹.
-
Carboxylic Acid O-H stretch (Decomposition product): The presence of a broad absorbance band between 3500 and 2500 cm⁻¹ indicates hydrolysis.
-
Carboxylic Acid C=O stretch (Decomposition product): A peak around 1700-1725 cm⁻¹ is indicative of the carboxylic acid degradation product.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
-
The Royal Society of Chemistry. (2014). Supplementary information. Retrieved from [Link]
-
Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]
-
A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Retrieved from [Link]
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(1H-Tetrazol-1-yl)acetyl Chloride. Retrieved from [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
MDPI. (2023). Shedding Light on Degradation Gradients in Celluloid: An ATR-FTIR Study of Artificially and Naturally Aged Specimens. Retrieved from [Link]
-
BioResources. (n.d.). Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. Retrieved from [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (n.d.). Retrieved from [Link]
-
morana-rtd.com. (2008). FTIR Analysis of Naturally Aged FeCl3 and CuCl2-Doped Cellulose Papers. Retrieved from [Link]
-
DTIC. (n.d.). Thermal Decomposition of Tetrazene at 90 deg C. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR Study of the Decomposition of Acetic Anhydride on Fosfotungstic Wells–Dawson Heteropoly Acid Using Concentration-Modulation Excitation Spectroscopy. Retrieved from [Link]
-
Russian Chemical Reviews. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C-NMR Characterization of 2-(1H-tetrazol-1-yl)acetamide Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel bioactive compounds is paramount. Among the various classes of heterocyclic compounds, 2-(1H-tetrazol-1-yl)acetamide derivatives have garnered significant interest due to their diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C-NMR, stands as the cornerstone technique for the characterization of these molecules. This guide provides an in-depth comparative analysis of the NMR spectral features of these derivatives, grounded in experimental data and mechanistic principles.
The Foundational Role of NMR in Structural Elucidation
The 2-(1H-tetrazol-1-yl)acetamide scaffold combines the unique electronic properties of a tetrazole ring with the versatile chemistry of an acetamide functional group. The tetrazole moiety, being isosteric to a carboxylic acid group, significantly influences the molecule's physicochemical properties, while the acetamide portion offers a handle for a wide array of substitutions.[1][2] NMR spectroscopy allows for the precise mapping of the chemical environment of each proton and carbon atom within the molecule, providing invaluable information about its connectivity, stereochemistry, and electronic distribution.
Experimental Protocol for NMR Analysis
A standardized and well-defined experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a generalized, field-proven methodology for the ¹H and ¹³C-NMR analysis of 2-(1H-tetrazol-1-yl)acetamide derivatives.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2-(1H-tetrazol-1-yl)acetamide derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the amide N-H. DMSO-d₆ is often preferred as it allows for the observation of the N-H proton signal.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Setup and Calibration:
-
Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for complex aromatic substitution patterns.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Calibrate the spectral referencing using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
-
¹H-NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C-NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C-NMR spectrum.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Integrate the ¹H-NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.
-
Caption: A generalized workflow for the NMR analysis of 2-(1H-tetrazol-1-yl)acetamide derivatives.
Comparative NMR Data of 2-(1H-tetrazol-1-yl)acetamide Derivatives
The following table summarizes the characteristic ¹H and ¹³C-NMR chemical shifts for a series of N-substituted 2-(1H-tetrazol-1-yl)acetamide derivatives. All data is reported in ppm (δ) relative to TMS.
| Compound | R-group (Substituent on N) | Solvent | δ (CH₂) [ppm] | δ (NH) [ppm] | δ (C=O) [ppm] | δ (Tetrazole-CH) [ppm] | δ (Tetrazole-C) [ppm] | Reference |
| 1 | H | DMSO-d₆ | ~5.2 | ~7.5 and ~8.0 | ~168 | ~9.5 | ~145 | General Prediction |
| 2 | Phenyl | DMSO-d₆ | 5.83 | 10.90 | 167.1 | - | 163.8 | [3] |
| 3 | 3-chlorophenyl | DMSO-d₆ | 5.83 | 10.90 | 167.1 | - | 163.8 | [3] |
| 4 | 2,3-dichlorophenyl | DMSO-d₆ | 5.85 | 11.10 | 168.1 | - | 164.7 | [3] |
| 5 | 2,4-dinitrophenyl | DMSO-d₆ | 5.95 | 11.63 | 169.5 | - | 165.7 | [3] |
| 6 | 2,3-dimethylphenyl | DMSO-d₆ | 5.70 | 9.89 | ~167-169 | - | ~164-165 | [4] |
| 7 | 3,4-dimethylphenyl | DMSO-d₆ | 5.64 | 10.37 | ~167-169 | - | ~164-165 | [4] |
In-depth Analysis of Spectral Features
¹H-NMR Spectra
The ¹H-NMR spectra of 2-(1H-tetrazol-1-yl)acetamide derivatives exhibit several characteristic signals:
-
Methylene Protons (-CH₂-): The two protons of the methylene group bridging the tetrazole and acetamide moieties typically appear as a sharp singlet in the range of δ 5.0-6.0 ppm .[3] The significant downfield shift from a typical aliphatic CH₂ group is due to the strong electron-withdrawing effects of both the adjacent tetrazole ring and the carbonyl group. The exact chemical shift is sensitive to the substituent on the amide nitrogen.
-
Amide Proton (-NH-): The amide proton signal is usually observed as a broad singlet in the downfield region of δ 9.0-13.0 ppm .[3] Its chemical shift and broadness are highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In solvents like DMSO-d₆, this proton is readily observable.
-
Tetrazole Ring Proton (-CH=N-): In the parent 1H-tetrazole, the C-H proton gives a signal far downfield. For 1-substituted tetrazoles, this proton is absent. However, it's important to be aware of the potential for tautomerism between 1H- and 2H-tetrazoles, which can lead to the appearance of two sets of signals in the NMR spectrum.[5]
-
Aromatic Protons: For N-aryl substituted derivatives, the aromatic protons will appear in the typical region of δ 7.0-9.0 ppm . The substitution pattern on the aromatic ring will dictate the multiplicity and chemical shifts of these protons, following standard aromatic substitution rules.
Caption: Key proton environments and their typical chemical shift ranges.
¹³C-NMR Spectra
The ¹³C-NMR spectra provide complementary information for structural confirmation:
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the acetamide group is readily identifiable as a signal in the downfield region of δ 160-170 ppm .[3] Its chemical shift is influenced by the electronic nature of the substituent on the nitrogen atom.
-
Tetrazole Ring Carbon (-C=N-): The single carbon atom within the tetrazole ring typically resonates at δ 145-165 ppm .[1][3] The exact chemical shift can help distinguish between different isomers and is sensitive to the substituent at the N-1 position.
-
Methylene Carbon (-CH₂-): The methylene carbon signal appears in the range of δ 50-60 ppm .[3] Similar to its attached protons, this carbon is deshielded by the adjacent electron-withdrawing groups.
-
Aromatic Carbons: The carbons of an N-aryl substituent will appear in the δ 110-150 ppm range, with the ipso-carbon (the carbon directly attached to the nitrogen) often being shifted further downfield.
Causality of Experimental Observations and Substituent Effects
The electronic nature of the substituent on the amide nitrogen (the 'R' group in the table) has a predictable effect on the chemical shifts of the neighboring protons and carbons.
-
Electron-Withdrawing Groups (EWGs): When R is an electron-withdrawing group (e.g., a phenyl ring with nitro or halogen substituents), it pulls electron density away from the amide nitrogen. This deshields the amide proton and the methylene protons and carbon, causing their signals to shift downfield. For instance, the N-H proton in the 2,4-dinitrophenyl derivative (Compound 5) is shifted downfield to δ 11.63 ppm compared to the less substituted derivatives.[3]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups on the N-aryl ring would be expected to increase electron density at the amide nitrogen, leading to a slight upfield shift of the amide and methylene signals. The presence of methyl groups (Compounds 6 and 7) results in a slight upfield shift of the amide proton signal compared to the more electron-deficient systems.[4]
These substituent-induced chemical shifts (SCS) can be correlated with Hammett parameters to provide a quantitative understanding of the electronic effects transmitted through the molecule.
Conclusion
¹H and ¹³C-NMR spectroscopy are indispensable tools for the structural characterization of 2-(1H-tetrazol-1-yl)acetamide derivatives. By understanding the characteristic chemical shifts and the influence of substituents, researchers can confidently elucidate the structures of novel compounds in this pharmacologically important class. The provided experimental protocols and comparative data serve as a valuable resource for scientists engaged in the synthesis and analysis of these molecules.
References
-
Elewa, A. M., et al. (2020). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Advances, 10(65), 39625-39653. [Link]
-
Gomtsyan, A. (2012). Synthesis and spectroscopic properties of new bis-tetrazoles. Molecules, 17(8), 9644-9666. [Link]
-
Khan, I., et al. (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. Scientific Reports, 13(1), 13204. [Link]
-
ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]
-
Koparir, M., et al. (2012). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Journal of Applied Polymer Science, 124(4), 3036-3044. [Link]
-
Martinez, A., et al. (2021). 1 H / 2H tautomerism of tetrazoles and some examples of substituted... Current Organic Chemistry, 25(1), 3-23. [Link]
-
Ulutaş, A., et al. (2023). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Journal of Molecular Structure, 1275, 134659. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary information. Retrieved from [Link]
-
Jayanna, N. D., et al. (2021). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). Journal of the Indian Chemical Society, 98(9), 100123. [Link]
-
Chabana, T., et al. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Current Chemistry Letters, 11(3), 299-308. [Link]
-
Digambar, K. B., et al. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Current Chemistry Letters, 11(4), 351-358. [Link]
-
Kumar, A., et al. (2017). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole. New Journal of Chemistry, 41(19), 10836-10844. [Link]
-
Aridoss, G., et al. (2012). Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. The Journal of Organic Chemistry, 77(8), 4152-4155. [Link]
-
Lodewyk, M. W., et al. (2012). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 17(12), 14336-14365. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Compounds Synthesized with 1H-Tetrazole-1-acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. 1H-tetrazole-1-acetyl chloride has emerged as a versatile reagent for the acylation of various nucleophiles, yielding compounds with a tetrazole moiety. The tetrazole ring is a well-regarded bioisostere of the carboxylic acid group, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[1][2] Consequently, the robust characterization of these synthesized compounds is a critical step in the drug discovery pipeline.
Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and purity assessment of newly synthesized compounds. This guide provides an in-depth comparison of the mass spectrometric behavior of compounds synthesized using this compound against those prepared with more conventional acylating agents. By understanding the characteristic fragmentation patterns and ionization behaviors, researchers can more effectively and accurately analyze their reaction products, troubleshoot synthetic challenges, and confidently advance their lead compounds.
The Unique Signature of the Tetrazole Moiety in Mass Spectrometry
The high nitrogen content of the tetrazole ring imparts distinct characteristics to the mass spectra of its derivatives. The choice of ionization technique significantly influences the observed fragmentation, and a comparative understanding is crucial for selecting the optimal analytical method.[3]
Ionization Techniques: A Comparative Overview
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Electron Impact (EI) |
| Principle | Soft ionization from a liquid solution via a strong electric field.[3] | Soft ionization where a laser desorbs and ionizes the analyte from a matrix. | Hard ionization via a high-energy electron beam in the gas phase, causing extensive fragmentation.[3] |
| Sample Phase | Liquid[3] | Solid (co-crystallized with a matrix)[3] | Gas/Vapor[3] |
| Molecular Ion | Abundant [M+H]⁺ or [M-H]⁻ ions with minimal fragmentation.[3][4] | Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺, etc.) with little fragmentation.[3] | Molecular ion may be present but often weak; extensive fragmentation is characteristic. |
| Best For | LC-MS analysis of a wide range of compounds, including polar and thermally labile molecules. | Analysis of large molecules and non-volatile compounds. | GC-MS analysis of volatile and thermally stable compounds. |
Table 1: Comparison of Ionization Techniques for Tetrazole Derivatives
Characteristic Fragmentation Pathways of Tetrazole-Containing Compounds
A hallmark of tetrazole mass spectrometry is the ion-mode-dependent fragmentation pattern.
-
Positive Ion Mode (ESI-MS/MS): A characteristic loss of a neutral molecule of hydrazoic acid (HN₃, 43 Da) is frequently observed.[4][5] This occurs through a ring-opening mechanism followed by cleavage of the C-N4 bond.[5]
-
Negative Ion Mode (ESI-MS/MS): The predominant fragmentation pathway is the elimination of a nitrogen molecule (N₂, 28 Da).[4][5]
These distinct fragmentation patterns provide a reliable diagnostic tool for confirming the presence of the tetrazole ring in a synthesized molecule.
This compound in Synthesis and Subsequent MS Analysis
This compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.[1]
Caption: General reaction scheme for acylation using this compound.
When analyzing the products of these reactions by mass spectrometry, the resulting spectra will exhibit a combination of fragments arising from both the tetrazole-acetyl core and the appended nucleophilic moiety.
Expected Fragmentation of 1H-Tetrazole-1-acetamide Derivatives
Consider the product of the reaction between this compound and a generic primary amine (R-NH₂). The resulting N-substituted 2-(1H-tetrazol-1-yl)acetamide will have a molecular weight corresponding to the sum of the tetrazole-acetyl moiety and the R-group, minus the mass of HCl.
In tandem mass spectrometry (MS/MS) experiments, the following fragmentation patterns can be anticipated:
Caption: Predicted MS/MS fragmentation of an N-substituted 2-(1H-tetrazol-1-yl)acetamide.
Comparison with Alternative Acylating Agents
While this compound is valuable for introducing the tetrazole bioisostere, many synthetic routes employ more common acylating agents like acetyl chloride, acetic anhydride, or benzoyl chloride.[6][7] The mass spectrometric analysis of products derived from these reagents will lack the characteristic tetrazole fragmentation patterns.
| Acylating Agent | Product Structure | Key Diagnostic MS Fragments |
| This compound | Tetrazole-CH₂-CO-R | Loss of HN₃ (positive mode), Loss of N₂ (negative mode)[4][5] |
| Acetyl Chloride | CH₃-CO-R | Acylium ion [CH₃CO]⁺ at m/z 43[8] |
| Acetic Anhydride | CH₃-CO-R | Acylium ion [CH₃CO]⁺ at m/z 43[8] |
| Benzoyl Chloride | Ph-CO-R | Benzoyl cation [C₆H₅CO]⁺ at m/z 105 |
Table 2: Comparative Mass Spectrometry Signatures of Acylated Products
The absence of the HN₃ or N₂ neutral loss in an MS/MS experiment is a strong indicator that the tetrazole moiety is not present in the final product. This can be invaluable for reaction monitoring and confirming the success of a synthesis utilizing this compound.
Experimental Protocols
General Sample Preparation for LC-ESI-MS
-
Sample Dissolution: Accurately weigh and dissolve the purified compound synthesized with this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.[3][4]
-
Ionization Enhancement: For positive ion mode analysis, add 0.1% formic acid to the sample solution to facilitate protonation.[3][4] For negative ion mode, add 0.1% ammonium hydroxide to promote deprotonation.[3]
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[3]
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
-
Precursor Ion Selection: In the first stage of the mass spectrometer, isolate the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion of the compound of interest.
-
Collision-Induced Dissociation (CID): Subject the selected precursor ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Fragment Ion Analysis: In the second stage of the mass spectrometer, scan and detect the resulting fragment ions.
-
Data Interpretation: Analyze the resulting spectrum for the characteristic neutral losses of HN₃ (in positive mode) or N₂ (in negative mode) to confirm the presence of the tetrazole ring.[5]
Conclusion
The mass spectrometry analysis of compounds synthesized with this compound reveals a rich and informative fragmentation pattern that is distinct from products of more conventional acylation reactions. The characteristic loss of HN₃ in positive ion mode and N₂ in negative ion mode serves as a reliable diagnostic tool for the presence of the tetrazole moiety. By leveraging this understanding, researchers can confidently characterize their novel compounds, ensuring the structural integrity of potential drug candidates and accelerating the drug discovery process. This guide provides a foundational framework for the application of mass spectrometry in this specific area of medicinal chemistry, empowering scientists with the knowledge to make informed decisions in their analytical workflows.
References
- Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Rivera, D. G., et al. (2001). Gas-phase conversion of tetrazoles to oxadiazoles: isolation and characterization of the N-acylated intermediate. Journal of Mass Spectrometry, 36(9), 1069-73.
- Al-Ostoot, F. H., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Future Journal of Pharmaceutical Sciences, 9(1), 73.
-
ResearchGate. (n.d.). Fig. 3 ESI-MS spectra for tetrazole-functionalized polymers and their.... Retrieved from [Link]
- Santos, C. I., et al. (2021).
- Zaikin, V. G., & Halket, J. M. (2003). Derivatization in Mass Spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421–434.
-
MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]
- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. 68, 133–137.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm.. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Retrieved from [Link]
-
Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]
- Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (2026).
-
University of Wollongong. (n.d.). Mass spectrometry of acylated peptides and proteins. Retrieved from [Link]
-
ResearchGate. (2017). What can be the alternative of Acetic anhydride for acetylation of Chlorophenols?. Retrieved from [Link]
- Mass Spectrometry: Fragment
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Semantic Scholar. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 7. Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 8. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Peptide Coupling Reagents: Evaluating 1H-Tetrazole-1-acetyl chloride Against Established Alternatives
For researchers, scientists, and professionals in the field of drug development, the meticulous construction of peptides is a cornerstone of innovation. The success of peptide synthesis, whether in solution or on a solid phase, is critically dependent on the choice of coupling reagent. This decision directly influences yield, purity, and the stereochemical integrity of the final peptide. This guide provides an in-depth comparison of 1H-Tetrazole-1-acetyl chloride, a highly reactive acylating agent, with established classes of peptide coupling reagents. We will delve into their mechanisms of action, comparative performance metrics, and provide a robust experimental protocol for a head-to-head evaluation.
The Crucial Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is a condensation reaction that is not spontaneous under ambient conditions. Coupling reagents are essential activators that convert the carboxylic acid into a more reactive species, facilitating its reaction with the incoming amine.[1] The ideal coupling reagent should promote rapid and efficient amide bond formation while minimizing side reactions, the most critical of which is racemization of the chiral α-carbon of the amino acid.[2]
Established Classes of Peptide Coupling Reagents: A Mechanistic Overview
The landscape of peptide synthesis is dominated by several well-characterized classes of coupling reagents, each with its own set of advantages and disadvantages.
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a long-standing and cost-effective option for peptide coupling.[3] Their mechanism involves the reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then react with an amine to form the desired peptide bond.
However, the O-acylisourea intermediate is prone to rearrangement to a stable N-acylurea, an unreactive byproduct that can complicate purification.[4] More significantly, this intermediate can also promote the formation of an oxazolone, which can lead to racemization of the activated amino acid.[2] To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which trap the O-acylisourea to form a more stable and selective active ester, thereby suppressing racemization.[5]
Carbodiimide coupling mechanism.
Onium Salts: The Gold Standard for Efficiency and Racemization Suppression
Onium salts, which include aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP), are renowned for their high coupling efficiency and low racemization rates.[3] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIEA, NMM) to form an active ester in situ.[6]
The superior performance of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is attributed to the formation of a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester, which leads to faster reaction times and is particularly effective for sterically hindered amino acids.[7] Phosphonium salts like PyBOP are also highly efficient and are known for producing fewer side reactions compared to some uronium salts.[3]
Onium salt coupling mechanism.
A New Contender: this compound
This compound is a highly reactive acylating agent.[8] It is typically synthesized from (1H-tetrazol-1-yl)acetic acid and a chlorinating agent such as oxalyl chloride under anhydrous conditions.[8] The presence of the acetyl chloride moiety makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[9]
The tetrazole ring is a key feature of this molecule. In medicinal chemistry, tetrazoles are often used as bioisosteres for carboxylic acids, as they share similar pKa values and planar structures.[10][11] This can lead to improved metabolic stability and pharmacokinetic properties in drug candidates.[10] The incorporation of a tetrazole moiety into a peptide backbone via this reagent could therefore offer unique advantages beyond simple amide bond formation.
Proposed Mechanism of Action in Peptide Coupling
As an acyl chloride, this compound would directly acylate the amine of an amino acid without the need for a separate activation step. The reaction is expected to be rapid due to the high reactivity of the acyl chloride.[8]
Comparative Analysis of Coupling Reagents
| Feature | Carbodiimides (e.g., DIC/HOBt) | Onium Salts (e.g., HATU) | This compound (Predicted) |
| Mechanism | Formation of O-acylisourea intermediate, then active ester | In situ formation of a highly active ester (e.g., OAt ester) | Direct acylation by the acyl chloride |
| Reactivity | Moderate to High | Very High | Very High |
| Byproducts | Soluble or insoluble ureas | Tetramethylurea, HOBt/HOAt derivatives | HCl, (1H-tetrazol-1-yl)acetic acid (upon hydrolysis) |
| Racemization Risk | High without additives, low with additives | Very Low | Potentially High |
| Cost-effectiveness | High | Low to Moderate | Moderate (synthesis required) |
| Handling | Generally stable | Some are moisture sensitive | Highly moisture sensitive |
The Challenge of Racemization with Acyl Chlorides
Historically, the use of N-protected amino acid chlorides in peptide synthesis has been approached with caution due to a high risk of racemization.[12] The strong activation of the carboxyl group can facilitate the formation of an oxazolone intermediate, which is prone to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.[13] Therefore, while this compound promises rapid coupling, careful optimization of reaction conditions, such as low temperatures and the choice of base, would be critical to suppress racemization.
Proposed Experimental Protocol for a Head-to-Head Comparison
To empirically evaluate the performance of this compound against a gold-standard reagent like HATU, the following experimental protocol is proposed.
Objective:
To compare the coupling efficiency, yield, purity, and racemization levels of this compound and HATU in the synthesis of a model dipeptide.
Model Reaction:
Synthesis of Fmoc-L-Ala-L-Phe-OMe from Fmoc-L-Ala-OH and L-Phe-OMe·HCl.
Materials:
-
Fmoc-L-Ala-OH
-
L-Phe-OMe·HCl
-
This compound (freshly prepared or obtained commercially)
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
1 M aqueous HCl
-
Brine
-
Anhydrous sodium sulfate
-
Reagents for HPLC analysis (acetonitrile, water, TFA)
Experimental Workflow Diagram:
Proposed experimental workflow.
Step-by-Step Procedure:
A. Coupling with HATU (Control)
-
To a solution of Fmoc-L-Ala-OH (1.0 equiv.) and HATU (1.0 equiv.) in anhydrous DMF, add DIEA (2.0 equiv.) and stir for 5 minutes at room temperature for pre-activation.
-
Add a solution of L-Phe-OMe·HCl (1.0 equiv.) and DIEA (1.0 equiv.) in anhydrous DMF to the activated amino acid solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and analyze the purity by RP-HPLC and the extent of racemization by chiral HPLC.
B. Coupling with this compound
-
Dissolve L-Phe-OMe·HCl (1.0 equiv.) and DIEA (1.1 equiv.) in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve Fmoc-L-Ala-OH (1.0 equiv.) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous DCM to the Fmoc-L-Ala-OH solution and stir for 10 minutes at 0 °C to form the mixed anhydride.
-
Transfer the activated Fmoc-L-Ala-OH solution to the solution of L-Phe-OMe.
-
Allow the reaction to warm to room temperature and monitor its progress.
-
Follow the same work-up, purification, and analysis steps as described for the HATU coupling.
Conclusion
The selection of a peptide coupling reagent is a critical decision that requires a balance of reactivity, cost, and the potential for side reactions. While established reagents like carbodiimides and onium salts offer reliable and well-characterized performance, the exploration of novel reagents is crucial for advancing peptide synthesis.
This compound presents an interesting profile as a highly reactive acylating agent that could potentially offer very rapid coupling times. However, the inherent risk of racemization associated with acyl chlorides necessitates careful experimental validation. The proposed protocol provides a framework for a direct and objective comparison with HATU, a benchmark for high-efficiency coupling. The results of such a study would provide valuable insights into the practical utility of this compound in the demanding field of peptide synthesis and could pave the way for new methodologies leveraging the unique properties of the tetrazole moiety.
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Aapptec. (2021). Carbodiimides and Additives. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2010). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]
-
D'Hondt, M., et al. (2023). Tetrazole Diversification of Amino Acids and Peptides via Silver-Catalyzed Intermolecular Cycloaddition with Aryldiazonium Salts. Angewandte Chemie International Edition, 62(37), e202304740. [Link]
-
Han, Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Wang, P., et al. (2020). Peptide Racemization. ResearchGate. [Link]
-
Morley, J. S. (1969). Polypeptides. Part XI. Tetrazole analogues of the C-terminal tetrapeptide amide sequence of the gastrins. Journal of the Chemical Society C: Organic, 809-813. [Link]
-
Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2020, May 30). 25.8: Peptide Synthesis. [Link]
-
Sureshbabu, V. V., & Narendra, N. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. RSC Advances, 5(28), 21727-21753. [Link]
-
Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis? r/chemistry. [Link]
-
Sureshbabu, V. V., et al. (2007). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2011). Proposed mechanism for activation by uronium salt. ResearchGate. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 931-942. [Link]
-
Li, P., & Xu, J. C. (2001). The Development of Highly Efficient Onium-Type Peptide Coupling Reagents Based Upon Rational Molecular Design. Journal of Peptide Research, 58(2), 129-139. [Link]
-
Organic Chemistry Tutor. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
A-Level Chemistry. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid with the elimination of a molecule of water. For example. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8743-8805. [Link]
-
Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9343-9351. [Link]
-
Naeimi, H., & Didar, A. (2016). A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS) is described. Semantic Scholar. [Link]
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. The development of highly efficient onium-type peptide coupling reagents based upon rational molecular design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Epimerisation in Peptide Synthesis [mdpi.com]
Navigating Difficult Couplings: A Comparative Guide to 1H-Tetrazole-1-Acetyl Chloride and HATU
For the Researcher at the Bench: A Senior Application Scientist's Perspective on Peptide Coupling Reagents
In the intricate world of peptide synthesis and drug development, the formation of the amide bond is the linchpin of success. While many couplings proceed without incident, researchers inevitably encounter "difficult couplings"—reactions plagued by steric hindrance, low nucleophilicity, or the propensity for chiral centers to racemize. In these challenging scenarios, the choice of coupling reagent is paramount. This guide provides an in-depth comparison of two distinct agents: the highly reactive acyl chloride, 1H-Tetrazole-1-acetyl chloride , and the widely acclaimed uronium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .
While HATU has established itself as a go-to reagent for problematic sequences, the potential of simpler, more reactive species like this compound warrants a thorough examination. This document will dissect the mechanistic underpinnings of each reagent, present available performance data, and offer practical protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Mechanistic Divide: Activating the Carboxyl Group
The fundamental difference between this compound and HATU lies in their approach to activating the carboxylic acid for nucleophilic attack by the amine.
This compound: The Direct Approach of Acyl Chlorides
This compound is a classic acylating agent. Its reactivity stems from the direct conversion of a carboxylic acid to a highly electrophilic acyl chloride. The mechanism is a straightforward nucleophilic acyl substitution.
Mechanism of Action: this compound
-
Acyl Chloride Formation: The carboxylic acid is converted to this compound, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Nucleophilic Attack: The amine's lone pair of electrons directly attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The chloride ion, an excellent leaving group, is expelled, reforming the carbonyl and creating the new amide bond.
-
Deprotonation: A base is required to neutralize the protonated amine, driving the reaction to completion.
This direct activation is potent, often leading to rapid reactions. However, this high reactivity comes at a cost, most notably the significant risk of racemization, especially with chiral amino acids. The formation of a highly reactive acyl chloride can lead to the abstraction of the alpha-proton, resulting in a loss of stereochemical integrity.[1]
DOT Script for this compound Mechanism:
Caption: Mechanism of amide bond formation using this compound.
HATU: A Sophisticated, Two-Stage Activation Cascade
HATU operates through a more nuanced, multi-step mechanism that generates a less reactive, yet highly efficient, active ester. This controlled activation is the key to its success in minimizing racemization.[2][3]
Mechanism of Action: HATU
-
Carboxylate Formation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Formation of the O-acyl(tetramethyl)isouronium salt: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.[2][4]
-
Formation of the OAt-active ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This results in the formation of a key OAt-active ester intermediate. This active ester is significantly more reactive towards the amine than the original carboxylic acid but less prone to causing racemization than an acyl chloride.[2][4]
-
Nucleophilic Attack and Amide Formation: The amine attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.
The genius of the HATU mechanism lies in the in-situ generation of the OAt-active ester. The 7-azabenzotriazole moiety is a superior leaving group compared to its benzotriazole analogue (HOBt), and the nitrogen at position 7 is thought to provide anchimeric assistance during the aminolysis step, further accelerating the coupling reaction.[5]
DOT Script for HATU Mechanism:
Caption: The two-stage activation and coupling mechanism of HATU.
Performance in Difficult Couplings: A Comparative Analysis
Direct, head-to-head experimental data comparing this compound and HATU in difficult couplings is scarce in the literature. However, we can extrapolate their likely performance based on their mechanistic classes and the wealth of data available for HATU and other acyl chlorides.
Steric Hindrance
Difficult couplings often involve sterically hindered amino acids (e.g., Val, Ile, Aib) or N-methylated amino acids.
-
This compound: The high reactivity of the acyl chloride can be an advantage in overcoming the steric bulk of the coupling partners. However, this reactivity can also lead to unwanted side reactions if the desired nucleophilic attack is slowed by steric hindrance.
-
HATU: HATU is renowned for its efficacy in coupling sterically hindered amino acids.[3] The formation of the OAt-active ester provides a potent acylating agent that can overcome significant steric challenges, often resulting in higher yields and purities compared to other coupling reagents.
Racemization Control
Preserving the stereochemical integrity of chiral amino acids is critical in peptide synthesis.
-
This compound: The use of acyl chlorides in peptide synthesis is generally associated with a high risk of racemization.[1] The strong activation of the carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by base, leading to the formation of a planar enolate intermediate and subsequent loss of chirality.[5][6]
-
HATU: A key advantage of HATU is its ability to suppress racemization. The formation of the OAt-active ester is less prone to promoting enolization compared to the highly reactive acyl chloride. The presence of HOAt in the reaction mixture is also known to suppress racemization.[2]
Side Reactions
-
This compound: The primary side reaction of concern is racemization. Additionally, the high reactivity can lead to side-chain acylation if not properly managed with protecting groups.
-
HATU: While generally very clean, a potential side reaction with HATU is the guanidinylation of the N-terminal amine of the peptide chain, especially when HATU is used in excess.[2] This results in a capped and unreactive peptide. Careful control of stoichiometry is crucial.
Data at a Glance: Expected Performance Comparison
| Feature | This compound (Inferred) | HATU (Established) |
| Reactivity | Very High | High |
| Efficacy in Hindered Couplings | Potentially effective, but may lead to side reactions. | Excellent |
| Racemization Suppression | Poor | Excellent |
| Common Side Reactions | Racemization, Side-chain acylation | N-terminal guanidinylation (with excess reagent) |
| Cost-Effectiveness | Potentially higher (simpler starting materials) | Generally lower (more complex synthesis) |
| Handling | Moisture sensitive, corrosive | Generally stable solid, requires careful handling |
Experimental Protocols: A Practical Guide
General Protocol for Amide Coupling using this compound (Solution Phase)
Note: This is a generalized protocol. Optimization of stoichiometry, temperature, and reaction time is crucial for each specific substrate.
-
Preparation of Acyl Chloride (in situ):
-
Dissolve the N-protected amino acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
Add a chlorinating agent (e.g., oxalyl chloride (1.1 eq.) or thionyl chloride (1.1 eq.)) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by IR or the cessation of gas evolution).
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino component (1.0 - 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0 - 3.0 eq.) in an anhydrous aprotic solvent.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
DOT Script for this compound Protocol Workflow:
Caption: Standard workflow for HATU-mediated solid-phase peptide synthesis.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and HATU for difficult couplings represents a classic trade-off between raw reactivity and controlled efficiency.
This compound , as a representative of the acyl chloride class, offers a highly reactive and potentially cost-effective route for amide bond formation. Its utility may be found in scenarios where racemization is not a concern, such as with non-chiral amino acids or in the synthesis of achiral molecules. However, for the synthesis of peptides where stereochemical integrity is paramount, its use should be approached with extreme caution and rigorous analytical monitoring for epimerization.
HATU , on the other hand, stands as a testament to the power of sophisticated reagent design. Its mechanism, which proceeds through a less reactive but highly efficient OAt-active ester, provides a robust solution for a wide range of difficult couplings, including those involving sterically hindered and N-methylated amino acids, all while minimizing the risk of racemization. While it may be a more expensive option, the higher success rates, cleaner reactions, and preservation of chirality often justify the cost, especially in the context of complex, multi-step syntheses common in drug discovery and development.
For the researcher facing a difficult coupling, HATU remains the more reliable and validated choice. The potential of this compound should not be entirely dismissed, but its application in challenging peptide synthesis requires further investigation and the development of protocols that can mitigate its inherent tendency to cause racemization.
References
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Ji, J., et al. A-366833: a novel nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]-heptane alpha4beta2 nicotinic acetylcholine receptor selective agonist: Synthesis, analgesic efficacy and tolerability profile in animal models. Biochem Pharmacol. 2007 Oct 15;74(8):1253-62. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
Synapse. Zagociguat - Drug Targets, Indications, Patents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
PubMed Central. Epimerisation in Peptide Synthesis. [Link]
-
Synapse. Zagociguat - Drug Targets, Indications, Patents. [Link]
-
Semantic Scholar. A-366833: a novel nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]-heptane alpha4beta2 nicotinic acetylcholine receptor selective agonist: Synthesis, analgesic efficacy and tolerability profile in animal models. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
PubMed. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
PubMed Central. Zagociguat prevented stressor-induced neuromuscular dysfunction, improved mitochondrial physiology, and increased exercise capacity in diverse mitochondrial respiratory chain disease zebrafish models. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
PubMed Central. First‐in‐human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of zagociguat (CY6463), a CNS‐penetrant soluble guanylyl cyclase stimulator. [Link]
-
Clinicaltrials.eu. Zagociguat – Application in Therapy and Current Clinical Research. [Link]
-
PubMed Central. Synthesis of Aristoquinoline Enantiomers and their Evaluation at the α3β4 Nicotinic Acetylcholine Receptor. [Link]
-
PubMed. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline That Reduce Reinstatement of Cocaine-Seeking Behavior. [Link]
-
PubMed Central. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. [Link]
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Purity: An Evaluation of 1H-Tetrazole-1-Acetyl Chloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of the final product's purity, yield, and overall success. This guide offers an in-depth analysis of 1H-tetrazole-1-acetyl chloride, a reactive acylating agent, and benchmarks its performance against established coupling reagents in solid-phase peptide synthesis (SPPS). We will explore the underlying chemical mechanisms, provide actionable experimental protocols, and present a framework for rigorous purity assessment, empowering researchers to make informed decisions for their synthetic strategies.
The Central Role of Coupling Reagents in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, enabling the stepwise assembly of amino acids on a solid support. The formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction. This process, however, is not spontaneous and requires a "coupling reagent" to activate the carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
The ideal coupling reagent should facilitate rapid and efficient amide bond formation while minimizing common side reactions that compromise the purity of the final peptide. These side reactions include:
-
Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter biological activity.[1][2]
-
Aspartimide Formation: Intramolecular cyclization of aspartic acid residues, which can lead to chain termination or the formation of β- and α-piperidide adducts.[3][4]
-
Guanidinylation: Unwanted modification of the N-terminal amine by certain uronium-based coupling reagents, which terminates the peptide chain.[3][5]
-
Dehydration: Side-chain dehydration of asparagine and glutamine residues.
The efficacy of a coupling reagent is therefore judged not only by the yield of the desired peptide but, more importantly, by the purity of the crude product before chromatographic purification.
1H-Tetrazole Derivatives in Synthesis: A Mechanistic Overview
While 1H-tetrazole itself is widely known as a phosphoramidite activator in oligonucleotide synthesis, its derivatives have also been explored in peptide chemistry.[6][7][8][9][10] this compound is a highly reactive acylating agent.[11] Its utility in peptide synthesis stems from its ability to act as an activating agent.
The proposed mechanism involves the in situ formation of a highly reactive acyl-tetrazolide intermediate. The tetrazole moiety, being an excellent leaving group, facilitates the subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain.
Key Mechanistic Steps:
-
Activation: The carboxylic acid of the incoming Fmoc-protected amino acid reacts with this compound.
-
Intermediate Formation: A mixed anhydride or an acyl-tetrazole intermediate is formed.
-
Nucleophilic Attack: The free amine of the resin-bound peptide attacks the activated carbonyl carbon.
-
Amide Bond Formation: The amide bond is formed, and the tetrazole derivative is released.
The high reactivity of the acetyl chloride group ensures rapid activation.[11] However, this high reactivity can also be a double-edged sword, potentially leading to side reactions if not properly controlled.
The Competitive Landscape: A Comparison of Coupling Reagents
To objectively assess this compound, it must be compared against the industry-standard coupling reagents. These are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
| Reagent Class | Examples | Mechanism of Action | Key Advantages | Key Disadvantages |
| Carbodiimides | DIC, DCC, EDC | Forms an O-acylisourea intermediate, which can be intercepted by additives like HOBt or Oxyma to form a less racemization-prone active ester.[12][13] | Cost-effective, well-established. | Racemization risk without additives, formation of insoluble urea byproducts (DCC).[13][14] |
| Phosphonium Salts | PyBOP, PyAOP | Forms a phosphonium-based active ester. | High efficiency, low racemization, suitable for hindered couplings.[5][13][15] | Byproducts can be difficult to remove, higher cost. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an OBt, OAt, or 6-Cl-OBt active ester, respectively.[12][13][15] | Fast reaction kinetics, high coupling efficiency, low racemization (especially HATU).[13][15] | Potential for N-terminal guanidinylation if used in excess, higher cost.[5] |
| Acyl Chloride (subject of this guide) | This compound | Forms a highly reactive mixed anhydride or acyl-tetrazole intermediate. | Potentially very rapid activation due to the acetyl chloride moiety.[11] | High reactivity may lead to side reactions; risk of hydrolysis; limited comparative data in SPPS. |
Expert Insight: The choice of coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. While highly reactive reagents like HATU are favored for difficult sequences, more economical options like DIC/Oxyma are often sufficient for routine synthesis.[14][15] The key is to match the reagent's properties to the specific synthetic challenge.
Experimental Verification: A Comparative Workflow
To provide a tangible comparison, we outline a dual workflow for the synthesis of a model peptide (e.g., a simple sequence like H-Ala-Phe-Gly-Leu-NH2) using this compound and a standard uronium salt, HCTU.
Diagram: Peptide Synthesis and Purity Analysis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. peptide.com [peptide.com]
- 4. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Guide for Process Chemists: A Cost-Benefit Analysis of 1H-Tetrazole-1-Acetyl Chloride for Large-Scale Amide Bond Formation
This guide provides a detailed cost-benefit analysis of 1H-Tetrazole-1-Acetyl Chloride (TACL) for large-scale amide synthesis, comparing it with established industry-standard coupling reagents. We will delve into the critical factors that influence reagent selection in a process chemistry environment, moving beyond simple catalog prices to a holistic evaluation of efficiency, safety, and scalability.
Introduction: The Scalability Challenge in Amide Synthesis
The formation of an amide bond is one of the most performed transformations in the pharmaceutical and fine chemical industries.[1][2] While dozens of coupling reagents are available for small-scale laboratory synthesis, the demands of large-scale production—cost, safety, atom economy, and process robustness—dramatically narrow the field.[3][4] The ideal reagent must not only be effective but also economically viable and safe to handle at the kilogram scale and beyond.[5]
This guide focuses on this compound (TACL), a highly reactive acylating agent. Its utility stems from the potent activation provided by the acetyl chloride moiety.[6] However, its adoption in large-scale processes requires a rigorous evaluation against well-established alternatives like carbodiimides (e.g., EDC with HOBt) and uronium/aminium salts (e.g., HATU, HBTU).[][8] We will dissect these options through the lens of a process chemist, where the total cost of a transformation—encompassing raw materials, cycle time, waste disposal, and safety controls—is the ultimate metric.
The Contenders: A Profile of Key Activating Agents
This compound (TACL)
TACL is a powerful activating agent that converts a carboxylic acid into a highly reactive mixed anhydride intermediate.
-
Mechanism of Action: The carboxylic acid displaces the chloride from TACL, forming a tetrazole-acetyl mixed anhydride. This species is highly electrophilic and reacts rapidly with an amine to form the desired amide bond. The byproducts are acetic acid and 1H-tetrazole.
-
Theoretical Advantages:
-
High Reactivity: As an acyl chloride derivative, it promises rapid reaction kinetics, potentially reducing cycle times.[][9]
-
Low-Cost Precursors: The starting materials for its synthesis, such as 1H-tetrazole and acetyl chloride, are commodity chemicals, suggesting a potentially favorable raw material cost.
-
-
Inherent Challenges:
-
Instability: TACL is highly reactive and moisture-sensitive, making it difficult to store and handle. Industrial protocols often favor its in situ generation and immediate use to avoid degradation and purification losses.[6]
-
Safety Concerns: Tetrazole-containing compounds can exhibit high thermal instability.[10][11] The synthesis and handling of such materials on a large scale require rigorous safety assessments (e.g., DSC scans) and specialized engineering controls to mitigate risks.[12]
-
The Industry Standards: Carbodiimides and Onium Salts
A robust comparison requires benchmarking TACL against the most common classes of coupling reagents used in industry.[13][14]
-
Carbodiimides (EDC/DIC + HOBt/Oxyma):
-
Profile: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Diisopropylcarbodiimide (DIC) are workhorses of the industry.[8][15] They are almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or its safer, non-explosive alternative, OxymaPure, to suppress racemization and improve efficiency.[16][17]
-
Cost-Effectiveness: Carbodiimides are generally the most economical option, a primary driver for their use in large-scale synthesis.[16]
-
Byproduct Management: The major drawback is the formation of urea byproducts. The urea from DIC is soluble in many organic solvents, while the dicyclohexylurea (DCU) from its cousin, DCC, is notoriously insoluble, complicating purification.[15] EDC's urea byproduct is water-soluble, allowing for removal via aqueous extraction.[15]
-
-
Uronium/Aminium Salts (HATU/HBTU):
-
Profile: Reagents like HATU and HBTU are known for high efficiency, rapid reaction times, and low rates of racemization, especially for challenging or sterically hindered couplings.[18][19] HATU, containing the HOAt moiety, is generally more reactive than HBTU, which is based on HOBt.[18]
-
Performance: They are often the reagents of choice when high purity and speed are paramount, particularly in the synthesis of complex peptides.[16][18]
-
Cost and Atom Economy: These reagents are significantly more expensive and have a high molecular weight, leading to poor atom economy.[4] Their use is typically justified for high-value products or when other methods fail.[13] A potential side reaction is the guanidinylation of the free amine if the reagent is used in excess.[20]
-
A Comparative Framework: Key Metrics for Large-Scale Synthesis
The selection of a coupling reagent is a multi-parameter optimization problem. The following table outlines the critical factors for a comprehensive cost-benefit analysis.
| Metric | This compound (TACL) | EDC / HOBt (Carbodiimide) | HATU (Onium Salt) |
| Raw Material Cost | Potentially Low to Moderate | Low | High |
| Reactivity / Speed | Very High | Moderate to High | Very High |
| Yield & Purity | High (potential for side reactions if not controlled) | Good to Excellent | Excellent |
| Racemization Control | Moderate (requires careful control) | Good (with additive) | Excellent |
| Byproduct Profile | Acetic acid, 1H-Tetrazole (water-soluble) | Isourea (water-soluble) | Tetramethylurea, HOAt (water-soluble) |
| Workup/Purification | Potentially simple aqueous wash | Aqueous wash for EDC; filtration challenges with DCC | Simple aqueous wash |
| Safety & Handling | High Hazard (instability, moisture-sensitive) | Moderate Hazard | Moderate Hazard (HOBt/HOAt are explosive) |
| Atom Economy | Moderate | Good | Poor |
| Scalability | Challenging (due to instability and safety) | Excellent | Good (cost is the main barrier) |
Case Study: Synthesis of a Model Dipeptide
To illustrate the practical trade-offs, we will consider the synthesis of N-Benzoyl-L-phenylalanyl-L-leucine methyl ester. This example involves a common amide bond formation between a carboxylic acid (Bz-Phe-OH) and an amine (H-Leu-OMe).
Experimental Workflow Diagram
The general workflow for this coupling reaction is depicted below. The key difference between the protocols lies in the "Activation" step.
Caption: General workflow for dipeptide synthesis.
Protocol 1: Synthesis using in situ generated TACL
This protocol is hypothetical and based on the principles of using highly reactive acylating agents.
-
Reagent Preparation (in situ): In a flame-dried, inerted reactor, dissolve (1H-tetrazol-1-yl)acetic acid (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0°C for 1 hour. The resulting solution contains TACL and is used directly in the next step.
-
Main Reaction: In a separate reactor, suspend N-Benzoyl-L-phenylalanine (1.0 eq), L-leucine methyl ester hydrochloride (1.05 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.
-
Coupling: Cool the main reaction mixture to 0°C. Slowly transfer the TACL solution from step 1 into the main reactor.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by crystallization or flash chromatography.
Protocol 2: Synthesis using EDC/HOBt
This protocol is a standard literature procedure.[9]
-
Reaction Setup: To a reactor, add N-Benzoyl-L-phenylalanine (1.0 eq), L-leucine methyl ester hydrochloride (1.05 eq), HOBt (1.2 eq), and DIPEA (1.2 eq) in DCM. Stir until all solids dissolve.
-
Coupling: Cool the mixture to 0°C. Add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring for completion by LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by crystallization or flash chromatography.
In-Depth Analysis and Discussion
Cost Analysis: Beyond the Reagent Price Tag
While the raw materials for TACL may be cheaper than HATU, the total cost is influenced by process parameters.
-
TACL: The in situ generation requires an extra synthetic step, adding to the cycle time and labor cost. The handling of oxalyl chloride requires specialized scrubbers for off-gassing, adding to the capital and operational expenditure.
-
EDC/HOBt: This represents the cost benchmark. The reagents are relatively inexpensive, and the single-step process is efficient. The primary cost variable is the purification required to remove byproducts.[16]
-
HATU: The high purchase price is the dominant factor. Its use is only justified if it leads to a significant increase in yield or purity that outweighs the cost, or if it enables a particularly difficult transformation where other reagents fail.[13][18]
Performance, Purity, and Process Robustness
-
TACL: The high reactivity can be a double-edged sword. While it leads to fast conversions, it can also promote side reactions if stoichiometry, temperature, and addition rates are not meticulously controlled. The process may be less robust to deviations, a significant concern in large-scale manufacturing.
-
EDC/HOBt: This method is well-understood and highly robust. The main challenge is managing the urea byproduct. While EDC's urea is water-soluble, large volumes of water may be needed for extraction, impacting solvent waste streams.[15]
-
HATU: Generally provides the cleanest reaction profiles and highest yields, especially for sterically hindered substrates.[18] This simplifies purification, reducing solvent usage and cycle time in downstream processing, which can partially offset its high initial cost.
Safety and Environmental Impact (EHS)
-
TACL: The primary concerns are the thermal stability of the tetrazole ring and the handling of oxalyl chloride.[10][21] A comprehensive EHS review, including thermal hazard analysis, would be mandatory before scaling up. The byproducts (acetic acid, 1H-tetrazole) are relatively benign compared to alternatives.
-
EDC/HOBt: The major safety issue is the use of HOBt, which is known to be explosive under certain conditions.[16] This has led to the widespread adoption of safer alternatives like OxymaPure.
-
HATU: Based on the similarly hazardous HOAt, it carries the same safety warnings as HOBt-based reagents.[16] The byproduct, tetramethylurea, has low toxicity.
A Decision-Making Framework for Reagent Selection
The choice of coupling reagent is context-dependent. The following flowchart provides a logical pathway for decision-making in a process chemistry setting.
Caption: Decision flowchart for selecting a large-scale coupling reagent.
Conclusion
This compound (TACL) represents a highly reactive, potentially low-cost activating agent for amide synthesis. Its primary advantage is the rapid reaction kinetics afforded by its acyl chloride-like nature. However, this reactivity comes with significant challenges in handling, stability, and process control that must be addressed for large-scale implementation.[6] The requirement for in situ generation adds a layer of process complexity and cost.
For most standard applications, the combination of a carbodiimide like EDC with a safe additive like OxymaPure remains the most balanced choice from a cost-benefit perspective, offering good performance, process robustness, and a well-understood safety profile.[16] High-performance reagents like HATU are justified for high-value, difficult couplings where purity and yield are paramount and can offset the high reagent cost.[13][18]
TACL could find a niche in processes where extremely high reactivity is required and where other, more expensive reagents are not economically viable. However, its adoption would be contingent on a thorough safety assessment and process optimization to ensure that the theoretical cost savings are not negated by the practical challenges of its implementation.
References
Please note: The following list includes clickable links for verification.
-
A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem. 16
-
The Evolving Landscape of Peptide Coupling Reagents: A Cost-Benefit Analysis of BOP Reagent for Large-Scale Synthesis - Benchchem. 13
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. 22
-
Coupling Reagents - Aapptec Peptides. 15
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. 14
-
Amide Synthesis - Fisher Scientific. 9
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. 17
-
Peptide Coupling Reagents Guide - Sigma-Aldrich.
-
Amide synthesis by acylation - Organic Chemistry Portal. 23
-
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
-
Peptide Coupling Reagents Market in 2025: What to Expect Through 2032. 5
-
Commonly Used Coupling Reagents in Peptide Synthesis. 8
-
“Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds | The Journal of Organic Chemistry - ACS Publications. 24
-
Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. 25
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing). 10
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF - Scribd. 3
-
HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem. 18
-
Coupling Reagents - ResearchGate. 19
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions.
-
Which reagent high yield direct amide formation between Carboxylic acids and amines?. 26
-
Peptide Coupling Reagents, More than a Letter Soup. 20
-
(PDF) Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - ResearchGate. 11
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. 12
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
-
Peptide Synthesis Reagent Market Size, Share, Scope & Forecast. 27
-
Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. 28
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. 1
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. 4
-
This compound | 41223-92-1 | Benchchem. 6
-
Choosing amide coupling agent : r/Chempros - Reddit. 29
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. 2
-
Large-Scale Applications of Amide Coupling Reagents for the - PDF Free Download. 21
-
(PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents - ResearchGate. 30
Sources
- 1. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Coupling Reagents Market in 2025: What to Expect Through 2032 [24chemicalresearch.com]
- 6. benchchem.com [benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. people.uniurb.it [people.uniurb.it]
- 21. datapdf.com [datapdf.com]
- 22. iajpr.com [iajpr.com]
- 23. Amide synthesis by acylation [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. luxembourg-bio.com [luxembourg-bio.com]
- 26. researchgate.net [researchgate.net]
- 27. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 28. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 29. reddit.com [reddit.com]
- 30. researchgate.net [researchgate.net]
Topic: Racemization Studies in Peptide Synthesis with 1H-Tetrazole-1-Acetyl Chloride
An Objective Comparison Guide for Researchers
This guide provides an in-depth, objective comparison of coupling reagents in peptide synthesis, with a specific focus on the mechanistic implications and performance of using a highly reactive acylating agent, 1H-Tetrazole-1-Acetyl Chloride, relative to established market alternatives. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and practical methodologies required to assess and mitigate racemization, a critical challenge in synthesizing stereochemically pure peptides.
The Foundational Challenge: Stereochemical Integrity in Peptide Synthesis
The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The loss of chiral purity at any of the α-carbon centers during synthesis, known as racemization, can lead to the formation of diastereomeric impurities. These impurities are often difficult to separate and can drastically alter or eliminate the peptide's therapeutic efficacy and safety profile. The most vulnerable step for racemization is the carboxyl group activation and subsequent coupling of an Nα-protected amino acid.
The Oxazolone Pathway: The Dominant Mechanism of Racemization
To form a peptide bond, the carboxylic acid of one amino acid must be activated to make it sufficiently electrophilic for attack by the amino group of the next. This activation, however, can initiate a detrimental side reaction. The predominant mechanism for racemization during the coupling of N-acyl amino acids proceeds through the formation of a 5(4H)-oxazolone intermediate.[1][2]
The process unfolds as follows:
-
Activation: The coupling reagent activates the C-terminal carboxyl group of the N-protected amino acid, forming a highly reactive intermediate (e.g., an active ester or anhydride).
-
Intramolecular Cyclization: The carbonyl oxygen of the N-protecting group's amide bond attacks the activated carboxyl carbon, leading to the formation of the planar, five-membered oxazolone ring.[2][3]
-
Enolization & Racemization: The α-proton (Hα) of the oxazolone is highly acidic. In the presence of a base, this proton is readily abstracted to form a symmetric, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a racemic mixture of the oxazolone.[1]
-
Peptide Bond Formation: This (now potentially racemized) oxazolone can still react with the incoming amine to form the peptide bond, thereby incorporating the incorrect stereoisomer into the growing peptide chain.
The critical challenge is a kinetic one: the rate of the desired aminolysis (peptide bond formation) must significantly outpace the rate of oxazolone formation and subsequent enolization.[2]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount in controlling racemization. Reagents are broadly categorized into uronium/aminium salts and phosphonium salts, each with distinct mechanistic profiles.[4]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These reagents activate the carboxylic acid by forming a reactive ester at a carbon atom.[4] They are known for high reactivity and efficiency.[5]
-
HATU incorporates the additive HOAt (1-hydroxy-7-azabenzotriazole), whose pyridine nitrogen provides anchimeric assistance, accelerating the coupling reaction and effectively suppressing racemization.[6]
-
COMU is a modern uronium salt based on OxymaPure. It exhibits high reactivity, excellent solubility, and very low racemization propensity, often outperforming HOBt- and HOAt-based reagents.[7][8] A key advantage is that its byproducts are not considered explosive hazards.[6]
-
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Activation occurs at the phosphorus atom.[4] These reagents are lauded for their "clean" reactions, as they do not pose the risk of N-terminal guanidinylation, a side reaction possible with uronium salts.[4] They are often associated with lower levels of racemization, making them a preferred choice for difficult or racemization-prone couplings.[4][9]
Positioning this compound: A Mechanistic Hypothesis
This compound is not a conventional, pre-packaged coupling reagent but rather a highly reactive acylating agent.[10][11] Its utility in peptide synthesis would be as an in situ activator of the N-protected amino acid.
Proposed Mechanism: this compound would react rapidly with the carboxylate of the N-protected amino acid. This reaction would likely form a highly reactive mixed anhydride. This anhydride then becomes the activated species that reacts with the incoming amine.
Potential for Racemization: The extreme reactivity of an acyl chloride is a double-edged sword.
-
Pro: The formation of the activated mixed anhydride would be nearly instantaneous.
-
Con: This highly activated intermediate could be exceptionally prone to rapid intramolecular cyclization to the oxazolone. If the subsequent reaction with the amine component is not equally fast, this pathway could lead to significant racemization. The key determinant of its performance would be the leaving group potential of the (1H-tetrazol-1-yl)acetate anion and the overall kinetics of the aminolysis step.
Quantitative Performance of Standard Reagents
The following table summarizes representative racemization data for established coupling reagents under defined model conditions. This provides a benchmark against which novel reagents or methods can be objectively compared.
| Coupling Reagent System | Model Reaction | % Racemization (L-D Isomer) | Key Characteristics & References |
| DIC / HOBt | Z-Phe-Val + H-Pro-OtBu | ~4-6% | Standard carbodiimide method; HOBt additive is crucial to suppress racemization.[5][12] |
| HBTU / DIEA | Boc-Cys(Acm)-OH + H-Gly-PS | ~2-3% | Efficient uronium salt, but can be outperformed by newer reagents in racemization-prone cases.[5] |
| PyBOP / DIEA | Fmoc-His(Trt)-OH + H-Thr-Resin | <1% | Phosphonium salt known for low racemization and absence of guanidinylation side reactions.[4][13] |
| HATU / DIEA | Z-Phg-OH + H-Pro-NH₂ | <0.5% | HOAt-based aminium salt; considered a gold standard for suppressing racemization.[5][6] |
| COMU / DIEA | Fmoc-Phe-Ser(tBu) + H-Pro-Resin | <0.2% | Highly efficient, safe, and exhibits extremely low racemization due to the OxymaPure additive.[7][8] |
| This compound | (To be determined) | To be determined | Hypothesis: High reactivity may lead to rapid oxazolone formation. Performance is highly dependent on reaction conditions. |
Note: The values presented are illustrative and collated from various studies. Actual racemization levels are highly dependent on the specific amino acid sequence, solvent, base, and temperature.
Experimental Protocol: A Self-Validating System for Racemization Assessment
To objectively evaluate the racemization potential of this compound, a standardized, well-controlled experiment is necessary. This protocol uses a model peptide coupling known to be susceptible to racemization and quantifies the diastereomeric products using RP-HPLC.
Model System
-
Carboxyl Component: N-Benzoyl-L-Phenylalanine (Z-Phe-OH)
-
Amine Component: L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
Reaction: Z-Phe-OH + H-Val-OMe → Z-Phe-Val-OMe
-
Products to Quantify: Z-L-Phe-L-Val-OMe (desired) and Z-D-Phe-L-Val-OMe (racemized)
Experimental Workflow
Step-by-Step Methodology
Reagents & Equipment:
-
Z-Phe-OH, H-Val-OMe·HCl, Diisopropylethylamine (DIEA)
-
Coupling Reagents: HATU (control), this compound (experimental)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure (to be performed for each coupling reagent):
-
Carboxyl Component Preparation: To a dry round-bottom flask under N₂, add Z-Phe-OH (1.0 mmol, 299.3 mg). Dissolve in 10 mL of anhydrous DCM.
-
Activation (Control - HATU): Add HATU (1.0 mmol, 380.2 mg) to the flask. Stir for 1 minute.
-
Activation (Experimental - this compound): Add DIEA (1.0 mmol, 174 µL) to the Z-Phe-OH solution to form the carboxylate. In a separate flask, prepare a solution of this compound (1.0 mmol, 160.5 mg) in 2 mL of DCM. Add the acyl chloride solution dropwise to the Z-Phe-OH/DIEA mixture at 0°C. Stir for 5 minutes.
-
Causality Note: Pre-forming the carboxylate with a non-nucleophilic base is essential before adding the highly reactive acyl chloride to prevent unwanted side reactions. The reaction is performed at 0°C to control the high reactivity.
-
-
Coupling: To the activated mixture, add H-Val-OMe·HCl (1.0 mmol, 167.6 mg) followed by DIEA (1.1 mmol, 191 µL).
-
Causality Note: One equivalent of base is for neutralizing the HCl salt, and the second is for the coupling reaction itself. A slight excess ensures the amine is free for nucleophilic attack.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours.
-
Workup:
-
Dilute the reaction mixture with 20 mL of DCM.
-
Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
HPLC Analysis:
-
Prepare a 1 mg/mL solution of the crude product in acetonitrile/water (1:1).
-
Inject onto the RP-HPLC system.
-
Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% to 70% B over 30 minutes.
-
Detection: 220 nm.
-
The L-L and D-L diastereomers should resolve into two distinct peaks.[14][15]
-
-
Calculation:
-
% Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100
-
Conclusion and Authoritative Recommendations
The selection of a coupling reagent is a critical control point for minimizing racemization in peptide synthesis. While established uronium (HATU, COMU) and phosphonium (PyBOP, PyAOP) reagents offer reliable, low-racemization solutions, the exploration of novel activators is vital for advancing the field.
This compound represents a fundamentally different approach, acting as a raw, highly potent acylating agent rather than a formulated coupling reagent. Its utility will be dictated by a delicate kinetic balance. While its high reactivity could drive rapid amide bond formation, it could also accelerate the formation of the problematic oxazolone intermediate.
Recommendations for Researchers:
-
For routine and non-challenging syntheses, modern uronium reagents like COMU provide an excellent balance of cost, efficiency, safety, and low racemization.[8]
-
For sequences known to be highly prone to racemization (e.g., coupling to Cysteine or Histidine) or involving sterically hindered amino acids, phosphonium reagents such as PyAOP are often superior, justifying their higher cost by providing cleaner products.[4]
-
The use of a highly reactive agent like This compound should be considered experimental. It may find a niche in specific applications where extreme activation is required, but it must be rigorously evaluated using a standardized protocol, such as the one described herein, to quantify its racemization risk before being adopted for the synthesis of valuable peptides.
References
-
BenchChem (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. 4
-
MDPI (2023). Epimerisation in Peptide Synthesis. 1
-
National Center for Biotechnology Information (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. 16
-
BenchChem (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. 9
-
BenchChem (n.d.). This compound | 41223-92-1. 10
-
Thieme (n.d.). 7.4 Racemization Assays. 2
-
ResearchGate (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. 3
-
PubMed (1967). Mechanistic Studies of Peptide Oxazolone Racemization. 17
-
ResearchGate (2025). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. 13
-
American Chemical Society Publications (2011). Peptide Coupling Reagents, More than a Letter Soup. 18
-
Aapptec (n.d.). Coupling Reagents. 5
-
American Chemical Society Publications (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. 7
-
Luxembourg Bio Technologies (n.d.). Coupling Reagents. 8
-
Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 12
-
ResearchGate (n.d.). Peptide Diastereomers, Separation of. 14
-
University of New Hampshire (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. 19
-
National Center for Biotechnology Information (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. 15
-
ResearchGate (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. 20
-
VulcanChem (n.d.). This compound - 41223-92-1. 11
-
Organic Chemistry Portal (n.d.). Synthesis of 1H-tetrazoles. 21
-
MilliporeSigma (n.d.). Peptide Coupling Reagents Guide. 6
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound (41223-92-1) for sale [vulcanchem.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic studies of peptide oxazolone racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. people.uniurb.it [people.uniurb.it]
- 19. posters.unh.edu [posters.unh.edu]
- 20. researchgate.net [researchgate.net]
- 21. 1H-Tetrazole synthesis [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-TETRAZOLE-1-ACETYL CHLORIDE
As researchers and drug development professionals, our commitment to safety is paramount. The responsible management of highly reactive and energetic compounds is a cornerstone of laboratory integrity and environmental stewardship. 1H-Tetrazole-1-acetyl chloride (CAS No. 41223-92-1) is a potent synthetic intermediate that demands a rigorous and well-understood disposal protocol.[1][2] Its chemical nature presents a dual-hazard profile: the high reactivity of an acyl chloride functional group combined with the energetic properties inherent to the tetrazole ring.[3][4]
This guide provides a comprehensive, step-by-step framework for the safe neutralization and disposal of this compound, moving beyond a simple checklist to explain the critical scientific principles that underpin these safety procedures. The core directive of this protocol is the controlled conversion of this reactive substance into a less hazardous, stable waste stream suitable for collection by certified environmental health and safety (EHS) personnel.
Part 1: Core Hazard Assessment & Risk Mitigation
Understanding the "why" behind a protocol is as crucial as the "how." The disposal procedure for this compound is dictated by its two primary chemical moieties.
The Duality of Risk:
-
Acyl Chloride Reactivity : The acetyl chloride group is a highly electrophilic and reactive functional group.[3][5] It reacts vigorously and exothermically with nucleophiles, most notably water.[3][6][7] This hydrolysis reaction rapidly produces (1H-tetrazol-1-yl)acetic acid and corrosive hydrogen chloride (HCl) gas.[3] Uncontrolled quenching can lead to a violent release of energy and acidic fumes, posing significant inhalation and contact hazards.[7][8]
-
Tetrazole Ring Energetics : The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms.[4] This high nitrogen content results in a high positive enthalpy of formation, making many tetrazole derivatives energetic materials with the potential to be explosive under certain conditions, such as heating or shock.[3] The parent compound, 1H-Tetrazole, is classified as an explosive.[9] Therefore, all waste containing this moiety must be handled with the assumption that it is potentially energetic.
| Chemical Profile: this compound | |
| CAS Number | 41223-92-1[1] |
| Molecular Formula | C₃H₃ClN₄O[1] |
| Molecular Weight | 146.53 g/mol [1] |
| Primary Hazards | Highly reactive, water-reactive, corrosive, potentially explosive.[3][10] |
| Byproducts of Hydrolysis | (1H-tetrazol-1-yl)acetic acid and Hydrochloric Acid (HCl).[3] |
Part 2: Pre-Disposal Safety Protocol
Before initiating any chemical handling, a robust safety framework must be in place. Adherence to these engineering and personal protective measures is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and chemical exposure. The following must be worn at all times.
| Equipment | Specification & Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. Protects against splashes of corrosive reagents and potential violent reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use and dispose of them immediately after handling.[11] |
| Body Protection | Flame-retardant laboratory coat. Protects skin and clothing from splashes. |
| Respiratory Protection | Not typically required if all work is performed within a certified fume hood. However, an air-purifying respirator with appropriate cartridges should be available for emergency spill response.[12] |
Essential Engineering Controls
-
Chemical Fume Hood: All handling and neutralization steps MUST be conducted within a certified and properly functioning chemical fume hood to contain corrosive vapors (HCl) and protect the user from potential splashes.[13]
-
Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible and unobstructed.[14]
-
Exclusion of Incompatibles: Keep all incompatible materials, such as strong oxidizing agents, bases, and alcohols, away from the disposal area to prevent unintended reactions.[12]
Part 3: Step-by-Step Neutralization & Disposal Protocol
This protocol details the controlled quenching of this compound. The primary objective is to slowly hydrolyze the acyl chloride and neutralize the resulting HCl in a single, controlled process.
Experimental Workflow: Controlled Hydrolysis and Neutralization
-
Prepare the Neutralization Solution:
-
In a suitably large beaker (at least 5-10 times the volume of the waste to be treated), prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Place the beaker in an ice-water bath and stir gently with a magnetic stir bar. The large volume and cooling are critical for dissipating the heat generated during the exothermic reaction.[15]
-
-
Prepare the Waste for Addition:
-
The this compound waste may be a neat substance or dissolved in an anhydrous organic solvent (e.g., dichloromethane).[3] If it is a solid, dissolve it in a minimal amount of an inert, dry solvent like dichloromethane before proceeding.
-
-
Perform the Controlled Addition:
-
Using a dropping funnel or a pipette, add the this compound solution to the stirred, cold sodium bicarbonate solution dropwise and very slowly .
-
Causality: A slow addition rate is essential to manage the rate of reaction and heat generation.[15] Vigorous gas evolution (CO₂) will be observed as the HCl byproduct is neutralized by the bicarbonate. Adding the reagent too quickly can cause excessive foaming and a dangerous pressure buildup.
-
-
Complete the Reaction:
-
After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least 2-3 hours. This ensures that the hydrolysis and neutralization are complete.
-
-
Verify Neutralization:
-
Carefully check the pH of the aqueous solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 8.0.
-
If the solution is still acidic, add small portions of sodium bicarbonate until the pH is within the target range.
-
-
Collect and Label the Waste:
-
Transfer the neutralized aqueous solution into a designated hazardous waste container.
-
If a biphasic mixture (e.g., with dichloromethane) is present, collect both layers in the same container.
-
Securely cap the container and affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."[12]
-
The full chemical names of the contents: "Water, (1H-tetrazol-1-yl)acetic acid, Sodium Chloride, Sodium Bicarbonate, [and name of organic solvent, if used]."
-
The date of accumulation.
-
-
-
Final Disposal:
Caption: Disposal workflow for this compound.
Part 4: Spill Management
Accidents require immediate and correct action.
-
Minor Spills (within a fume hood): For small spills, absorb the material with an inert, dry absorbent such as sand, vermiculite, or commercial sorbent pads.[13] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[13][17]
-
Major Spills: In the case of any spill outside of a fume hood, or a large spill within one, evacuate the area immediately. Alert colleagues, secure the area, and contact your institution's EHS emergency line without delay.[13] Do not attempt to clean up a major spill yourself.
Part 5: Regulatory Context
The disposal of this compound is governed by national and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[18] Due to its properties, this chemical waste would be classified as a "characteristic" hazardous waste due to its reactivity .[10][18][19] Adherence to the protocol outlined above ensures compliance with these regulations by rendering the waste non-reactive before its final disposal.
By integrating a deep understanding of chemical principles with meticulous procedural execution, we can ensure the safe and responsible management of reactive intermediates like this compound, upholding our commitment to a culture of safety in the scientific community.
References
-
Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]
-
Hazardous Waste Regulations. (n.d.). Retail Industry Leaders Association. Retrieved January 16, 2026, from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng. Retrieved January 16, 2026, from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved January 16, 2026, from [Link]
-
Managing Your Hazardous Waste - A GUIDE FOR SMALL BUSINESSES IN NEW YORK. (n.d.). NY.Gov. Retrieved January 16, 2026, from [Link]
-
Reactions of Acyl Chlorides with Water. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
2-(1H-Tetrazol-1-yl)acetyl Chloride. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Acyl Chlorides. (n.d.). ChemistryStudent. Retrieved January 16, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (41223-92-1) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. echemi.com [echemi.com]
- 10. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. wcu.edu [wcu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 16. acs.org [acs.org]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Hazardous Waste Regulations [rila.org]
- 19. extapps.dec.ny.gov [extapps.dec.ny.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-TETRAZOLE-1-ACETYL CHLORIDE
Executive Summary: Understanding the Dual-Hazard Nature of 1H-Tetrazole-1-acetyl chloride
This compound (CAS No. 41223-92-1) is a highly valuable synthetic intermediate, prized for its ability to introduce a tetrazole-acetic acid moiety into target molecules.[1][2] However, its utility is matched by its significant and dual-natured hazards. This guide provides an essential framework for researchers and drug development professionals to implement immediate and robust safety protocols, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
The molecule's risk profile is best understood by examining its two key functional components:
-
The 1H-Tetrazole Ring: Like many tetrazole derivatives, this high-nitrogen heterocyclic system is an energetic material.[1] It presents a significant risk of explosive decomposition when subjected to heat, shock, or friction.[3][4]
-
The Acetyl Chloride Moiety: As a reactive acyl chloride, this functional group is highly corrosive and reacts violently with water and other nucleophiles (e.g., alcohols, amines).[1][5][6] This reaction is not only vigorous but also liberates corrosive and toxic hydrogen chloride (HCl) gas.[1][7]
Therefore, handling this compound requires a conservative and multi-faceted PPE strategy that simultaneously addresses risks of corrosive chemical burns, respiratory damage, and catastrophic explosive events. This document outlines the requisite PPE, procedural workflows, and emergency plans to ensure laboratory safety and build a culture of trust in handling high-hazard reagents.
Hazard Analysis: The Causality Behind PPE Selection
A proper risk assessment is foundational to safety. The choice of each piece of PPE is a direct countermeasure to a specific, well-defined chemical threat.
-
Corrosivity and Water Reactivity: The primary and most frequent hazard is the acetyl chloride group. Upon contact with moisture—be it atmospheric humidity, water from a quench, or moisture on the skin—it hydrolyzes to form hydrochloric acid.[1][7] This dictates the need for comprehensive skin and eye protection to prevent severe chemical burns.[5][8]
-
Inhalation Hazard: The hydrolysis by-product, HCl gas, is a severe respiratory irritant.[5][9] Furthermore, the compound itself, as a reactive acylating agent, is destructive to mucous membranes.[10] This necessitates that all handling be performed within a certified chemical fume hood and may require respiratory protection in case of ventilation failure or spills.
-
Explosive Potential: The tetrazole ring is energetically unstable and can decompose explosively, especially upon heating.[4] This risk informs the need for facial protection beyond standard safety glasses and dictates strict protocols to avoid heat, friction, and shock.[3][11]
-
Flammability: The parent compound, acetyl chloride, is a highly flammable liquid.[8] While this compound is a solid, its reactivity profile suggests that flammability is a credible hazard, requiring the elimination of all ignition sources.[11]
Mandatory Personal Protective Equipment (PPE) Protocol
Adherence to the following PPE standards is non-negotiable when handling this compound in any quantity.
| Protection Area | Required PPE Specification | Rationale & Justification |
| Eye & Face | Tightly-sealed, indirectly vented chemical splash goggles AND a full-face shield.[3][12] | Protects against splashes of the corrosive material and the rapid evolution of HCl gas upon hydrolysis. A face shield provides a secondary barrier protecting the entire face from splashes and potential blast fragments.[6][13] |
| Hand | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or a thick-gauge Nitrile). Wear two pairs (double-gloving).[6][12][14] | Provides robust protection against a highly corrosive and skin-absorbed substance. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Body | Flame-retardant (FR) laboratory coat, fully buttoned, with long sleeves.[10] | Protects against splashes and provides a critical layer of protection in the event of a flash fire. The FR property is crucial due to the flammability risk. |
| Clothing | Long pants and fully-enclosed, chemical-resistant footwear.[10] | Ensures no skin is exposed between the lab coat and shoes. Chemical-resistant footwear protects against spills that may reach the floor. |
| Respiratory | Work must be conducted in a certified chemical fume hood. An emergency-use, air-purifying respirator with acid gas cartridges should be readily available.[3][5][10] | A fume hood provides the primary engineering control to prevent inhalation exposure. A respirator is essential for emergency response to spills or ventilation failure.[12] |
Procedural Guidance: A Self-Validating Safety Workflow
This section provides the step-by-step operational plan for safely handling this compound.
Handling & PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring safety at every stage of handling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. echemi.com [echemi.com]
- 4. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemos.de [chemos.de]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. geneseo.edu [geneseo.edu]
- 9. nj.gov [nj.gov]
- 10. wcu.edu [wcu.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. leelinework.com [leelinework.com]
- 13. download.basf.com [download.basf.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
